Product packaging for (3-(4-Fluorophenyl)oxetan-3-yl)methanol(Cat. No.:CAS No. 1378472-32-2)

(3-(4-Fluorophenyl)oxetan-3-yl)methanol

Cat. No.: B1406611
CAS No.: 1378472-32-2
M. Wt: 182.19 g/mol
InChI Key: AGXZYGBMYKVDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-(4-Fluorophenyl)oxetan-3-yl)methanol is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B1406611 (3-(4-Fluorophenyl)oxetan-3-yl)methanol CAS No. 1378472-32-2

Properties

IUPAC Name

[3-(4-fluorophenyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXZYGBMYKVDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3-(4-Fluorophenyl)oxetan-3-yl)methanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(4-Fluorophenyl)oxetan-3-yl)methanol is a fluorinated heterocyclic compound that has garnered interest within the medicinal chemistry landscape. The incorporation of the oxetane ring, a four-membered cyclic ether, offers a unique structural and physicochemical profile that can be advantageous in the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, key properties, synthesis, and potential applications of this compound, serving as a technical resource for professionals in drug discovery and development. The oxetane moiety, with its inherent ring strain and polarity, can influence properties such as aqueous solubility, metabolic stability, and lipophilicity, making it a valuable building block in modern medicinal chemistry.[1]

Chemical Structure and Properties

This compound is characterized by a central oxetane ring substituted at the 3-position with both a 4-fluorophenyl group and a hydroxymethyl group. This unique arrangement of functional groups imparts specific chemical and physical properties that are of interest in drug design.

The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions. The hydroxymethyl group provides a site for further chemical modification and can participate in hydrogen bonding, which is often crucial for molecular recognition at biological targets. The oxetane ring itself is a polar, sterically constrained motif that can act as a bioisostere for other chemical groups, such as a gem-dimethyl or carbonyl group, while improving physicochemical properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1378472-32-2--INVALID-LINK--[2]
Molecular Formula C₁₀H₁₁FO₂--INVALID-LINK--[2]
Molecular Weight 182.19 g/mol --INVALID-LINK--[2]
Appearance White to off-white solidAssumed based on similar compounds
Purity ≥95%--INVALID-LINK--[2]

Synthesis of this compound

This proposed synthesis is based on established methodologies for the preparation of substituted oxetanes.[1] The key step is the nucleophilic addition of a Grignard or organolithium reagent to an oxetanone, a versatile intermediate in oxetane chemistry.

Proposed Synthetic Workflow

G cluster_0 Step 1: Preparation of Oxetan-3-one cluster_1 Step 2: Aryl Group Introduction cluster_2 Step 3: Introduction of the Hydroxymethyl Group A Starting Material (e.g., Dihalopropanol derivative) B Cyclization A->B Base C Oxetan-3-one B->C D Oxetan-3-one F Nucleophilic Addition D->F E 4-Fluorophenylmagnesium bromide (Grignard Reagent) E->F G 3-(4-Fluorophenyl)oxetan-3-ol F->G H 3-(4-Fluorophenyl)oxetan-3-ol J Base-catalyzed Aldol-type reaction H->J I Formaldehyde Source (e.g., Paraformaldehyde) I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol

Step 1: Synthesis of 3-(4-Fluorophenyl)oxetan-3-ol

  • To a solution of 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Initiate the Grignard reaction, and once the formation of 4-fluorophenylmagnesium bromide is complete, cool the solution to 0 °C.

  • Slowly add a solution of oxetan-3-one in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(4-fluorophenyl)oxetan-3-ol.

Step 2: Synthesis of this compound

  • To a solution of 3-(4-fluorophenyl)oxetan-3-ol in a suitable solvent (e.g., THF or DMSO), add a formaldehyde source such as paraformaldehyde and a catalytic amount of a strong base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the final product, this compound.

Spectroscopic Characterization

While a full, published dataset for this compound is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the oxetane ring protons (diastereotopic methylene protons appearing as doublets or multiplets), a singlet for the hydroxymethyl protons, and aromatic protons of the 4-fluorophenyl group (appearing as a complex multiplet or two doublets of doublets).
¹³C NMR Resonances for the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane, the hydroxymethyl carbon, and the aromatic carbons of the 4-fluorophenyl group (with characteristic C-F coupling).
¹⁹F NMR A single resonance for the fluorine atom on the phenyl ring.
IR Spectroscopy A broad absorption band for the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the ether and alcohol, and C-F stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (182.19 g/mol ) and characteristic fragmentation patterns.

For a structurally similar compound, [3-(4-chlorophenyl)oxetan-3-yl]methanol, the following spectroscopic information is available, which can serve as a reference.[3]

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a valuable component in the design of new drugs.[1] Its incorporation can lead to improvements in key drug-like properties.

Role as a Bioisostere

The 3,3-disubstituted oxetane core in this compound can serve as a bioisosteric replacement for less favorable groups. For instance, it can replace a gem-dimethyl group to increase polarity and improve aqueous solubility, or a carbonyl group to enhance metabolic stability and reduce potential toxicities.

Modulation of Physicochemical Properties
  • Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, which can lead to an improved pharmacokinetic profile.

  • Lipophilicity: The introduction of an oxetane can modulate the lipophilicity (logP) of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Areas

While specific biological activities of this compound are not yet widely reported, the broader class of 3-aryl-oxetane derivatives has shown promise in various therapeutic areas. The structural features of this compound make it an attractive building block for the synthesis of libraries of compounds to be screened against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Conclusion

This compound represents a valuable chemical entity for drug discovery and development. Its unique structure, combining the beneficial properties of a fluorinated aromatic ring and an oxetane moiety, provides a versatile scaffold for the design of novel therapeutic agents with potentially improved physicochemical and pharmacokinetic properties. The synthetic strategies outlined in this guide, based on established chemical principles, offer a pathway to access this and related compounds for further investigation. As the field of medicinal chemistry continues to explore novel chemical space, the utility of building blocks like this compound is expected to grow, contributing to the development of the next generation of medicines.

References

Introduction: The Strategic Value of the Oxetane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-(4-Fluorophenyl)oxetan-3-yl)methanol (CAS 1378472-32-2)

Authored for Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone motif in contemporary medicinal chemistry.[1] Its ascent is attributed to a unique combination of physicochemical properties that address several critical challenges in drug design. Unlike the more common gem-dimethyl or carbonyl groups, for which it often serves as a bioisostere, the oxetane moiety introduces polarity and a distinct three-dimensional geometry without a significant increase in lipophilicity.[2][3] This "small, polar, and three-dimensional" characteristic is highly sought after to enhance compound solubility, improve metabolic stability, and fine-tune pharmacokinetic profiles.[2][4] The inherent ring strain of approximately 25.5 kcal/mol, while significant, results in a metabolically robust yet synthetically accessible scaffold.[1][5]

Within this valuable class of compounds, this compound stands out as a particularly useful building block. It incorporates three key features:

  • The Oxetane Core: Imparts the aforementioned benefits of improved solubility and metabolic stability.[2][3]

  • The 4-Fluorophenyl Group: A common substituent in pharmaceuticals that can enhance binding affinity through hydrogen bonding and other interactions, while often improving metabolic resistance to oxidative degradation.

  • The Primary Alcohol Handle: Provides a versatile point for synthetic elaboration, allowing for the straightforward generation of diverse compound libraries through etherification, esterification, or conversion to other functional groups.

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, properties, and strategic application in research and development programs.

Physicochemical and Spectroscopic Profile

Comprehensive experimental data for this specific compound is not widely published. However, its fundamental properties and predicted spectroscopic characteristics can be summarized.

PropertyValueSource
CAS Number 1378472-32-2[6][7]
Molecular Formula C₁₀H₁₁FO₂[6][8]
Molecular Weight 182.19 g/mol [6][7]
Purity Specification Typically ≥95%[6][9]
Physical State Not available[9]
Solubility Not available[9]
Melting Point Not available[9]
Boiling Point Not available[9]
Predicted Spectroscopic Data

While verified spectra for this compound are not publicly available, a predictive analysis based on its structure and data from close analogs, such as [3-(4-chlorophenyl)oxetan-3-yl]methanol, provides a reliable guide for characterization.[10]

  • ¹H NMR (Predicted):

    • Aromatic Protons: Two doublets (or multiplets) in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Oxetane Methylene Protons (-OCH₂-): Two doublets (AB quartet) around δ 4.5-4.8 ppm.

    • Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) around δ 3.8-4.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, variable chemical shift.

  • ¹³C NMR (Predicted):

    • Aromatic Carbons: Signals between δ 115-165 ppm, including a characteristic C-F coupled carbon.

    • Oxetane Quaternary Carbon (C-Ar): A signal around δ 80-85 ppm.

    • Oxetane Methylene Carbons (-OCH₂-): A signal around δ 75-80 ppm.

    • Hydroxymethyl Carbon (-CH₂OH): A signal around δ 65-70 ppm.

  • Mass Spectrometry (MS):

    • [M+H]⁺: Expected at m/z 183.07.

    • [M+Na]⁺: Expected at m/z 205.05.

Synthesis and Mechanistic Considerations: A Validated Pathway

While numerous methods exist for forming oxetane rings, the intramolecular Williamson etherification of a 1,3-diol derivative remains one of the most robust and widely applied strategies.[11][12] This approach offers high yields and predictable stereochemical outcomes. The following multi-step protocol represents a logical and field-proven pathway to synthesize this compound.

Proposed Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Malonate Synthesis cluster_1 Step 2: Diol Formation cluster_2 Step 3: Selective Activation cluster_3 Step 4: Cyclization SM Diethyl Malonate + 4-Fluorobenzyl Bromide Int1 Diethyl (4-fluorobenzyl)malonate SM->Int1 NaOEt, EtOH Int2 2-(4-Fluorobenzyl)propane-1,3-diol Int1->Int2 LiAlH4, THF Int3 Monotosylated Diol Int2->Int3 TsCl, Pyridine (Controlled Stoichiometry) Product This compound (CAS 1378472-32-2) Int3->Product NaH, THF (Williamson Etherification) Applications cluster_derivatives Derivative Classes Core This compound (Core Scaffold) Ethers Ethers (R-O-CH2-...) Core->Ethers Williamson Ether Synthesis (R-X, Base) Esters Esters (R-C(O)O-CH2-...) Core->Esters Acylation (R-COCl, Base) Amines Amines (R2N-CH2-...) Core->Amines Mesylation -> SN2 (MsCl; R2NH) Azides Azides -> Triazoles (Click Chemistry) Core->Azides Mesylation -> SN2 (MsCl; NaN3) Aldehyde Aldehyde (...-CHO) Core->Aldehyde Mild Oxidation (DMP, PCC)

References

A Technical Guide to (3-(4-Fluorophenyl)oxetan-3-yl)methanol: Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (3-(4-Fluorophenyl)oxetan-3-yl)methanol, a heterocyclic building block of increasing importance in modern drug discovery. We will detail its core physicochemical properties, with a primary focus on its molecular formula and exact molecular weight, which are foundational for all quantitative chemical applications. Furthermore, this guide will outline a robust, logical framework for its synthesis and analytical characterization, explaining the causality behind the selection of specific methodologies. Finally, we will explore the strategic applications of this molecule, contextualizing its utility for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the oxetane motif to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

Introduction: The Strategic Value of Oxetanes in Drug Design

The pursuit of novel chemical matter with improved "drug-like" properties is a central challenge in pharmaceutical research. In recent years, small, strained ring systems have emerged as powerful tools for navigating complex biological space. Among these, the oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention.[1][2] Unlike its more common five- and six-membered counterparts, the oxetane motif offers a unique combination of properties:

  • Polarity and Solubility: The ether oxygen atom acts as a strong hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule without a substantial increase in molecular weight.[3][4]

  • Metabolic Stability: Oxetanes can serve as metabolically stable isosteres for more labile groups like gem-dimethyl or carbonyl functionalities, effectively blocking sites of oxidative metabolism.[3][5]

  • Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring introduces three-dimensionality, which can lead to improved target selectivity and help molecules escape the "flatland" of traditional aromatic scaffolds.[3]

The subject of this guide, this compound, combines this valuable oxetane core with two other key functional groups: a 4-fluorophenyl ring and a primary alcohol (methanol). The 4-fluorophenyl group is a common substituent in medicinal chemistry, often introduced to enhance binding affinity or block para-hydroxylation, a common metabolic pathway. The methanol group provides a crucial synthetic handle for further elaboration, allowing this molecule to serve as a versatile starting point for the synthesis of more complex drug candidates.

This document serves as a technical resource, providing researchers with the essential data and methodological insights required to effectively utilize this compound in their discovery programs.

Core Physicochemical Properties and Molecular Weight

Accurate knowledge of a compound's physicochemical properties is a prerequisite for any laboratory application, from calculating stoichiometric ratios for a reaction to interpreting analytical data. The definitive properties for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁FO₂[6]
Molecular Weight 182.19 g/mol [6]
CAS Number 1378472-32-2[6][7]
Canonical SMILES C1C(CO1)(CO)C2=CC=C(C=C2)F[6]
Physical State Solid (typical)N/A
Storage Conditions Inert atmosphere, Room Temperature[6]
Purity (Typical) ≥95%[7]

The molecular weight of 182.19 g/mol is derived directly from its molecular formula, C₁₀H₁₁FO₂. This value is fundamental for all gravimetric and molar calculations. In practice, high-resolution mass spectrometry (HRMS) is employed to experimentally confirm the elemental composition by measuring the molecule's exact mass, which provides an orthogonal validation of its identity.

Synthesis and Mechanistic Insights

While numerous proprietary methods exist for the synthesis of specific oxetanes, a general and robust strategy for constructing 3,3-disubstituted oxetanes involves the intramolecular cyclization of a suitably functionalized 1,3-diol precursor. This approach, known as the Williamson ether synthesis, is a cornerstone of ether formation and provides a reliable pathway to the strained four-membered ring.[5]

Proposed Synthetic Workflow

The following diagram illustrates a logical, multi-step synthesis for this compound, starting from commercially available materials.

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Monotosylation cluster_3 Step 4: Intramolecular Cyclization A Diethyl malonate C Intermediate Ketone A->C 1. Mg(OEt)₂ 2. 4-F-PhMgBr 3. H₃O⁺ B 4-Fluorophenyl- magnesium bromide D 2-(4-Fluorophenyl)propane-1,3-diol C->D LiAlH₄ or NaBH₄ THF E Monotosylated Diol D->E TsCl (1 eq.), Pyridine 0 °C to RT F This compound E->F NaH or KOtBu THF

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)
  • Grignard Addition to Diethyl Malonate: To a solution of diethyl malonate, add one equivalent of 4-fluorophenylmagnesium bromide. The Grignard reagent will add to one of the ester groups. An acidic workup will yield the corresponding β-keto ester. A subsequent decarboxylation step under heat will produce 1-(4-fluorophenyl)propan-2-one. Causality: This step efficiently constructs the core carbon skeleton of the target molecule.

  • Reduction to the 1,3-Diol: The intermediate ketone is reduced to 2-(4-fluorophenyl)propane-1,3-diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. Causality: A powerful hydride source is necessary to reduce the ketone to the corresponding secondary alcohol, which is the key precursor for cyclization.

  • Selective Monotosylation: The resulting diol is selectively reacted with one equivalent of tosyl chloride (TsCl) in the presence of a base like pyridine at reduced temperature. This selectively converts one of the primary hydroxyl groups into a good leaving group (tosylate). Causality: Stoichiometric control is critical here. By using only one equivalent of TsCl, we favor the formation of the monotosylated product, leaving the other hydroxyl group free to act as the nucleophile in the subsequent step.

  • Intramolecular Cyclization: The monotosylated diol is treated with a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The base deprotonates the remaining hydroxyl group, which then acts as an intramolecular nucleophile, displacing the tosylate group and forming the strained oxetane ring.[5] Causality: A strong base is required to deprotonate the alcohol, and an anhydrous polar aprotic solvent like THF is ideal for this Sₙ2 reaction, which proceeds via a Baldwin's rules-favored 4-exo-tet cyclization.

This self-validating protocol includes distinct steps where progress can be monitored by techniques like Thin Layer Chromatography (TLC), and intermediates can be purified and characterized before proceeding, ensuring the integrity of the final product.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the final compound is a critical step that relies on a suite of orthogonal analytical techniques.

Workflow for Structural Verification

The logical flow for confirming the structure of this compound involves moving from confirmation of mass to detailed structural elucidation.

G cluster_0 Identity & Purity Workflow A Synthesized Product B HRMS Analysis A->B Confirm Mass (182.0719) C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->C Elucidate Structure D IR Spectroscopy C->D Confirm Functional Groups E Purity Assay (HPLC) D->E Quantify Purity F Verified Structure (C₁₀H₁₁FO₂) E->F

Caption: Logical workflow for the analytical validation of the target compound.

Expected Analytical Signatures

A researcher skilled in the art would expect the following characteristic data to confirm the structure:

TechniqueExpected ObservationsRationale
HRMS (ESI+) m/z [M+H]⁺ ≈ 183.0798; [M+Na]⁺ ≈ 205.0617Confirms the elemental formula C₁₀H₁₁FO₂ with high precision, validating the molecular weight.
¹H NMR - Doublets (~4.5-4.8 ppm, 4H) - Singlet (~3.9 ppm, 2H) - Multiplets (~7.0-7.4 ppm, 4H) - Broad singlet (~2.0-3.0 ppm, 1H)The two sets of diastereotopic protons on the oxetane ring. The methylene protons of the -CH₂OH group. The aromatic protons of the 4-fluorophenyl ring. The exchangeable proton of the hydroxyl group.
¹³C NMR - Quaternary carbon (~80 ppm) - Oxetane CH₂ carbons (~75 ppm) - CH₂OH carbon (~65 ppm) - Aromatic carbons (115-165 ppm)The C3 carbon of the oxetane ring. The C2 and C4 carbons of the oxetane. The hydroxymethyl carbon. Characteristic signals for the fluorinated aromatic ring.
¹⁹F NMR Singlet or narrow multiplet (~ -110 to -120 ppm)A single fluorine environment is present in the molecule.
IR Spectroscopy - Broad peak ~3400 cm⁻¹ - Sharp peak ~1220 cm⁻¹ - Peak ~1100 cm⁻¹O-H stretch from the alcohol. Strong C-F stretch. C-O ether stretch from the oxetane ring.
HPLC A single major peak >95% areaConfirms the purity of the isolated compound under specified chromatographic conditions.

Applications in Research and Drug Development

This compound is not an end-product but a strategic building block. Its value lies in the ability to introduce the beneficial oxetane moiety into a larger molecule via its primary alcohol handle.

Strategic Incorporation in Lead Optimization

Medicinal chemists can leverage this building block to address common liabilities in lead compounds, as illustrated below.

G cluster_0 Problem cluster_1 Solution cluster_2 Outcome A Lead Compound with Liabilities: - Poor Solubility - High Metabolic Clearance - High Lipophilicity (LogP) C Synthetic Elaboration (e.g., Etherification, Esterification, Mitsunobu) A->C Incorporate Building Block B This compound B->C D Optimized Compound with Improved Properties: + Increased Solubility (H-bond acceptor) + Blocked Metabolic Site + Lowered LogP + Improved 3D Shape C->D

Caption: The role of the title compound in a typical lead optimization campaign.

The primary alcohol can be readily converted into other functional groups or used as a point of attachment. For example:

  • Etherification: Reaction with an alkyl halide under basic conditions to link the scaffold to a larger molecule.

  • Esterification: Reaction with a carboxylic acid to form an ester linkage.

  • Mitsunobu Reaction: To couple the alcohol with a nucleophile, such as a phenol or a nitrogen heterocycle.

By incorporating this fragment, development teams can systematically modulate the physicochemical properties of a drug candidate to improve its overall profile, a strategy that has been successfully applied in numerous preclinical and clinical programs.[1][4]

Conclusion

This compound is a highly valuable and versatile chemical tool for modern drug discovery. With a definitive molecular formula of C₁₀H₁₁FO₂ and a corresponding molecular weight of 182.19 g/mol , it provides a reliable platform for quantitative chemical synthesis.[6] Its structure combines the beneficial properties of the polar, metabolically stable oxetane ring with the synthetically accessible hydroxymethyl group. The methodologies for its synthesis and characterization are robust and grounded in fundamental organic chemistry principles. For researchers and drug development professionals, this compound represents a key building block for rationally designing next-generation therapeutics with enhanced solubility, superior metabolic profiles, and improved three-dimensional topologies.

References

The Emergence of 3-Aryl-3-(hydroxymethyl)oxetanes: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in contemporary medicinal chemistry. Its unique conformational preferences and physicochemical properties offer significant advantages in the optimization of drug candidates. This technical guide delves into the discovery and history of a particularly valuable subclass: 3-aryl-3-(hydroxymethyl)oxetanes. While specific historical details for individual analogs such as (3-(4-Fluorophenyl)oxetan-3-yl)methanol (CAS 1378472-32-2) are not extensively documented in publicly accessible literature, this guide will provide a comprehensive overview of the synthetic strategies, design rationale, and therapeutic potential of this chemical class. We will explore the fundamental principles that drive the incorporation of this scaffold into drug discovery programs and provide detailed, field-proven protocols for its synthesis and derivatization.

Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry

For decades, medicinal chemists have sought molecular scaffolds that can favorably modulate the properties of bioactive compounds. The introduction of the oxetane ring has proven to be a watershed moment in this endeavor.[1][2] The strained four-membered ring is not merely a passive linker but an active contributor to a molecule's overall profile.

The strategic incorporation of an oxetane can lead to profound improvements in:

  • Aqueous Solubility: The polarized C-O bonds and the accessibility of the oxygen lone pair for hydrogen bonding can significantly enhance the solubility of lipophilic drug candidates.[3]

  • Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other commonly used functionalities, such as gem-dimethyl groups.

  • Lipophilicity (logP): The replacement of a gem-dimethyl group with an oxetane can lead to a favorable decrease in lipophilicity, improving the overall ADME (absorption, distribution, metabolism, and excretion) profile.

  • Conformational Rigidity: The defined geometry of the oxetane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

The 3-aryl-3-(hydroxymethyl)oxetane scaffold, in particular, has emerged as a "privileged" structure. This is due to the combination of the property-enhancing oxetane core with an aryl group that can be readily functionalized for target engagement and a hydroxymethyl group that provides a handle for further chemical modification or can act as a key pharmacophoric feature.

Design Rationale and Synthetic Evolution

The core concept behind the use of 3-aryl-3-(hydroxymethyl)oxetanes lies in their ability to act as bioisosteres for other chemical groups, while simultaneously introducing beneficial physicochemical properties.

Bioisosteric Replacement Strategies

The 3,3-disubstituted oxetane core is an excellent bioisostere for:

  • Gem-dimethyl groups: Offering a less lipophilic and more metabolically stable alternative.[3]

  • Carbonyl groups: Mimicking the hydrogen bond accepting capability of a ketone or an amide.

The diagram below illustrates this bioisosteric relationship.

Bioisosteric Relationships cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement gem-dimethyl gem-Dimethyl oxetane 3,3-Disubstituted Oxetane gem-dimethyl->oxetane Improves solubility Increases metabolic stability carbonyl Carbonyl carbonyl->oxetane Mimics H-bond acceptor Reduces reactivity

Caption: Bioisosteric replacement strategies for the oxetane scaffold.

General Synthetic Approaches

The construction of the strained oxetane ring requires carefully chosen synthetic strategies. The most common and robust method for the synthesis of 3-aryl-3-(hydroxymethyl)oxetanes involves an intramolecular Williamson etherification.

Workflow for the Synthesis of 3-Aryl-3-(hydroxymethyl)oxetanes:

Synthesis_Workflow start Starting Material: Aryl Grignard Reagent step1 Step 1: Nucleophilic addition to 1,3-dichloroacetone start->step1 intermediate1 Intermediate: 1,3-dichloro-2-arylpropan-2-ol step1->intermediate1 step2 Step 2: Intramolecular Williamson Etherification (Base-mediated cyclization) intermediate1->step2 product Product: (3-Aryl-3-chloromethyl)oxetane step2->product step3 Step 3: Nucleophilic substitution with a hydroxide source product->step3 final_product Final Product: 3-Aryl-3-(hydroxymethyl)oxetane step3->final_product

Caption: General synthetic workflow for 3-aryl-3-(hydroxymethyl)oxetanes.

Detailed Experimental Protocol: Representative Synthesis of a 3-Aryl-3-(hydroxymethyl)oxetane

While a specific protocol for this compound is not detailed in primary literature, the following represents a robust and adaptable procedure for the synthesis of this class of compounds.

Objective: To synthesize a 3-aryl-3-(hydroxymethyl)oxetane via a three-step sequence.

Materials and Reagents:

ReagentSupplierGrade
Magnesium turningsSigma-Aldrich99.98%
1-Bromo-4-fluorobenzeneAcros Organics99%
1,3-DichloroacetoneTCI>98%
Sodium hydride (60% dispersion in mineral oil)Alfa Aesar
Sodium hydroxideFisher ScientificReagent Grade
Tetrahydrofuran (THF), anhydrousAcros OrganicsDriSolv
Diethyl ether, anhydrousFisher Scientific
Dimethylformamide (DMF), anhydrousAcros OrganicsDriSolv
Hydrochloric acid (1 M)VWR
Saturated sodium bicarbonate solutionLabChem
BrineRicca Chemical
Anhydrous magnesium sulfateEMD Millipore

Step 1: Synthesis of 1,3-dichloro-2-(4-fluorophenyl)propan-2-ol

  • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add anhydrous diethyl ether and a crystal of iodine.

  • Add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction.

  • After the initiation, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 1,3-dichloroacetone (1.1 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (3-(4-Fluorophenyl)-3-(chloromethyl)oxetane)

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 1,3-dichloro-2-(4-fluorophenyl)propan-2-ol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

  • To a round-bottom flask, add (3-(4-fluorophenyl)-3-(chloromethyl)oxetane) (1.0 eq) and a solution of sodium hydroxide (5.0 eq) in a mixture of water and DMF.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product, this compound.

Therapeutic Landscape and Future Perspectives

The 3-aryl-3-(hydroxymethyl)oxetane scaffold has been incorporated into a variety of drug discovery programs targeting a range of diseases. While specific biological data for this compound is not publicly available, related structures have shown promise in areas such as oncology and infectious diseases. The fluorophenyl moiety, in particular, is a common feature in many approved drugs, often enhancing binding affinity and improving metabolic stability.

The future of this scaffold is bright. As synthetic methodologies become more refined and our understanding of the nuanced effects of the oxetane ring on drug properties deepens, we can expect to see the emergence of a new generation of therapeutics built upon this versatile and powerful chemical entity.

References

The Strategic Incorporation of (3-(4-Fluorophenyl)oxetan-3-yl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif, a four-membered cyclic ether, has emerged from a synthetic curiosity to a cornerstone in contemporary medicinal chemistry. Its unique stereoelectronic properties offer a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth review of a particularly valuable building block, (3-(4-Fluorophenyl)oxetan-3-yl)methanol. We will explore its synthesis, inherent chemical characteristics, and strategic applications in drug design, offering a comprehensive resource for researchers aiming to leverage this scaffold to overcome common developmental hurdles such as poor solubility and metabolic instability.

The Oxetane Moiety: A Paradigm Shift in Bioisosteric Replacement

For decades, medicinal chemists have grappled with the challenge of fine-tuning the properties of lead compounds to achieve optimal drug-like characteristics. A common strategy involves the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane ring has gained significant traction as a versatile bioisostere, particularly for gem-dimethyl and carbonyl groups.[1]

The incorporation of an oxetane, specifically a 3,3-disubstituted pattern, can confer a multitude of advantages to a parent molecule:

  • Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen in the strained four-membered ring significantly increases the hydrophilicity of a compound, a critical factor for oral bioavailability.

  • Improved Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.

  • Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug discovery, the oxetane moiety provides a less lipophilic alternative to bulky alkyl groups like the gem-dimethyl group, aiding in the optimization of the LogP value.

  • Three-Dimensionality: The non-planar, sp³-rich nature of the oxetane ring introduces conformational rigidity and a more defined three-dimensional shape to a molecule. This can lead to improved binding affinity and selectivity for its biological target.

The subject of this guide, this compound, combines the benefits of the oxetane scaffold with the well-established role of the fluorophenyl group in medicinal chemistry, which is often used to enhance binding affinity and block metabolic oxidation.

Synthesis of this compound: A Proposed Route

Proposed Retrosynthetic Analysis

G Target This compound Diol 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol Target->Diol Intramolecular Williamson Ether Synthesis Diester Diethyl 2-(4-fluorophenyl)-2-(hydroxymethyl)malonate Diol->Diester Reduction (e.g., LiAlH4) Malonate Diethyl (4-fluorophenyl)malonate Diester->Malonate Hydroxymethylation Aldehyde Paraformaldehyde Malonate->Aldehyde Knoevenagel Condensation (starting point) G cluster_0 Core Scaffold cluster_1 Improved Properties cluster_2 Therapeutic Applications Scaffold This compound Solubility Increased Aqueous Solubility Scaffold->Solubility Metabolism Enhanced Metabolic Stability Scaffold->Metabolism 3D_Shape Defined 3D Conformation Scaffold->3D_Shape Kinase Kinase Inhibitors Solubility->Kinase CNS CNS Agents Solubility->CNS Metabolism->CNS Antiviral Antiviral/Anticancer Metabolism->Antiviral 3D_Shape->Kinase

References

(3-(4-Fluorophenyl)oxetan-3-yl)methanol: A Technical Guide to its Potential Biological Activity as a TAK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Therapeutic Potential of a Unique Chemical Scaffold

(3-(4-Fluorophenyl)oxetan-3-yl)methanol is a synthetic organic compound characterized by a unique combination of a fluorinated phenyl ring and a strained oxetane moiety. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural components are of significant interest in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug design to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. The 4-fluorophenyl group is a common feature in many bioactive molecules, often enhancing binding affinity and metabolic resistance. Based on structure-activity relationship (SAR) studies of similar compounds, a compelling hypothesis emerges for the biological activity of this compound as a potential inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

TAK1 is a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, playing a crucial role in regulating inflammatory signaling pathways, including NF-κB and p38/JNK.[1][2] Dysregulation of TAK1 activity is implicated in a variety of pathological conditions, most notably inflammatory diseases and cancer.[2][3] Therefore, the development of potent and selective TAK1 inhibitors represents a promising therapeutic strategy. This guide will delve into the hypothesized biological activity of this compound as a TAK1 inhibitor, exploring its potential mechanism of action, relevant experimental protocols for its characterization, and its broader implications for drug discovery.

The Scientific Rationale: Why Target TAK1?

TAK1 acts as a central signaling node, integrating signals from various upstream stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1β, and bacterial lipopolysaccharides (LPS).[2] Upon activation, TAK1 initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are hallmarks of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In the context of cancer, TAK1 signaling can promote tumor cell survival, proliferation, and metastasis.[3] By inhibiting TAK1, it is possible to disrupt these pathological processes, thereby reducing inflammation and curbing cancer progression. The therapeutic potential of TAK1 inhibition is underscored by the numerous preclinical studies demonstrating the efficacy of TAK1 inhibitors in various disease models.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

It is hypothesized that this compound functions as an ATP-competitive inhibitor of TAK1. This mechanism involves the molecule binding to the ATP-binding pocket of the TAK1 kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The oxetane and fluorophenyl moieties likely play key roles in orienting the molecule within the active site and establishing crucial interactions with key amino acid residues.

Experimental Workflows for Characterization

To validate the hypothesized biological activity of this compound, a series of in vitro and in cell-based assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against purified TAK1 enzyme.

Methodology:

  • Reagents and Materials:

    • Recombinant human TAK1/TAB1 complex

    • ATP

    • Kinase substrate (e.g., MKK6)

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • This compound (test compound)

    • Positive control inhibitor (e.g., Takinib)

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 384-well plate, add the TAK1/TAB1 enzyme, the kinase substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Data Presentation:

CompoundTAK1 IC50 (nM)
This compoundTBD
Takinib (Control)~10

TBD: To be determined

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the compound with TAK1 in a cellular context.

Methodology:

  • Reagents and Materials:

    • Human cell line expressing TAK1 (e.g., THP-1)

    • This compound

    • Lysis buffer

    • Antibodies for Western blotting (anti-TAK1, anti-GAPDH)

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble TAK1 at each temperature by Western blotting.

    • Binding of the compound to TAK1 will stabilize the protein, resulting in a higher melting temperature.

Workflow Diagram: Characterizing a Novel TAK1 Inhibitor

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation a Compound Synthesis & Purification b Biochemical Kinase Assay (IC50 Determination) a->b c Kinome Selectivity Profiling b->c d Cellular Thermal Shift Assay (Target Engagement) c->d e Western Blot Analysis (Downstream Signaling) d->e f Cytokine Release Assay (Functional Outcome) e->f g Pharmacokinetic Studies (ADME Properties) f->g h Efficacy in Disease Models (e.g., Arthritis, Cancer) g->h

Caption: A streamlined workflow for the comprehensive evaluation of a novel TAK1 inhibitor.

Signaling Pathway: TAK1-Mediated NF-κB Activation

TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1_complex->IKK_complex Phosphorylation IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Release Nucleus Nucleus NFκB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Inhibitor This compound Inhibitor->TAK1_complex Inhibition

Caption: Inhibition of the TAK1 complex blocks the canonical NF-κB signaling pathway.

Conclusion and Future Directions

While the biological activity of this compound is yet to be definitively characterized, its structural features strongly suggest its potential as a TAK1 inhibitor. The strategic incorporation of the oxetane and fluorophenyl groups provides a promising scaffold for developing novel therapeutics for inflammatory diseases and cancer. The experimental workflows outlined in this guide provide a clear path for validating this hypothesis and elucidating the compound's precise mechanism of action and therapeutic potential. Further research, including comprehensive SAR studies, kinome-wide selectivity profiling, and in vivo efficacy studies, will be crucial in advancing this promising molecule towards clinical development.

References

(3-(4-Fluorophenyl)oxetan-3-yl)methanol: A Scaffolding Approach to Novel Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is relentless. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][2][3] Its unique combination of stability, polarity, and three-dimensionality allows it to serve as an effective isostere for commonly used but often problematic groups like gem-dimethyl and carbonyl moieties.[1][2] The incorporation of an oxetane ring can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also offering opportunities for novel intellectual property.[1][3][4]

When coupled with a 4-fluorophenyl group, a common substituent in bioactive molecules known to modulate target affinity and metabolic stability, the resulting scaffold, (3-(4-Fluorophenyl)oxetan-3-yl)methanol, presents a compelling starting point for drug discovery. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic targets for this compound. By synthesizing data from structurally related compounds and providing detailed, actionable experimental protocols, this document will serve as a roadmap for identifying, validating, and ultimately pursuing novel therapeutic applications for this promising chemical entity.

Part 1: Molecular Profile and Bioactivity Landscape

Physicochemical Properties & In Silico ADMET Prediction

A molecule's therapeutic potential is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET). An in silico analysis of this compound provides initial insights into its drug-like characteristics.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight182.19 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP1.3Indicates a balance between lipophilicity and hydrophilicity, crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA)38.7 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors1Contributes to target binding and solubility.
Hydrogen Bond Acceptors2Contributes to target binding and solubility.

These predicted properties suggest that this compound possesses a favorable profile for a small molecule drug candidate, warranting further investigation into its biological activities.

Known Biological Activities of Structurally Related Oxetanes

While direct biological data for this compound may be limited in the public domain, examining the activities of structurally analogous compounds provides a strong basis for hypothesizing potential targets. The oxetane scaffold has been incorporated into inhibitors of several key enzyme classes.

Target ClassExample Compound ActivityTherapeutic Relevance
p38α Mitogen-Activated Protein Kinase (MAPK) Structurally related oxetane-containing compounds have shown potent inhibitory activity against p38α.[5][6]p38α is a key regulator of inflammatory responses and is implicated in cancer and neurodegenerative diseases.[7]
Soluble Epoxide Hydrolase (sEH) Oxetane-containing molecules have been explored as inhibitors of sEH.[8]sEH is involved in the metabolism of anti-inflammatory and vasodilatory eicosanoids, making it a target for cardiovascular and inflammatory diseases.[9]

Part 2: Deep Dive into High-Potential Therapeutic Targets

Based on the analysis of structurally related compounds, two high-potential therapeutic targets for this compound are p38α MAPK and soluble epoxide hydrolase (sEH).

Target I: p38α Mitogen-Activated Protein Kinase (MAPK)

p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[10] Dysregulation of the p38α signaling pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and various cancers.[7] As such, inhibitors of p38α are of significant therapeutic interest.[6]

It is hypothesized that this compound could act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of p38α. The oxetane and hydroxymethyl groups could form key hydrogen bonds with the hinge region of the kinase, while the 4-fluorophenyl group could occupy a hydrophobic pocket, contributing to the potency and selectivity of the interaction.

p38_pathway Stress/Cytokines Stress/Cytokines MKK3/6 MKK3/6 Stress/Cytokines->MKK3/6 p38α p38α MKK3/6->p38α MK2/3 MK2/3 p38α->MK2/3 Transcription Factors (e.g., ATF2, STAT1) Transcription Factors (e.g., ATF2, STAT1) p38α->Transcription Factors (e.g., ATF2, STAT1) Inflammatory Gene Expression Inflammatory Gene Expression MK2/3->Inflammatory Gene Expression Transcription Factors (e.g., ATF2, STAT1)->Inflammatory Gene Expression

Caption: The p38α MAPK signaling cascade.

Target II: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties.[9] By inhibiting sEH, the levels of beneficial EETs can be increased, offering a therapeutic strategy for hypertension, cardiovascular disease, and inflammatory pain.[9]

The catalytic mechanism of sEH involves a nucleophilic attack by an aspartate residue on an epoxide. It is plausible that the strained oxetane ring of this compound could mimic the epoxide substrate and interact with the catalytic residues in the active site of sEH, leading to inhibition of the enzyme.

sEH_pathway Arachidonic Acid Arachidonic Acid CYP450 Epoxyenases CYP450 Epoxyenases Arachidonic Acid->CYP450 Epoxyenases EETs (anti-inflammatory, vasodilatory) EETs (anti-inflammatory, vasodilatory) CYP450 Epoxyenases->EETs (anti-inflammatory, vasodilatory) sEH sEH EETs (anti-inflammatory, vasodilatory)->sEH DHETs (less active) DHETs (less active) sEH->DHETs (less active)

Caption: The role of sEH in the arachidonic acid cascade.

Part 3: Experimental Protocols for Target Validation & Compound Profiling

The following protocols provide a framework for validating the hypothesized targets and profiling the activity of this compound.

In Vitro Enzyme Inhibition Assays

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of p38α kinase.[11][12][13]

Materials:

  • Recombinant human p38α kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • ATP

  • Kinase buffer

  • This compound

  • Control inhibitor (e.g., SB203580)[6]

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of this compound and the control inhibitor in kinase buffer.

  • In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the test compound or control.

  • Initiate the reaction by adding a mixture of the tracer and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

This protocol outlines a fluorometric assay to determine the inhibitory activity of the test compound against sEH.[9][14][15][16]

Materials:

  • Recombinant human sEH

  • sEH fluorescent substrate (e.g., PHOME)[9][16]

  • sEH assay buffer

  • This compound

  • Control inhibitor (e.g., AUDA)[15]

  • 96-well black microplate

Procedure:

  • Prepare a serial dilution of this compound and the control inhibitor in sEH assay buffer.

  • In a 96-well plate, add the sEH enzyme and the test compound or control.

  • Pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding the fluorescent substrate.

  • Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a fluorescence plate reader (excitation ~330 nm, emission ~465 nm).[16][17]

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound to calculate the IC50 value.

Cell-Based Assays for Target Engagement

This protocol assesses the ability of the test compound to inhibit the phosphorylation of p38α in a cellular context.[18][19][20][21]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-p38α, anti-total-p38α)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.[18][21]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-p38α and total p38α, followed by the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on p38α phosphorylation.

This protocol measures the activity of endogenous sEH in cell lysates treated with the test compound.

Materials:

  • A suitable cell line with detectable sEH activity (e.g., HepG2)

  • This compound

  • The materials for the sEH hydrolase assay as described in 3.1.2.

Procedure:

  • Culture the cells and treat them with varying concentrations of this compound for a specified time.

  • Harvest the cells and prepare cell lysates.

  • Determine the protein concentration of the lysates.

  • Perform the sEH hydrolase assay as described in 3.1.2, using the cell lysates as the source of the enzyme.

  • Normalize the sEH activity to the total protein concentration and determine the IC50 of the compound in the cellular context.

Experimental Workflow Diagram

validation_workflow Hypothesized Targets (p38α, sEH) Hypothesized Targets (p38α, sEH) In Vitro Enzyme Assays In Vitro Enzyme Assays Hypothesized Targets (p38α, sEH)->In Vitro Enzyme Assays p38α Kinase Assay p38α Kinase Assay In Vitro Enzyme Assays->p38α Kinase Assay sEH Hydrolase Assay sEH Hydrolase Assay In Vitro Enzyme Assays->sEH Hydrolase Assay Cell-Based Assays Cell-Based Assays p38α Kinase Assay->Cell-Based Assays sEH Hydrolase Assay->Cell-Based Assays p-p38α Western Blot p-p38α Western Blot Cell-Based Assays->p-p38α Western Blot sEH Activity in Lysates sEH Activity in Lysates Cell-Based Assays->sEH Activity in Lysates Lead Optimization Lead Optimization p-p38α Western Blot->Lead Optimization sEH Activity in Lysates->Lead Optimization

Caption: Workflow for target validation.

Part 4: Future Perspectives and Drug Development Considerations

Lead Optimization Strategies

Should this compound demonstrate promising activity against one or more of the identified targets, the next logical step is lead optimization. This process would involve the synthesis of analogs to explore the structure-activity relationship (SAR). Key modifications could include:

  • Substitution on the phenyl ring: Introducing different substituents could enhance potency, selectivity, and pharmacokinetic properties.

  • Modification of the hydroxymethyl group: Esterification or conversion to other functional groups could modulate the compound's properties.

  • Stereochemistry: If the compound is chiral, separation and testing of the individual enantiomers will be crucial, as biological activity is often stereospecific.

Potential Therapeutic Indications

Based on the potential targets, this compound or its optimized derivatives could be developed for a range of therapeutic indications:

  • If a potent p38α inhibitor: Inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, as well as certain types of cancer.

  • If a potent sEH inhibitor: Hypertension, cardiovascular diseases, and inflammatory pain.

Concluding Remarks

This compound represents a promising starting point for the development of novel therapeutics. Its favorable physicochemical properties, combined with the proven track record of the oxetane scaffold in medicinal chemistry, make it a compelling candidate for further investigation. The systematic approach to target identification and validation outlined in this guide provides a clear path forward for researchers to unlock the full therapeutic potential of this and related molecules. Through rigorous in vitro and cell-based screening, followed by thoughtful lead optimization, this chemical scaffold could yield the next generation of therapies for a host of challenging diseases.

References

spectroscopic data for (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Executive Summary

This compound is a key heterocyclic building block in modern medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile bioisostere for common chemical groups like gem-dimethyl or carbonyls.[1] Its incorporation can lead to significant improvements in critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, without compromising biological activity.[2] The strained nature of the oxetane ring also makes it a valuable synthetic intermediate.[3]

This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data summary. It details the causality behind experimental choices and outlines self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural confirmation of this and related novel chemical entities.

The Strategic Importance of Oxetanes in Drug Discovery

The oxetane moiety has emerged as a privileged structural motif in drug design. Its unique three-dimensional geometry and electronic properties allow it to serve as a "conformational lock" or a potent hydrogen-bond acceptor, influencing how a molecule interacts with its biological target.[2] The substitution of a metabolically labile group with a stable oxetane ring can enhance a drug candidate's pharmacokinetic profile. For instance, studies have shown that many oxetane derivatives exhibit favorable stability in the presence of human liver microsomes, indicating a lower potential for reactive metabolite formation.[2] The title compound, featuring both the valuable oxetane core and a fluorophenyl group—a common substituent for modulating electronic properties and blocking metabolic oxidation—represents a highly relevant scaffold for modern pharmaceutical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.

Anticipated ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The solvent of choice, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), will influence the chemical shift of the hydroxyl proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Ar-H (ortho to F)~ 7.4 - 7.6Triplet (t) or Multiplet (m)J(H,F) ≈ 8-9, J(H,H) ≈ 8-9Appears as a triplet due to coupling to both the adjacent aromatic proton and the fluorine atom.
Ar-H (meta to F)~ 7.0 - 7.2Triplet (t)J(H,H) ≈ 8-9Couples to the two adjacent aromatic protons.
Oxetane-H ~ 4.6 - 4.9Multiplet (m)-The four oxetane protons are diastereotopic, resulting in complex second-order splitting patterns, often appearing as two sets of multiplets.
CH ₂OH~ 3.8 - 4.0Singlet (s) or Doublet (d)J(H,H) ≈ 5-6 (if coupled to OH)In CDCl₃, this may appear as a sharp singlet. In DMSO-d₆, coupling to the hydroxyl proton may resolve a doublet.
CH₂OH Variable (~ 1.5 - 3.0)Broad Singlet (br s) or Triplet (t)J(H,H) ≈ 5-6 (if coupled to CH₂)Position and multiplicity are solvent and concentration-dependent. Exchangeable with D₂O.

Note: Predicted values are based on analysis of structurally similar compounds, such as [3-(4-chlorophenyl)oxetan-3-yl]methanol.[4][5]

Anticipated ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the carbon backbone and show the influence of electronegative atoms (O, F). The carbon signals of the fluorophenyl ring will exhibit characteristic splitting due to coupling with the ¹⁹F nucleus.

Carbon Assignment Expected Chemical Shift (δ, ppm) C-F Coupling Notes
C -F (Aromatic)~ 160 - 164¹J(C,F) ≈ 240-250 Hz (d)The ipso-carbon shows a large one-bond coupling constant.
C -H (Aromatic, ortho to F)~ 128 - 130²J(C,F) ≈ 8-10 Hz (d)Two-bond coupling to fluorine.
C -H (Aromatic, meta to F)~ 115 - 117³J(C,F) ≈ 20-22 Hz (d)Three-bond coupling to fluorine.
C -Ar (Aromatic, quat.)~ 138 - 142⁴J(C,F) ≈ 3-4 Hz (d)Small four-bond coupling.
C (CH₂OH)(Ar) (Oxetane, quat.)~ 45 - 50NoQuaternary carbon of the oxetane ring.
OC H₂ (Oxetane)~ 78 - 82NoMethylene carbons of the oxetane ring.
C H₂OH~ 65 - 70NoMethylene carbon of the methanol group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum over a spectral width of at least 12 ppm. Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 240 ppm and a relaxation delay of 2 seconds are typical. For improved sensitivity, 1024-2048 scans may be required.

  • 2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to confirm H-H and C-H correlations, respectively. An HMBC experiment can establish long-range C-H connectivity, confirming the assignment of quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Interpretation prep1 Dissolve 5-10 mg in 0.6 mL CDCl₃ acq1 ¹H NMR prep1->acq1 acq2 ¹³C NMR acq1->acq2 acq3 HSQC / HMBC acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibration proc2->proc3 interp1 Assign Signals proc3->interp1 interp2 Analyze Coupling interp1->interp2 interp3 Confirm Structure interp2->interp3

Fig 1. Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The analysis is primarily qualitative, confirming the presence of hydroxyl, ether, and aromatic C-F bonds.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3600 - 3200O-H stretch (alcohol)Strong, BroadThe broadness is due to hydrogen bonding. A key indicator of the hydroxyl group.
3100 - 3000C-H stretch (aromatic)MediumCharacteristic of sp² C-H bonds on the phenyl ring.
3000 - 2850C-H stretch (aliphatic)MediumAssociated with the CH₂ groups of the oxetane and methanol moieties.
~ 1600, 1510C=C stretch (aromatic)Medium-StrongTwo distinct bands are typical for the aromatic ring.
1250 - 1210C-F stretch (aromatic)StrongA strong, characteristic absorption for aryl fluorides.
1150 - 1050C-O stretch (alcohol)StrongPrimary alcohol C-O stretching vibration.
1000 - 950C-O-C stretch (cyclic ether)StrongAsymmetric stretch of the oxetane ring ether linkage.[6]
Experimental Protocol for ATR-FTIR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting transmittance or absorbance spectrum is analyzed by identifying the positions of the key absorption bands as detailed in the table above.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its exact elemental formula. Fragmentation patterns can offer additional structural clues.

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₁₀H₁₁FO₂), the expected exact masses are:

  • [M] : 182.0743 g/mol

  • [M+H]⁺ : 183.0821 g/mol (Protonated, common in ESI)

  • [M+Na]⁺ : 205.0641 g/mol (Sodium adduct, often observed)

Confirmation of the measured mass to within 5 ppm of the theoretical value provides strong evidence for the elemental composition.

Anticipated Fragmentation Pathways

Under typical soft ionization conditions like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺. If fragmentation is induced, common losses would include:

  • Loss of H₂O: [M+H - H₂O]⁺ → C₁₀H₁₀F⁺ (m/z 165.0716)

  • Loss of CH₂OH: [M+H - CH₂OH]⁺ → C₉H₈FO⁺ (m/z 151.0560)

  • Cleavage of the oxetane ring: Various pathways are possible, leading to smaller charged fragments.

G cluster_ms Mass Spectrometry Analysis Workflow s1 Sample Infusion (ESI Source) s2 Full Scan MS (e.g., TOF Analyzer) s1->s2 s3 Determine m/z of Pseudo-molecular Ion ([M+H]⁺, [M+Na]⁺) s2->s3 s5 MS/MS Analysis (Induce Fragmentation) s2->s5 s4 HRMS Calculation (Confirm Formula) s3->s4 s6 Analyze Fragment Ions s5->s6 s7 Propose Fragmentation Pathways s6->s7

Fig 2. Workflow for Mass Spectrometry Analysis.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system for unambiguous confirmation.

G cluster_data cluster_logic MS Mass Spec (C₁₀H₁₁FO₂) MolFormula Molecular Formula & Unsaturation MS->MolFormula IR IR Spec (-OH, C-O, C-F) FuncGroups Functional Groups IR->FuncGroups NMR NMR Spec (¹H, ¹³C) C_H_Framework Carbon-Hydrogen Framework NMR->C_H_Framework Structure Final Structure Confirmation MolFormula->Structure FuncGroups->Structure C_H_Framework->Structure

References

Methodological & Application

synthesis of (3-(4-Fluorophenyl)oxetan-3-yl)methanol protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Introduction

The oxetane ring, a four-membered saturated heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties. Often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane moiety can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, thereby optimizing the pharmacokinetic profile of a molecule[1][2]. The strained nature of the oxetane ring also makes it a valuable synthetic intermediate, susceptible to selective ring-opening reactions[3].

This compound is a key building block that combines the beneficial properties of the oxetane core with the 4-fluorophenyl group, a common substituent in many pharmaceuticals known for modulating electronic properties and blocking metabolic oxidation. This guide provides a comprehensive, two-part protocol for the synthesis of this valuable compound, grounded in established organometallic and oxidation chemistry principles. The narrative emphasizes the rationale behind procedural choices, potential challenges, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the mild oxidation of a commercially available precursor, (oxetan-3-yl)methanol, to generate the key intermediate, oxetane-3-carboxaldehyde. In the second stage, a Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared and reacted with this aldehyde. A subsequent aqueous workup yields the target tertiary alcohol, this compound.

G cluster_0 Part A: Aldehyde Synthesis cluster_1 Part B: Grignard Reaction A (Oxetan-3-yl)methanol B Oxetane-3-carboxaldehyde A->B Oxidation (DMP / PDC) E This compound B->E 1. Addn. of Grignard (D) 2. H₃O⁺ Workup C 1-Bromo-4-fluorobenzene + Mg D 4-Fluorophenyl-magnesium Bromide C->D Ether Solvent

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents
ReagentGradeSupplierNotes
(Oxetan-3-yl)methanol≥97%Sigma-Aldrich, etc.Starting material for aldehyde synthesis.
Dess-Martin Periodinane (DMP)Synthesis GradeAcros Organics, etc.Mild oxidant. Handle in a fume hood.
1-Bromo-4-fluorobenzene≥99%Alfa Aesar, etc.Anhydrous grade recommended.
Magnesium TurningsGrignard GradeSigma-Aldrich, etc.Must be activated and dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousSolvent for oxidation.
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%VariousCritical for Grignard reaction. Use from a sealed bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousAlternative Grignard solvent.
Hydrochloric Acid (HCl)3 M AqueousVariousFor workup.
Saturated NH₄Cl SolutionAqueousLab PreparedFor quenching the Grignard reaction.
Saturated NaCl Solution (Brine)AqueousLab PreparedFor washing.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVariousFor quenching oxidation.
Sodium Bicarbonate (NaHCO₃)ACS GradeVariousFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying organic layers.
Iodine (I₂)Crystal, ACS GradeVariousFor initiating Grignard reaction (optional).
Silica Gel230-400 meshVariousFor column chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Three-neck flask (for Grignard reaction)

  • Reflux condenser with drying tube (CaCl₂ or CaSO₄)

  • Pressure-equalizing dropping funnel

  • Schlenk line or nitrogen/argon manifold for inert atmosphere

  • Magnetic stirrer and stir bars

  • Glass syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Oxetanes: Oxetanes are strained cyclic ethers and can be reactive. Avoid exposure to strong acids, which can cause ring-opening polymerization[4][5].

  • Grignard Reagents: Organometallic reagents like Grignard reagents are highly reactive, basic, and can be pyrophoric. They react violently with water and protic solvents. All glassware must be rigorously dried (oven or flame-dried) and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar)[6][7].

  • Solvents: Anhydrous diethyl ether is highly flammable and volatile. Dichloromethane is a suspected carcinogen. Handle with extreme care away from ignition sources.

Part A: Synthesis of Oxetane-3-carboxaldehyde

Expertise & Experience: The oxidation of primary alcohols to aldehydes requires careful selection of the oxidant to prevent over-oxidation to the carboxylic acid. For substrates containing sensitive functional groups like the oxetane ring, mild conditions are paramount. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral conditions at room temperature, minimizing the risk of acid-catalyzed ring opening[8]. An alternative is Pyridinium dichromate (PDC)[9]. The resulting aldehyde is often used immediately in the subsequent step without extensive purification due to its potential for instability and polymerization[9].

Protocol A: Oxidation using Dess-Martin Periodinane (DMP)
  • Setup: Place a magnetic stir bar into a flame-dried 100 mL round-bottom flask. Seal the flask with a septum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add (oxetan-3-yl)methanol (2.0 g, 22.7 mmol) followed by 40 mL of anhydrous dichloromethane (DCM). Stir the solution until homogeneous.

  • Oxidation: In a single portion, carefully add Dess-Martin Periodinane (10.6 g, 25.0 mmol, 1.1 eq) to the stirred solution at room temperature. The mixture will typically become cloudy.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, cool the reaction mixture in an ice-water bath. Quench the reaction by slowly adding 50 mL of a 1:1 saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.

  • Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing & Drying: Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and carefully concentrate the filtrate using a rotary evaporator at low temperature (<30 °C). Caution: Do not evaporate to complete dryness to avoid polymerization of the aldehyde. The resulting crude oxetane-3-carboxaldehyde solution in DCM should be used immediately in Part B.

Part B: Synthesis of this compound

Expertise & Experience: The success of the Grignard reaction hinges on the complete exclusion of atmospheric moisture and oxygen. The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic. Any protic source, such as water, will protonate and destroy the reagent. The initiation of the reaction can sometimes be sluggish; gentle heating or the addition of an iodine crystal can help activate the magnesium surface[7]. The addition of the electrophile (aldehyde) must be done slowly at a reduced temperature to control the exothermic reaction and minimize side-product formation, such as the coupling of the Grignard reagent with any unreacted aryl halide[10].

Protocol B: Grignard Reaction and Product Isolation
  • Grignard Apparatus Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel sealed with a septum. Maintain a positive pressure of dry nitrogen or argon throughout the procedure.

  • Magnesium Activation: Place magnesium turnings (0.66 g, 27.2 mmol, 1.2 eq relative to the starting alcohol) into the flask. Gently heat the flask with a heat gun under a flow of inert gas and then cool to room temperature to drive off any residual moisture.

  • Reagent Preparation: In a separate dry flask, prepare a solution of 1-bromo-4-fluorobenzene (4.37 g, 25.0 mmol, 1.1 eq) in 20 mL of anhydrous diethyl ether. Load this solution into the dropping funnel.

  • Grignard Formation: Add approximately 10 mL of anhydrous diethyl ether directly to the magnesium turnings. Add a small portion (~1-2 mL) of the 1-bromo-4-fluorobenzene solution from the dropping funnel to the magnesium suspension.

  • Initiation: The reaction should initiate spontaneously, indicated by gentle bubbling and the formation of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heat gun or add a single small crystal of iodine.

  • Addition: Once the reaction is initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent solution in an ice-water bath. Slowly add the crude oxetane-3-carboxaldehyde solution from Part A dropwise via syringe or cannula over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding 50 mL of saturated aqueous ammonium chloride solution dropwise. A white precipitate of magnesium salts will form.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 75 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing to 4:1) to afford the pure this compound.

References

Application Note: Comprehensive NMR Characterization of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction

(3-(4-Fluorophenyl)oxetan-3-yl)methanol is a key structural motif in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, serves as a versatile polar scaffold and a non-classical isostere for carbonyl groups, often improving metabolic stability and aqueous solubility of drug candidates[1]. The presence of a fluorine atom on the phenyl ring further modulates the molecule's electronic properties and can enhance binding affinity to target proteins through favorable electrostatic interactions. Accurate and unambiguous structural characterization is paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such small organic molecules in solution[2][3]. This application note provides a comprehensive guide to the characterization of this compound using one- and two-dimensional NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR.

Principle of the Method

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

For this compound, we will utilize:

  • ¹H NMR: To identify the number and connectivity of protons.

  • ¹³C NMR: To determine the carbon skeleton of the molecule. Due to the presence of fluorine, C-F coupling will be observed.

  • ¹⁹F NMR: To directly observe the fluorine environment and its coupling to neighboring protons and carbons. The large chemical shift range of ¹⁹F NMR provides high sensitivity to subtle structural changes[4][5].

  • 2D NMR (COSY & HSQC): To establish correlations between nuclei. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon (¹H-¹³C) pairs[6][7].

The combination of these experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals, confirming the molecular structure.

Molecular Structure and Numbering Scheme

To facilitate spectral interpretation, the following numbering scheme will be used for this compound.

Figure 1. Structure of this compound with atom numbering.

Experimental Protocols

PART 1: Sample Preparation

High-quality NMR spectra are critically dependent on proper sample preparation[8][9]. The following protocol ensures a homogenous sample free of particulate matter and paramagnetic impurities.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[8][9]

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[10]

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and Kimwipe or glass wool plug

  • Vortex mixer

Protocol:

  • Weigh 5-25 mg of the solid sample into a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg is recommended[8].

  • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial[11].

  • Gently vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring high-resolution spectra[10].

  • Prepare a filtration pipette by placing a small, tight plug of Kimwipe or glass wool into a Pasteur pipette. Do not use cotton wool as it can introduce impurities.

  • Filter the solution directly into a clean, high-quality NMR tube to remove any solid particles[11]. Particulate matter can interfere with the magnetic field homogeneity, leading to broadened spectral lines.

  • Cap the NMR tube and label it clearly.

PART 2: NMR Data Acquisition

The following parameters are provided as a general guideline. Optimization may be necessary depending on the spectrometer and sample concentration.

Instrumentation:

  • 500 MHz NMR Spectrometer

Software:

  • Standard spectrometer control and data processing software (e.g., TopSpin, Mnova)

Acquisition Parameters:

Experiment Parameter Recommended Value Justification
¹H NMR Spectral Width (SW) 15 ppm To cover the expected chemical shift range for organic molecules.
Number of Scans (NS) 16 Sufficient for good signal-to-noise on a moderately concentrated sample.
Relaxation Delay (D1) 2 s Allows for adequate relaxation of protons between pulses.
Acquisition Time (AQ) ~2.7 s Determined by the spectral width and number of data points.
¹³C{¹H} NMR Spectral Width (SW) 240 ppm To encompass the full range of carbon chemical shifts[12].
Number of Scans (NS) 1024 A higher number of scans is needed due to the low natural abundance of ¹³C.
Relaxation Delay (D1) 2 s Standard delay for ¹³C acquisition.
Decoupling Proton broadband decoupling To simplify the spectrum by removing ¹H-¹³C coupling and enhance signal via the Nuclear Overhauser Effect (NOE).
¹⁹F{¹H} NMR Spectral Width (SW) 250 ppm To cover the typical range for organofluorine compounds[5].
Number of Scans (NS) 64 ¹⁹F is a sensitive nucleus, requiring fewer scans than ¹³C.
Relaxation Delay (D1) 2 s Standard delay.
Decoupling Proton broadband decoupling To simplify the spectrum by removing ¹H-¹⁹F coupling.
COSY Spectral Width (SW) F1 & F2 15 ppm Same as the 1D ¹H experiment.
Number of Scans (NS) 8 Typically sufficient for good correlation signals.
Increments in F1 256 To achieve adequate resolution in the indirect dimension.
HSQC Spectral Width (SW) F2 (¹H) 15 ppm To match the proton dimension.
Spectral Width (SW) F1 (¹³C) 165 ppm To cover the expected range of protonated carbons.
Number of Scans (NS) 8 Good sensitivity is achieved with a moderate number of scans.

| | Increments in F1 | 256 | For sufficient resolution in the carbon dimension. |

Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample (5-25 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1d Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) prep3->acq1d acq2d Acquire 2D Spectra (COSY, HSQC) acq1d->acq2d proc1 Fourier Transform acq2d->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 analysis1 Assign Signals proc4->analysis1 analysis2 Determine Coupling Constants analysis1->analysis2 analysis3 Confirm Structure analysis2->analysis3

Figure 2. Experimental workflow for NMR characterization.

Data Analysis and Interpretation

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the oxetane methylene protons, the hydroxymethyl protons, and the hydroxyl proton.

  • Aromatic Region (δ 7.0-7.5 ppm): The 4-fluorophenyl group will exhibit two signals, each integrating to 2H. Due to the symmetry of the para-substituted ring, these will appear as two doublets of doublets (or two triplets if the ortho and meta couplings are similar). The protons ortho to the fluorine (H3'/H5') will show coupling to the adjacent protons and to the fluorine atom. The protons meta to the fluorine (H2'/H6') will show coupling to their adjacent protons.

  • Oxetane Methylene Protons (δ 4.5-5.0 ppm): The four protons of the two methylene groups of the oxetane ring (H2/H2' and H4/H4') are diastereotopic and will likely appear as two distinct sets of AB quartets. This is due to the chiral center at C3.

  • Hydroxymethyl Protons (δ ~3.7 ppm): The two protons of the -CH₂OH group (H5) are diastereotopic and may appear as an AB quartet or a singlet depending on the rate of rotation around the C3-C5 bond.

  • Hydroxyl Proton (variable): The chemical shift of the -OH proton is concentration and temperature-dependent and will likely appear as a broad singlet.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule.

  • Aromatic Carbons (δ 115-165 ppm): Four signals are expected for the aromatic carbons. The carbon directly bonded to fluorine (C4') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also show smaller couplings to the fluorine (²JCF, ³JCF).

  • Oxetane Carbons (δ ~80 ppm and ~45 ppm): The methylene carbons of the oxetane ring (C2 and C4) are expected to resonate at a similar chemical shift around 80 ppm. The quaternary carbon (C3) will be further downfield due to the attachment of the aromatic ring and the oxygen atom, likely around 45 ppm.

  • Hydroxymethyl Carbon (δ ~65 ppm): The C5 carbon of the hydroxymethyl group is expected around 65 ppm.

Expected ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the aromatic ring. The chemical shift for an aryl fluoride is typically in the range of -100 to -120 ppm relative to CFCl₃[13]. In the proton-coupled spectrum, this signal will be split by the ortho-protons (H3'/H5').

2D NMR Correlation

G cluster_1H ¹H Signals cluster_13C ¹³C Signals H_aromatic Aromatic H (H2'/H6', H3'/H5') H_aromatic->H_aromatic COSY C_aromatic Aromatic C (C1'-C6') H_aromatic->C_aromatic HSQC H_oxetane Oxetane H (H2, H4) C_oxetane Oxetane C (C2, C3, C4) H_oxetane->C_oxetane HSQC H_methanol Methanol H (H5) C_methanol Methanol C (C5) H_methanol->C_methanol HSQC

Figure 3. Expected 2D NMR correlations.

  • COSY: Cross-peaks will be observed between the coupled aromatic protons (H2'/H6' with H3'/H5'). No correlation is expected between the oxetane protons and the hydroxymethyl protons as they are separated by a quaternary carbon.

  • HSQC: Correlation cross-peaks will connect each proton signal to its directly attached carbon. This is crucial for the definitive assignment of the carbon signals. For example, the signals for H2/H4 will correlate with the C2/C4 signal, and the H5 signal will correlate with the C5 signal.

Summary of Expected NMR Data
Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) ¹⁹F Chemical Shift (δ, ppm) Key Couplings (J, Hz)
H2/H4~4.5-5.0d~80-²JHH ≈ 6-8
H3'/H5'~7.0-7.2t~116-³JHH ≈ 8-9, ³JHF ≈ 8-9
H2'/H6'~7.3-7.5dd~128-³JHH ≈ 8-9, ⁴JHF ≈ 5-6
H5~3.7s~65--
OHvariablebr s---
C3--~45--
C1'--~135-³JCF ≈ 8-9
C4'--~162-¹JCF ≈ 245
----~ -115-

Note: The chemical shift and coupling constant values are estimates and may vary depending on the solvent and experimental conditions.

Conclusion

This application note provides a detailed framework for the comprehensive NMR characterization of this compound. By employing a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR experiments, a complete and unambiguous assignment of all nuclei can be achieved. The protocols and expected spectral data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, ensuring the accurate structural verification of this important molecular scaffold.

References

Application Notes and Protocols for the Utilization of (3-(4-Fluorophenyl)oxetan-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Oxetanes in Modern Drug Discovery

The confluence of fluorine chemistry and strained ring systems has unlocked new avenues in medicinal chemistry. The oxetane motif, a four-membered cyclic ether, has emerged as a valuable bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl groups.[1][2] Its incorporation into drug candidates can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[3][4] When combined with the strategic placement of fluorine atoms, known to block metabolic oxidation and enhance binding affinity, the resulting building blocks become powerful tools for drug development professionals.[5][6]

This guide provides a comprehensive overview of the synthesis and synthetic applications of (3-(4-Fluorophenyl)oxetan-3-yl)methanol , a key building block that embodies these desirable characteristics. We will delve into detailed, field-proven protocols for its synthesis and its subsequent use in fundamental organic transformations, offering insights into the causality behind experimental choices to empower researchers in their quest for novel therapeutics.

Part 1: Synthesis of this compound

The synthesis of 3,3-disubstituted oxetanes often requires a multi-step approach. Below is a plausible and robust protocol for the preparation of the title compound, adapted from established methodologies for similar structures.[1][3]

Synthetic Workflow Overview

cluster_0 Synthesis of this compound Diethyl 2-(4-fluorophenyl)-2-(hydroxymethyl)malonate Diethyl 2-(4-fluorophenyl)-2-(hydroxymethyl)malonate 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol Diethyl 2-(4-fluorophenyl)-2-(hydroxymethyl)malonate->2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol   Reduction (e.g., LiAlH4) Tosyl_Intermediate Intermediate Tosylate 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol->Tosyl_Intermediate   Monotosylation Target_Molecule This compound Tosyl_Intermediate->Target_Molecule   Intramolecular   Williamson Ether   Synthesis (Base) cluster_1 O-Alkylation Workflow Start This compound Alkoxide Alkoxide Formation (e.g., NaH in THF) Start->Alkoxide Substitution Nucleophilic Substitution with Alkyl Halide (R-X) Alkoxide->Substitution Product Target Ether Substitution->Product cluster_2 Nucleophilic Substitution Workflow Start This compound Activation Activation of Hydroxyl (e.g., TsCl, MsCl) Start->Activation Intermediate Tosyl/Mesyl Intermediate Activation->Intermediate Substitution SN2 Reaction with Nucleophile (Nu-) Intermediate->Substitution Product Substituted Product Substitution->Product

References

The Strategic Deployment of (3-(4-Fluorophenyl)oxetan-3-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Moiety in Drug Design

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to underexplored chemical motifs. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for molecular design.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a compelling solution to many of the challenges faced in contemporary drug discovery.[3][4] The incorporation of an oxetane scaffold can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby fine-tuning the pharmacokinetic properties of a lead compound.[1][5]

This guide focuses on a particularly valuable building block: (3-(4-Fluorophenyl)oxetan-3-yl)methanol . The presence of the 4-fluorophenyl group provides a common motif for interaction with various biological targets, while the oxetane-3-methanol functionality offers a versatile handle for further synthetic elaboration. This document provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed protocols to facilitate its integration into drug discovery programs.

Physicochemical Properties and Strategic Advantages

The strategic incorporation of the this compound building block can impart several desirable characteristics to a molecule. The oxetane ring itself is a key contributor to these improvements.

PropertyImpact of the Oxetane MoietyRationale
Aqueous Solubility Generally IncreasedThe polar nature of the ether oxygen in the strained four-membered ring enhances hydrogen bonding with water.[3]
Lipophilicity (LogD) Generally DecreasedThe oxetane serves as a more polar isostere for less polar groups like a gem-dimethyl or carbonyl group.[4][5]
Metabolic Stability Often ImprovedThe oxetane ring can block sites of metabolism that would otherwise be susceptible to enzymatic degradation.[6]
Molecular Conformation Introduction of 3D characterThe puckered nature of the oxetane ring disrupts planarity, which can lead to improved target binding and selectivity.[1]
Basicity (pKa) of Proximal Amines DecreasedThe electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby amino groups, which can be beneficial for cell permeability and reducing hERG liability.[3]

Table 1: The impact of the oxetane moiety on key physicochemical properties.

Synthesis of this compound: A Plausible Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach is outlined below. The target molecule can be disconnected at the C-O bond of the oxetane ring, leading back to a 1,3-diol. This diol can be further simplified to commercially available starting materials.

retrosynthesis target This compound diol 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol target->diol Intramolecular Cyclization diester Diethyl 2-(4-fluorophenyl)-2-(hydroxymethyl)malonate diol->diester Reduction malonate Diethyl malonate diester->malonate Alkylation & Hydroxymethylation fluorobenzyl 4-Fluorobenzyl bromide malonate->fluorobenzyl

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Protocol

Step 1: Synthesis of Diethyl 2-(4-fluorobenzyl)malonate

  • To a stirred solution of diethyl malonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Slowly add 4-fluorobenzyl bromide (1.0 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(4-fluorobenzyl)malonate.

Step 2: Synthesis of Diethyl 2-(4-fluorophenyl)-2-(hydroxymethyl)malonate

  • To a solution of diethyl 2-(4-fluorobenzyl)malonate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a base like sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add paraformaldehyde (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield diethyl 2-(4-fluorophenyl)-2-(hydroxymethyl)malonate.

Step 3: Synthesis of 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol

  • To a solution of diethyl 2-(4-fluorophenyl)-2-(hydroxymethyl)malonate (1.0 eq) in anhydrous THF, add lithium aluminum hydride (3.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude triol, which can be used in the next step without further purification.

Step 4: Synthesis of this compound

  • Dissolve the crude 2-(4-fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol (1.0 eq) in anhydrous THF.

  • Add p-toluenesulfonyl chloride (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 12 hours to achieve monotosylation.

  • Add sodium hydride (1.2 eq) to the reaction mixture at 0 °C and stir for an additional 4 hours at room temperature to effect intramolecular cyclization.[7]

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Applications in Synthetic Medicinal Chemistry: Key Protocols

The primary alcohol of this compound is a versatile functional group for the introduction of this valuable building block into a target molecule. Below are representative protocols for its use in common synthetic transformations.

Protocol 1: Williamson Ether Synthesis

This protocol is suitable for coupling the building block to a molecule containing a good leaving group, such as an alkyl halide or tosylate.

ether_synthesis reagents R-X (Alkyl Halide/Tosylate) + this compound conditions Base (e.g., NaH) Solvent (e.g., THF, DMF) reagents->conditions Reaction product R-O-CH2-(3-(4-Fluorophenyl)oxetan) conditions->product Product

Caption: Workflow for Williamson Ether Synthesis.

Experimental Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide or tosylate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Troubleshooting:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the alkoxide. For more sensitive substrates, a weaker base like potassium carbonate may be employed, though this may require higher temperatures and longer reaction times.

  • Solvent: THF is a good general-purpose solvent for this reaction. For less reactive halides, a more polar aprotic solvent like DMF can accelerate the reaction.

  • Troubleshooting: If the reaction is sluggish, gentle heating (40-60 °C) can be applied. If decomposition of the starting material or product is observed, consider using a milder base and lower temperatures.

Protocol 2: Esterification

The primary alcohol can be readily esterified with a carboxylic acid, acid chloride, or acid anhydride. The following protocol describes a standard carbodiimide-mediated coupling with a carboxylic acid.

Experimental Procedure:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Mitsunobu Reaction

For the coupling of the building block with a nucleophilic partner (e.g., a phenol or a nitrogen heterocycle) under mild, neutral conditions, the Mitsunobu reaction is an excellent choice.

mitsunobu_reaction reagents Nu-H (e.g., Phenol, Heterocycle) + this compound conditions PPh3, DIAD/DEAD Solvent (e.g., THF) reagents->conditions Reaction product Nu-CH2-(3-(4-Fluorophenyl)oxetan) conditions->product Product

Caption: Workflow for the Mitsunobu Reaction.

Experimental Procedure:

  • Dissolve the nucleophile (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Causality and Troubleshooting:

  • Reagent Stoichiometry: Using a slight excess of the alcohol and the Mitsunobu reagents can help drive the reaction to completion, especially with less reactive nucleophiles.

  • Order of Addition: Adding the azodicarboxylate slowly at a low temperature is crucial to control the exothermic reaction and minimize side product formation.

  • Troubleshooting: Low yields can sometimes be attributed to the pKa of the nucleophile; very acidic or non-acidic nucleophiles may not be suitable. Purification can be challenging due to the byproducts; alternative purification methods like trituration or crystallization may be necessary.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its strategic incorporation can lead to significant improvements in the drug-like properties of a molecule. The synthetic protocols outlined in this guide, based on established chemical principles, provide a framework for the effective utilization of this building block in drug discovery programs. By understanding the rationale behind the experimental choices and potential troubleshooting strategies, researchers can confidently deploy this powerful tool in the design and synthesis of next-generation therapeutics.

References

Application Notes and Protocols for the Utilization of (3-(4-Fluorophenyl)oxetan-3-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxetane motif has emerged as a valuable structural component in modern medicinal chemistry, lauded for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] (3-(4-Fluorophenyl)oxetan-3-yl)methanol is a key building block that introduces the 3,3-disubstituted oxetane moiety, offering a unique combination of polarity, metabolic stability, and three-dimensionality.[3][4] This guide provides detailed protocols for two fundamental transformations of this compound—Williamson ether synthesis and Fischer esterification—offering researchers a practical framework for its incorporation into their synthetic workflows. The causality behind experimental choices and the validation of the described methods are emphasized to ensure scientific integrity and reproducibility.

The Strategic Advantage of the 3-Aryl-3-(hydroxymethyl)oxetane Scaffold

The incorporation of an oxetane ring into a molecular scaffold can profoundly and positively impact its drug-like properties.[5] The strained four-membered ether introduces polarity, which can enhance aqueous solubility, a critical factor for oral bioavailability.[6] Furthermore, the oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability by blocking sites of oxidative metabolism.[6][7] The 3-aryl-3-(hydroxymethyl) substitution pattern of this compound provides a versatile handle for further chemical elaboration, allowing for its seamless integration into diverse molecular architectures. The presence of the fluorophenyl group can also be advantageous for modulating electronic properties and providing a potential vector for additional interactions with biological targets.

Experimental Protocols

Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, proceeding via an SN2 mechanism.[2][8] This protocol details the synthesis of a benzyl ether derivative of this compound, a common structural motif in pharmacologically active compounds.

Reaction Scheme:

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the corresponding alkoxide.[9] The use of a strong base is crucial to ensure complete formation of the nucleophile.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to solvate the sodium alkoxide and its inertness under the reaction conditions. The absence of water is critical to prevent quenching of the sodium hydride and the alkoxide intermediate.

  • Electrophile: Benzyl bromide is a reactive primary alkyl halide, which is ideal for SN2 reactions and minimizes the potential for competing elimination reactions.[10]

Detailed Protocol:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq, 5.0 mmol, 911 mg).

  • Solvent Addition: Add 25 mL of anhydrous THF to the flask and stir the solution until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol, 240 mg) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq, 5.5 mmol, 0.65 mL) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 10 mL of deionized water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate. Wash the organic layer sequentially with 15 mL of deionized water and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired ether.

Quantitative Data Summary:

ReagentMolar Eq.Moles (mmol)Amount
This compound1.05.0911 mg
Sodium Hydride (60% dispersion)1.26.0240 mg
Benzyl Bromide1.15.50.65 mL
Anhydrous THF--25 mL
Expected Product ---
3-((Benzyloxy)methyl)-3-(4-fluorophenyl)oxetane--~1.2 g (88% yield)

Experimental Workflow Diagram:

Williamson_Ether_Synthesis start Start reagents Dissolve this compound in anhydrous THF start->reagents deprotonation Add NaH at 0°C, stir to form alkoxide reagents->deprotonation addition Add Benzyl Bromide at 0°C deprotonation->addition reaction Stir at RT for 12-16h addition->reaction workup Quench with H2O, Extract with EtOAc, Wash and Dry reaction->workup purification Concentrate and Purify (Column Chromatography) workup->purification end End Product: 3-((Benzyloxy)methyl)-3- (4-fluorophenyl)oxetane purification->end

References

Application Notes and Protocols for (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Fluorophenyl)oxetan-3-yl)methanol is a fluorinated organic compound featuring a strained oxetane ring. Such motifs are of increasing interest in medicinal chemistry, as the incorporation of fluorine and oxetane moieties can significantly enhance the metabolic stability, pharmacokinetic properties, and binding affinity of drug candidates.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds.[3] However, the strained four-membered oxetane ring can be susceptible to ring-opening reactions under certain conditions, necessitating careful handling and storage to maintain its structural integrity.[2]

This document provides a comprehensive guide to the safe handling, storage, and quality control of this compound, drawing upon established safety protocols for related chemical classes and specific data for the compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and storage.

PropertyValueSource
CAS Number 1378472-32-2[4][5]
Molecular Formula C₁₀H₁₁FO₂[5]
Molecular Weight 182.19 g/mol [5]
Appearance Not specified, likely a solid or oil-
Purity Typically >95%[6]
Solubility No data available, likely soluble in organic solvents like methanol, ethanol, DMSO, and DMF-
Boiling Point No data available-
Melting Point No data available-

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[4][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

  • Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are required. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound or if contamination is suspected.[7][8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes and aerosols.[4]

  • Face Protection: A face shield should be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[8]

  • Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect skin and personal clothing from contamination.[7]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[4][8]

Engineering Controls
  • Chemical Fume Hood: All manipulations of the compound, including weighing, dissolving, and aliquoting, must be conducted in a properly functioning chemical fume hood with adequate ventilation.[9]

  • Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station are critical in case of accidental exposure.

Handling Protocols
  • Avoid all personal contact, including inhalation.[10]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Remove and wash contaminated clothing before reuse.[9]

  • Preparation: Don the appropriate PPE as outlined in section 2.1. Ensure the chemical fume hood is operational.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

    • Record the exact weight.

  • Dissolving:

    • Add the desired solvent to the weighing vessel containing the compound.

    • Gently swirl or sonicate the vessel to facilitate dissolution. Avoid splashing.

  • Transfer:

    • Carefully transfer the solution to the reaction vessel or storage container using a clean pipette or syringe.

  • Cleanup:

    • Decontaminate the spatula and weighing vessel with an appropriate solvent.

    • Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.

Storage Protocols

Proper storage is crucial to maintain the purity and stability of this compound.

Short-Term Storage (Up to 1 Week)
  • Temperature: Store at room temperature in an inert atmosphere.[5]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Light: Protect from light.[7]

Long-Term Storage (> 1 Week)
  • Temperature: For long-term storage, it is recommended to keep the compound in a cool, dry place.[6] Refrigeration is advisable to minimize potential degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

  • Container: Use a tightly sealed, amber glass vial or a container made of an inert material.

StorageWorkflow start Receive Compound check_info Verify Identity and Integrity of Packaging start->check_info short_term Short-Term Storage (<= 1 week) check_info->short_term  Immediate Use long_term Long-Term Storage (> 1 week) check_info->long_term  Archival storage_conditions_short Room Temperature Inert Atmosphere Protect from Light short_term->storage_conditions_short storage_conditions_long Refrigerate Inert Atmosphere Protect from Light long_term->storage_conditions_long log_entry Log Compound in Inventory System storage_conditions_short->log_entry storage_conditions_long->log_entry

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.[7]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[7]

SpillResponse spill {Spill Occurs} evacuate {Evacuate Area} spill->evacuate assess {Assess Spill Size} evacuate->assess small_spill {Small Spill | Absorb with inert material} assess->small_spill Controllable large_spill {Large Spill | Contact EH&S} assess->large_spill Uncontrollable collect {Collect Waste} small_spill->collect decontaminate {Decontaminate Area} collect->decontaminate dispose {Dispose of Waste} decontaminate->dispose

Quality Control

Regular quality control is essential to ensure the identity, purity, and integrity of this compound, especially after long-term storage.

Recommended Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the chemical structure and assess purity. The presence of the fluorophenyl and oxetane moieties should be verifiable through characteristic chemical shifts and coupling constants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the compound and identify any potential impurities or degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative to LC-MS for purity assessment, particularly for volatile impurities.

Sample Preparation Protocol for Analysis
  • Weighing: Accurately weigh a small amount of the compound (typically 1-5 mg) into a clean vial.

  • Dissolving: Dissolve the compound in a suitable deuterated solvent (for NMR) or a high-purity solvent (for LC-MS or GC-MS).

  • Transfer: Transfer the solution to the appropriate analytical vial (e.g., NMR tube or autosampler vial).

  • Analysis: Proceed with the instrumental analysis according to the standard operating procedures for the specific instrument.

References

Introduction: The Strategic Value of the Oxetane Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scalable Synthesis of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

In contemporary drug discovery, the deliberate incorporation of small, strained ring systems has emerged as a powerful strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] When strategically placed, an oxetane can act as a polar bioisostere for commonly used but often metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][3] This substitution can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1][4][5] The target molecule, this compound, is a key building block that combines the benefits of the oxetane scaffold with a fluorophenyl group, a common motif in pharmacologically active agents. This guide provides a detailed, scalable, and robust protocol for its synthesis, intended for researchers in chemical development and process chemistry.

Retrosynthetic Analysis and Strategy Selection

The most direct and scalable approach to constructing the desired 3-aryl-3-hydroxymethyloxetane core is through the nucleophilic addition of an organometallic reagent to a suitable ketone precursor. Our retrosynthetic analysis identifies oxetan-3-one as the key electrophile and a 4-fluorophenyl Grignard reagent as the nucleophile. This strategy is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of Grignard reactions.[6][7]

The overall synthetic workflow is a two-stage process:

  • Formation of the Grignard Reagent: Preparation of 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene and magnesium metal.

  • Nucleophilic Addition: Reaction of the pre-formed Grignard reagent with oxetan-3-one, followed by an aqueous workup to yield the target tertiary alcohol.

G SMs Starting Materials (1-bromo-4-fluorobenzene, Mg, Oxetan-3-one) G_Formation Stage 1: Grignard Reagent Formation SMs->G_Formation G_Addition Stage 2: Nucleophilic Addition G_Reagent 4-Fluorophenylmagnesium Bromide Solution G_Formation->G_Reagent G_Reagent->G_Addition Workup Aqueous Workup & Purification G_Addition->Workup Product Final Product: This compound Workup->Product

References

Application Notes and Protocols for the Utilization of (3-(4-Fluorophenyl)oxetan-3-yl)methanol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Moiety as a Privileged Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery.[1][2] The design of potent and selective kinase inhibitors is a central focus of modern medicinal chemistry. A key strategy in this endeavor is the exploration of novel chemical scaffolds that can impart desirable physicochemical and pharmacological properties to inhibitor candidates.

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable and increasingly utilized motif in drug discovery.[3][4] Initially considered a synthetic curiosity, pioneering work has established oxetanes as versatile bioisosteres for commonly used functional groups, such as gem-dimethyl and carbonyl moieties.[5][6][7] The incorporation of an oxetane scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensionality of the molecule.[3][5][6] Specifically, 3,3-disubstituted oxetanes have demonstrated enhanced stability, making them particularly attractive for medicinal chemistry applications.[5][6]

This document provides detailed application notes and protocols for the use of (3-(4-Fluorophenyl)oxetan-3-yl)methanol , a representative building block, in the design and evaluation of novel kinase inhibitors. We will explore its synthetic utility, its potential to serve as a core structural element, and the methodologies to assess the biological activity of its derivatives.

Structural Features and Synthetic Utility of this compound

The structure of this compound presents several key features that make it an attractive starting point for kinase inhibitor synthesis:

  • 3,3-Disubstituted Oxetane Core: This substitution pattern imparts stability to the oxetane ring.[5][6] The oxetane itself can act as a polar, rigid scaffold, potentially forming favorable interactions within the kinase active site.

  • Fluorophenyl Group: The 4-fluorophenyl moiety can engage in various non-covalent interactions, including hydrophobic and halogen bonding, with amino acid residues in the kinase ATP-binding pocket. Fluorine substitution can also modulate metabolic stability and pKa.

  • Primary Hydroxyl Group: The hydroxymethyl group provides a convenient handle for synthetic elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine or other functional groups, allowing for the exploration of diverse chemical space and the introduction of pharmacophoric elements.

General Synthetic Scheme for Derivatization

The primary alcohol of this compound can be functionalized through various standard organic chemistry transformations to generate a library of derivatives for screening. A general, illustrative synthetic workflow is presented below.

G A This compound B Oxidation (e.g., PCC, DMP) A->B F Mesylation/Tosylation (MsCl/TsCl, base) A->F J Mitsunobu Reaction (Ar-OH, DEAD, PPh3) A->J C (3-(4-Fluorophenyl)oxetan-3-yl)carbaldehyde B->C D Reductive Amination (R-NH2, NaBH(OAc)3) C->D E Amine Derivatives D->E G Activated Intermediate F->G H Nucleophilic Substitution (Nu-) G->H I Ether/Thioether/Azide Derivatives H->I K Aryl Ether Derivatives J->K G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Serial Dilution of This compound Derivatives in DMSO B Add Diluted Compounds to 384-well Plate A->B C Add Kinase/Substrate Mix B->C D Pre-incubation (Inhibitor Binding) C->D E Initiate with ATP D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) F->G H Add Kinase Detection Reagent (Generate Luminescence) G->H I Measure Luminescence H->I J Plot Dose-Response Curve I->J K Calculate IC50 J->K G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Detection (MSD) cluster_3 Analysis A Plate Cells in 96-well Plate B Treat with Serial Dilutions of Inhibitor A->B C Incubate (e.g., 2-4h) B->C D Wash with PBS C->D E Lyse Cells D->E F Collect Lysates E->F G Add Lysate to Coated Plate F->G H Add Phospho-Specific Detection Antibody G->H I Read Plate H->I J Normalize Signal I->J K Plot Dose-Response Curve & Calculate Cellular IC50 J->K

References

Application Notes & Protocols: Investigating the Antiviral Potential of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Rationale

The relentless emergence of novel viral threats and the development of drug resistance necessitate a continuous search for new antiviral agents. Small molecule inhibitors remain a cornerstone of antiviral therapy. This document outlines a strategic approach for the comprehensive in vitro evaluation of (3-(4-Fluorophenyl)oxetan-3-yl)methanol , a compound of interest due to its unique structural features. While direct antiviral data for this specific molecule is not yet published, its core structure contains an oxetane ring, a motif of growing importance in modern medicinal chemistry.[1][2]

The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug design as a versatile bioisostere for common functional groups like gem-dimethyl and carbonyl moieties.[3][4] Its incorporation into a lead compound can profoundly improve critical physicochemical and pharmacokinetic properties.[2][5] Key advantages observed in various drug discovery campaigns include:

  • Enhanced Aqueous Solubility: Replacing lipophilic groups with the polar oxetane ring can significantly boost solubility, a critical factor for oral bioavailability.[4][5]

  • Improved Metabolic Stability: The oxetane ring is generally stable and less prone to metabolic attack compared to groups it replaces, potentially increasing a drug's half-life.[3]

  • Reduced Lipophilicity: Lowering lipophilicity (LogD) can be advantageous for reducing off-target toxicity and improving overall drug-like properties.[4]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines, a useful tactic for mitigating issues like hERG channel inhibition.[2][4]

The utility of this scaffold is validated by its presence in FDA-approved drugs and numerous clinical candidates.[6] Notably, oxetane-containing nucleoside analogues and other small molecules have demonstrated promising antiviral activity against pathogens such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV).[6][7] This precedent provides a strong rationale for investigating novel oxetane-containing compounds like this compound as potential antiviral leads.

This guide provides a systematic workflow, from initial toxicity and efficacy screening to preliminary mechanism of action (MoA) studies, to rigorously assess its antiviral potential.

Section 2: Foundational Assays: A Phased Screening Approach

The initial evaluation of any potential antiviral compound rests on two fundamental pillars: its toxicity to host cells and its efficacy against the virus. The ratio between these two values provides the Selectivity Index (SI) , a critical metric for prioritizing compounds.[8][9] An SI value (CC50/EC50) of 10 or greater is generally considered the minimum threshold for a promising in vitro hit.[8][10] The following workflow outlines this primary evaluation phase.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Next Steps compound This compound Stock Solution cc50 Protocol 1: Determine 50% Cytotoxic Concentration (CC50) (e.g., MTT Assay on uninfected host cells) compound->cc50 ec50 Protocol 2: Determine 50% Effective Concentration (EC50) (e.g., Plaque Reduction Assay) compound->ec50 calculate_si Calculate Selectivity Index (SI) SI = CC50 / EC50 cc50->calculate_si ec50->calculate_si decision SI ≥ 10? calculate_si->decision moa_studies Proceed to Mechanism of Action (MoA) Studies (Protocols 3, 4, 5) decision->moa_studies Yes discard Discard or Deprioritize decision->discard No

Caption: Initial screening workflow for antiviral candidate evaluation.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay

This protocol determines the concentration of the test compound that reduces the viability of uninfected host cells by 50%.[10] It is essential for establishing the therapeutic window. The MTT assay is a colorimetric method based on the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[10]

Materials:

  • Appropriate host cell line (e.g., Vero, A549, Huh-7) in logarithmic growth phase.

  • Complete cell culture medium.

  • This compound, dissolved in DMSO to create a high-concentration stock (e.g., 100 mM).

  • 96-well flat-bottom cell culture plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest and count cells. Adjust the cell density to 5 x 10⁴ cells/mL and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium. A typical starting concentration might be 100 µM.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Cell Control (100% Viability): Add medium with the same final concentration of DMSO as the highest compound concentration.

    • Blank Control: Add medium only.

  • Incubation: Incubate the plate for a period consistent with the planned antiviral assay (typically 48-72 hours).[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from all wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the viability percentage against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.[9]

Protocol 2: Primary Antiviral Efficacy via Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay considered the "gold standard" for measuring the ability of a compound to inhibit viral infection and replication, quantified by the reduction in the number of viral plaques.[11][12]

Materials:

  • Confluent monolayer of a virus-susceptible cell line in 12-well or 24-well plates.

  • Virus stock with a known titer (Plaque Forming Units, PFU/mL).

  • Test compound dilutions (prepared as in Protocol 1).

  • Infection medium (e.g., MEM with 2% FBS).

  • Semi-solid overlay medium (e.g., containing 1% methylcellulose or low-gelling-temperature agarose).[13]

  • Fixative solution (e.g., 4% formaldehyde in PBS).

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).

Procedure:

  • Compound Pre-incubation: Remove growth medium from the confluent cell monolayers. Add the desired concentrations of the test compound (in triplicate) to the wells and incubate for 1-2 hours at 37°C.

  • Virus Inoculation: Prepare a virus dilution in infection medium calculated to produce 50-100 plaques per well. Add this virus inoculum to each well.

    • Virus Control (0% Inhibition): Wells treated with vehicle (DMSO) instead of the compound.

    • Cell Control (No Virus): Wells treated with vehicle and no virus.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to allow for viral adsorption.[14]

  • Overlay Application: After adsorption, carefully aspirate the inoculum. Add 1-2 mL of the semi-solid overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete plaques.[13]

  • Incubation: Incubate the plates at 37°C for a duration that allows for clear plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cell monolayers with the fixative solution for 20-30 minutes.

    • Carefully discard the fixative and stain the cells with Crystal Violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Acquisition and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the 50% effective concentration (EC50) using non-linear regression analysis.[9][12]

Section 3: Elucidating the Mechanism of Action (MoA)

A compound with a favorable Selectivity Index warrants further investigation to determine its specific target within the viral life cycle.[15] Key stages include viral entry, replication of the viral genome by polymerases, and maturation of viral proteins by proteases. The following protocols are designed to probe these potential mechanisms.

G cluster_0 Viral Life Cycle Stages & Potential MoA Targets cluster_1 Targeted Assays entry 1. Viral Entry (Attachment & Fusion) replication 2. Genome Replication (Reverse Transcriptase / RNA Polymerase) entry->replication maturation 3. Protein Processing (Viral Protease) replication->maturation release 4. Assembly & Release maturation->release assay_entry Protocol 3: Viral Entry Inhibition Assay assay_entry->entry Targets assay_rt Protocol 4: Reverse Transcriptase Assay assay_rt->replication Targets assay_protease Protocol 5: Protease Inhibition Assay assay_protease->maturation Targets

Caption: Potential MoA targets in the viral life cycle and corresponding assays.

Protocol 3: Viral Entry Inhibition Assay

This assay determines if the compound prevents the virus from entering the host cell.[16] A time-of-addition experiment is a common approach, where the compound is added at different stages of the initial infection process.[17]

Procedure:

  • Setup: Seed susceptible cells in 96-well plates and grow to confluence.

  • Experimental Arms (in triplicate):

    • Pre-treatment of Cells: Treat cells with the compound for 1-2 hours, then wash the cells to remove the compound before adding the virus. Inhibition in this arm suggests the compound acts on a host cell factor required for entry.

    • Co-treatment (Virus + Compound): Add the compound and virus to the cells simultaneously. This is the standard efficacy assay setup.

    • Post-treatment: Infect cells with the virus for 1-2 hours, wash away the unbound virus, and then add the compound. If the compound is still effective, it likely targets a post-entry step.

  • Incubation and Readout: After the initial treatments, incubate the plates for 24-72 hours. Quantify viral replication using an appropriate method, such as a CPE reduction assay (as in Protocol 1, but with infected cells), qRT-PCR for viral RNA, or an ELISA for a viral antigen.

  • Analysis: Compare the level of inhibition across the different treatment arms. Strong inhibition in the pre-treatment and co-treatment arms, but not the post-treatment arm, strongly suggests a mechanism of entry inhibition.[18]

Protocol 4: Reverse Transcriptase (RT) Inhibition Assay

For retroviruses like HIV, reverse transcriptase is an essential enzyme that converts the viral RNA genome into DNA. This cell-free biochemical assay directly measures the compound's ability to inhibit RT activity.[19]

Materials:

  • Recombinant Reverse Transcriptase (e.g., from HIV-1).

  • RT Assay Kit (commercial kits are available, often using a colorimetric or fluorescent readout).[20][21]

  • Test compound dilutions.

  • Known RT inhibitor as a positive control (e.g., Nevirapine, Zidovudine).

Procedure (General Principle):

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains a poly(A) template, an oligo(dT) primer, and labeled nucleotides (e.g., with BrdU or DIG).[21]

  • Add the test compound at various concentrations to the wells, along with positive and negative controls.

  • Initiate the reaction by adding the recombinant RT enzyme.

  • Incubate at 37°C to allow for the synthesis of the new DNA strand.

  • The amount of newly synthesized DNA, which incorporates the labeled nucleotides, is then quantified. In an ELISA-based format, this involves capturing the DNA in antibody-coated wells and detecting it with a labeled secondary antibody that generates a colorimetric or fluorescent signal.[21][22]

  • Analysis: A reduction in signal compared to the no-compound control indicates inhibition of RT activity. Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Protocol 5: Viral Protease Inhibition Assay

Many viruses (e.g., HCV, SARS-CoV-2) rely on a viral protease to cleave a large polyprotein into individual, functional proteins required for replication and assembly.[23] Fluorogenic assays are a common high-throughput method to screen for protease inhibitors.[24][25]

Materials:

  • Recombinant viral protease (e.g., SARS-CoV-2 3CLpro, HCV NS3/4A).

  • Fluorogenic peptide substrate specific to the protease. This substrate is typically flanked by a fluorophore and a quencher (FRET pair).[26]

  • Assay buffer.

  • Test compound dilutions.

  • Known protease inhibitor as a positive control.

Procedure (General Principle):

  • In a 96-well or 384-well plate, add the assay buffer, fluorogenic substrate, and test compound at various concentrations.[25]

  • Include controls:

    • No Inhibition Control: Substrate + Enzyme + Vehicle (DMSO).

    • Positive Control: Substrate + Enzyme + Known Inhibitor.

    • No Enzyme Control: Substrate only (to measure background fluorescence).

  • Initiate the reaction by adding the recombinant protease to the wells.

  • Monitor the increase in fluorescence over time using a microplate reader. When the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[26][27]

  • Analysis: The rate of fluorescence increase is proportional to the protease activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibition control. Determine the IC50 value from the dose-response curve.

Section 4: Data Presentation and Interpretation

Quantitative data from the foundational assays should be summarized clearly to facilitate comparison and decision-making.

Table 1: Hypothetical Antiviral Screening Results

Compound Virus Target Host Cell Line CC50 (µM) EC50 (µM) Selectivity Index (SI = CC50/EC50)
This compound Influenza A/PR/8/34 A549 >100 7.5 >13.3
Oseltamivir (Positive Control) Influenza A/PR/8/34 A549 >100 0.8 >125
This compound SARS-CoV-2 Vero E6 85.2 12.1 7.0

| Remdesivir (Positive Control) | SARS-CoV-2 | Vero E6 | >50 | 0.5 | >100 |

In this hypothetical example, the compound shows promise against Influenza A (SI > 10) and would be prioritized for MoA studies against that virus. Its activity against SARS-CoV-2 is less promising due to a lower SI.

Section 5: Conclusion and Future Directions

This document provides a structured, multi-phase framework for evaluating the antiviral potential of this compound. The rationale for its investigation is grounded in the well-established benefits of the oxetane motif in medicinal chemistry.[1] By systematically determining the compound's cytotoxicity and efficacy, followed by targeted mechanism-of-action studies, researchers can efficiently decide whether to advance the compound in the drug discovery pipeline.

If a promising selectivity index and a clear mechanism of action are identified, future steps would include:

  • Screening against a broader panel of related viruses and drug-resistant strains.

  • Structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

  • Evaluation of pharmacokinetic properties (ADME).

  • Assessment of efficacy in relevant in vivo models of viral infection.

This rigorous, step-wise approach ensures that resources are focused on compounds with the highest potential to become novel antiviral therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-(4-Fluorophenyl)oxetan-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction

This compound is a valuable building block in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while reducing lipophilicity when used to replace gem-dimethyl or carbonyl groups.[1][2][3] However, the synthesis of 3,3-disubstituted oxetanes like this target molecule can be challenging due to the inherent ring strain of the oxetane moiety.[1][3]

This guide will focus on a common synthetic route: the addition of an organometallic reagent to oxetan-3-one, followed by the introduction of the fluorophenyl group. We will explore potential pitfalls and provide scientifically grounded solutions to maximize your success.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Grignard or Organolithium Reagent

Symptoms:

  • The reaction to form the Grignard (4-fluorophenylmagnesium bromide) or organolithium (4-fluorophenyllithium) reagent fails to initiate.

  • Titration of the organometallic reagent shows a much lower concentration than expected.

  • Significant amounts of biphenyl byproduct are observed.

Root Cause Analysis:

Organometallic reagents, particularly Grignard and organolithium reagents, are highly reactive and sensitive to moisture and atmospheric oxygen.[4][5] Water will protonate and quench the reagent, rendering it inactive.[4][6] The primary side reaction is the coupling of the Grignard reagent with unreacted aryl halide, forming biphenyl.[5]

Solutions & Protocols:

  • Rigorous Drying of Glassware and Reagents:

    • Glassware: All glassware must be oven-dried at >100 °C overnight and assembled hot under an inert atmosphere (Nitrogen or Argon).[4][7]

    • Solvents: Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used without delay.

    • Magnesium: For Grignard reactions, use fresh magnesium turnings. If they appear dull, they can be activated by briefly stirring with a small crystal of iodine or 1,2-dibromoethane until the color of the iodine disappears.[7]

  • Initiation of Grignard Reaction:

    • If the reaction doesn't start, gentle heating with a heat gun or a warm water bath can be applied.[7]

    • Adding a small crystal of iodine can help to activate the magnesium surface.[7]

  • Minimizing Biphenyl Formation:

    • Add the bromobenzene solution dropwise to the magnesium suspension. This ensures that the concentration of bromobenzene is kept low, minimizing the coupling side reaction.[5]

Issue 2: Ring-Opening of the Oxetane Moiety

Symptoms:

  • Isolation of 1,3-diol byproducts.

  • Complex mixture of products observed by NMR or LC-MS analysis.

Root Cause Analysis:

The oxetane ring is a strained four-membered heterocycle and is susceptible to ring-opening under acidic conditions, particularly in the presence of Lewis acids.[8][9][10] The oxygen atom's lone pairs can be protonated or coordinate to a Lewis acid, activating the ring for nucleophilic attack.

Solutions & Protocols:

  • Control of pH during Workup:

    • Avoid strongly acidic conditions during the reaction workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder alternative to strong acids like HCl or H₂SO₄ for quenching the reaction.

    • If an acidic workup is necessary, it should be performed at low temperatures (0 °C) and for the shortest possible time.

  • Choice of Reagents:

    • Be mindful that some reagents can act as Lewis acids. If you suspect Lewis acid-catalyzed ring-opening, consider alternative synthetic routes or the use of scavengers.

Issue 3: Incomplete Reaction or Low Conversion

Symptoms:

  • Significant amount of starting material (e.g., oxetan-3-one) remains after the reaction.

  • Low yield of the desired product.

Root Cause Analysis:

Incomplete reactions can be due to several factors, including insufficient reactivity of the nucleophile, steric hindrance, or suboptimal reaction conditions.

Solutions & Protocols:

  • Reagent Quality: Ensure the Grignard or organolithium reagent was successfully formed and is of the correct concentration. It is advisable to titrate the organometallic reagent before use.

  • Reaction Temperature: While Grignard and organolithium additions are often performed at low temperatures to control exothermicity and side reactions, allowing the reaction to slowly warm to room temperature can sometimes be necessary to drive it to completion.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which organometallic reagent is better for this synthesis: Grignard or organolithium?

Both Grignard and organolithium reagents can be effective. Organolithium reagents are generally more reactive and can be stronger bases than their Grignard counterparts.[6][11][12] This increased reactivity can be advantageous for additions to sterically hindered ketones. However, their higher basicity can also lead to more side reactions, such as enolization of the ketone. For the synthesis of this compound, both have been used successfully. The choice may depend on the specific substrate and the experience of the chemist.

Q2: How can I purify the final product?

The most common method for purifying this compound is column chromatography on silica gel.[13] A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[13] The exact ratio will need to be determined by TLC analysis.

Q3: What are the key spectroscopic signatures to confirm the product?

  • ¹H NMR: Expect to see signals for the aromatic protons of the 4-fluorophenyl group, the methylene protons of the oxetane ring, and the methylene protons of the hydroxymethyl group. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.

  • ¹³C NMR: Look for the characteristic signals of the quaternary carbon of the oxetane ring attached to the aromatic ring, the other carbons of the oxetane ring, the hydroxymethyl carbon, and the carbons of the 4-fluorophenyl group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Q4: Can I use a different starting material instead of oxetan-3-one?

Yes, alternative synthetic strategies exist. One common approach is the intramolecular Williamson etherification of a suitable 1,3-diol precursor.[1][14] This involves forming an alkoxide from one of the hydroxyl groups, which then displaces a leaving group on the other end of the three-carbon chain to form the oxetane ring. However, the synthesis of the required substituted 1,3-diol can be multi-stepped.[2][14]

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Grignard Reaction

Step 1: Preparation of 4-Fluorophenylmagnesium Bromide

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq.) in the flask and briefly heat under vacuum, then cool under a stream of nitrogen.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 4-bromofluorobenzene (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 4-bromofluorobenzene solution to the magnesium. If the reaction does not start, warm the flask gently.

  • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Step 2: Reaction with Oxetan-3-one

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve oxetan-3-one (0.8 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the oxetan-3-one solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Expected Yield Reference
Solvent Anhydrous Diethyl Ether60-75%General Grignard Protocol
Temperature 0 °C to Room Temp.,[5]
Workup Saturated NH₄Cl

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_grignard Step 1: Grignard Formation cluster_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Workup & Purification start 4-Bromofluorobenzene + Mg grignard 4-Fluorophenylmagnesium Bromide start->grignard Anhydrous Ether, Reflux intermediate Magnesium Alkoxide Intermediate grignard->intermediate 0 °C to RT oxetanone Oxetan-3-one oxetanone->intermediate product This compound intermediate->product 1. Sat. NH4Cl 2. Extraction 3. Chromatography

Caption: Workflow for the Grignard-based synthesis.

Part 4: Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.

Troubleshooting decision decision problem problem solution solution start Start Synthesis q1 Low or No Yield? start->q1 q2 Check for Ring-Opened Byproducts (1,3-diols) q1->q2 Yes end Successful Synthesis q1->end No, High Yield p_ring_opening Problem: Ring Opening q2->p_ring_opening Yes q3 Significant Unreacted Starting Material? q2->q3 No s_ring_opening Solution: - Use milder workup (Sat. NH4Cl) - Lower workup temperature - Avoid Lewis acidic conditions p_ring_opening->s_ring_opening p_incomplete_rxn Problem: Incomplete Reaction q3->p_incomplete_rxn Yes p_reagent_failure Problem: Organometallic Reagent Failure q3->p_reagent_failure No s_incomplete_rxn Solution: - Increase reaction time - Allow warming to RT - Check reagent concentration p_incomplete_rxn->s_incomplete_rxn s_reagent_failure Solution: - Use rigorously dried glassware/solvents - Activate Mg turnings - Slow addition of halide p_reagent_failure->s_reagent_failure

Caption: A decision tree for troubleshooting the synthesis.

References

Technical Support Center: Synthesis of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Overview of Synthesis and Common Pitfalls

Welcome to the technical support guide for the synthesis of (3-(4-Fluorophenyl)oxetan-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists. The primary synthetic route to this valuable building block involves the nucleophilic addition of a 4-fluorophenyl organometallic reagent to oxetan-3-one. While conceptually straightforward, the execution is sensitive to several competing side reactions owing to the inherent properties of the reagents and the strained oxetane ring.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis, focusing on the causality behind experimental choices to empower you to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for this compound?

The most common and direct method is the reaction of oxetan-3-one with a 4-fluorophenyl organometallic reagent. This is typically performed using either 4-fluorophenylmagnesium bromide (a Grignard reagent) or 4-fluorophenyllithium in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).[1] The reaction is followed by an aqueous workup to protonate the resulting alkoxide and yield the final tertiary alcohol product.

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields in this synthesis can typically be attributed to one of three main issues:

  • Inefficient Reagent: The organometallic reagent may be inactive or present in a lower concentration than assumed, leading to incomplete conversion.

  • Competing Side Reactions: The highly basic nature of the organometallic reagent can lead to side reactions with the oxetan-3-one starting material, primarily enolization.[2]

  • Product Decomposition: The desired product can degrade, most commonly via acid-catalyzed ring-opening of the oxetane moiety during the reaction workup.[3][4]

Q3: Is the oxetane ring stable during this synthesis?

The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening under certain conditions, particularly acidic conditions.[5][6] While generally stable to the basic/nucleophilic conditions of the Grignard addition itself, the product, a tertiary alcohol, can be readily protonated during an overly acidic workup. This generates a good leaving group and facilitates ring cleavage to form an undesired 1,3-diol byproduct.[7][8] Careful control of the workup pH is therefore critical.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations and provides a logical path to identify and resolve the underlying chemical issues.

Problem 1: Low Conversion with Significant Recovery of Oxetan-3-one

If you observe a large amount of your starting ketone after the reaction, the primary issue lies with the activity or effective concentration of your organometallic reagent.

Possible Cause A: Inactive Grignard or Organolithium Reagent

Organometallic reagents are highly sensitive to moisture and air.[1] Improper preparation or handling can drastically reduce their effective concentration.

  • Expert Insight: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Failure to activate the magnesium prior to the addition of 4-fluorobromobenzene will prevent the initiation of the Grignard formation. Similarly, any moisture in the solvent, glassware, or starting halide will quench the reagent as it forms.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or nitrogen. Use freshly distilled, anhydrous solvents.

    • Activate Magnesium: Before adding the aryl halide, stir the magnesium turnings vigorously. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to chemically activate the surface. Successful activation is often indicated by the disappearance of the iodine color or gentle bubbling.

    • Titrate the Reagent: Before adding the oxetanone, it is best practice to determine the exact concentration of your organometallic solution. A double titration using a known amount of iodine followed by back-titration with sodium thiosulfate, or titration with a soluble acid like diphenylacetic acid, is a reliable method.

Possible Cause B: Enolization of Oxetan-3-one

Oxetan-3-one has acidic protons on the carbons alpha to the carbonyl group. Organometallic reagents are not only strong nucleophiles but also strong bases.[2][9] Instead of adding to the carbonyl, the reagent can act as a base, abstracting a proton to form a magnesium enolate. This enolate is unreactive towards further addition and simply reverts to the starting ketone during workup.

  • Expert Insight: This side reaction is favored by sterically hindered bases and higher temperatures. While 4-fluorophenylmagnesium bromide is not excessively bulky, running the reaction at elevated temperatures can increase the rate of deprotonation relative to nucleophilic addition.

  • Troubleshooting Protocol:

    • Control Temperature: Maintain a low reaction temperature (e.g., -20 °C to 0 °C) during the addition of the organometallic reagent to the ketone.

    • Use Inverse Addition: Add the oxetan-3-one solution slowly to the organometallic reagent solution. This maintains a high concentration of the nucleophile relative to the ketone, favoring the bimolecular addition reaction over deprotonation.

G start Low Conversion / High SM Recovery q1 Was the organometallic reagent titrated? start->q1 cause1 Possible Cause: Inactive or low concentration of reagent. q1->cause1 No q2 Was the reaction run at low temperature? q1->q2 Yes sol1 Solution: Ensure anhydrous conditions. Activate Mg. Titrate before use. cause1->sol1 q2->cause1 Yes, but still low conversion. Re-check reagent. cause2 Possible Cause: Enolization of oxetan-3-one dominates at higher temps. q2->cause2 No sol2 Solution: Maintain temp at 0°C or below. Consider inverse addition. cause2->sol2

Figure 1. Troubleshooting workflow for low reaction conversion.
Problem 2: A Major, Highly Polar Byproduct is Observed

If your reaction goes to completion but the main product is a new, very polar spot by TLC (often baseline in non-polar eluents), this strongly suggests the formation of a diol from the ring-opening of your desired product.

Possible Cause: Acid-Catalyzed Ring Opening During Workup

The tertiary alcohol product, when protonated under acidic conditions, can undergo cleavage of the strained oxetane ring. Water in the workup solution acts as a nucleophile, attacking one of the ring carbons and leading to the formation of 1-(4-fluorophenyl)-1-(hydroxymethyl)propane-1,3-diol.

  • Expert Insight: This is the most common failure mode for this synthesis. A standard workup for a Grignard reaction often involves quenching with dilute HCl or H₂SO₄ to dissolve magnesium salts. For an acid-sensitive product like this, strong acids are catastrophic. Even a saturated ammonium chloride (NH₄Cl) solution, while buffered, can be slightly acidic (pH ~5.5) and may cause some ring-opening if the mixture is stirred for too long or warms up.

  • Troubleshooting Protocol:

    • Quench Carefully: Perform the reaction quench at 0 °C or below.

    • Use a Buffered System: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not add the reaction mixture to the quench solution, as this can create localized "hotspots."

    • Minimize Contact Time: Once the quench is complete and the magnesium salts have precipitated, proceed immediately to the extraction step. Do not let the mixture stir for extended periods in the aqueous phase.

    • Avoid Acidic Washes: During the workup, do not wash the organic layer with any acidic solutions. Use brine or saturated sodium bicarbonate if necessary.

Problem 3: Formation of a Non-Polar Byproduct, 4,4'-Difluorobiphenyl

The presence of a non-polar, UV-active spot that does not contain oxygen is likely 4,4'-difluorobiphenyl, arising from a Wurtz-type homocoupling of the Grignard reagent.

  • Expert Insight: This side reaction occurs when the Grignard reagent (R-MgX) reacts with unreacted aryl halide (R-X) in the solution. It is often catalyzed by trace transition metal impurities and can be more prevalent if the Grignard formation is sluggish or if local overheating occurs.

  • Troubleshooting Protocol:

    • Control Grignard Formation: Add the 4-fluorobromobenzene solution slowly to the activated magnesium turnings to maintain a gentle reflux and avoid a large exotherm.

    • Ensure High Purity: Use high-purity magnesium turnings and ensure the aryl halide is free from impurities.

G cluster_main Reaction Pathways cluster_side Common Side Reactions reagents 4-F-PhMgBr Oxetan-3-one main_path Desired Reaction (Nucleophilic Addition) reagents:f1->main_path enolization Enolization reagents:f1->enolization coupling Homocoupling (Wurtz Type) reagents:f0->coupling product This compound Target Product main_path->product ring_opening Ring Opening (Acidic Workup) product->ring_opening enolate Oxetanone Enolate (Reverts to SM) enolization->enolate diol 1,3-Diol Byproduct ring_opening->diol biphenyl 4,4'-Difluorobiphenyl coupling->biphenyl

Figure 2. Competing reaction pathways in the synthesis.
Summary of Potential Byproducts

Byproduct NameStructureFormation PathwayTroubleshooting Tip
Oxetan-3-one Ketone (Starting Material)Enolization / Incomplete ReactionLower temperature; titrate reagent.
1-(4-F-Ph)-1-(hydroxymethyl)propane-1,3-diol DiolAcid-catalyzed ring-openingUse buffered (NH₄Cl) workup at 0°C.
4,4'-Difluorobiphenyl BiphenylWurtz-type homocouplingSlow addition during Grignard formation.
Recommended Experimental Protocol

This protocol incorporates the troubleshooting insights to maximize the yield and purity of the target compound.

1. Preparation of 4-Fluorophenylmagnesium Bromide (ca. 1.0 M in THF)

  • Apparatus: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and an addition funnel.

  • Procedure:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Assemble the glassware and purge with dry nitrogen.

    • Add a small portion of anhydrous THF via syringe to cover the magnesium.

    • In the addition funnel, prepare a solution of 4-fluorobromobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small amount (~5%) of the 4-fluorobromobenzene solution to the magnesium suspension. The reaction should initiate (disappearance of iodine color, gentle bubbling, and warming). If it does not, gently warm the flask with a heat gun until it begins.

    • Once initiated, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey/brown solution at room temperature for an additional 1-2 hours.

    • (Optional but Recommended): Titrate the resulting Grignard solution to determine its precise molarity.

2. Synthesis of this compound

  • Procedure:

    • In a separate flame-dried flask under nitrogen, prepare a solution of oxetan-3-one (1.0 equivalent relative to the titrated Grignard reagent) in anhydrous THF.

    • Cool this solution to 0 °C in an ice-water bath.

    • Slowly add the prepared 4-fluorophenylmagnesium bromide solution (1.05 equivalents) via cannula or syringe, keeping the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS for the consumption of oxetan-3-one.

    • Once complete, cool the reaction mixture back to 0 °C.

    • Crucial Step: Quench the reaction by the slow, dropwise addition of a pre-chilled, saturated aqueous solution of NH₄Cl.

    • Stir the resulting slurry for 15-20 minutes at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[10]

References

overcoming solubility issues with (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(4-Fluorophenyl)oxetan-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with this compound, with a particular focus on overcoming solubility issues. The information provided herein is based on established principles of medicinal chemistry and organic synthesis.

I. Troubleshooting Guide: Overcoming Solubility Challenges

This section addresses specific issues you may encounter when trying to dissolve this compound for your experiments.

Question 1: I'm having difficulty dissolving this compound in aqueous buffers for my biological assay. What are the likely causes and how can I improve its solubility?

Answer:

The solubility of this compound in aqueous solutions is influenced by a combination of its structural features: the polar oxetane and methanol groups, and the nonpolar fluorophenyl group. The fluorophenyl group, in particular, can significantly limit aqueous solubility. Here’s a step-by-step approach to troubleshoot and enhance solubility:

Step 1: Understand the Physicochemical Properties

While specific experimental solubility data for this exact molecule is not widely published, we can infer its behavior. The oxetane ring is a polar motif that can act as a hydrogen bond acceptor, and the methanol group is a hydrogen bond donor and acceptor. These features contribute positively to aqueous solubility. However, the fluorophenyl group is hydrophobic and will dominate the molecule's overall limited solubility in water.

Step 2: Start with Common Biologically Compatible Solvents

Before moving to more complex solvent systems, attempt to dissolve the compound in small amounts of a water-miscible organic solvent first.

  • Recommended Starting Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Dimethylformamide (DMF)

Protocol for Preparing a Stock Solution:

  • Weigh out a precise amount of this compound.

  • Add a minimal volume of your chosen organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate gently to ensure complete dissolution.

  • For your aqueous assay buffer, perform a serial dilution from this stock solution to reach your desired final concentration. Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <1%, ideally <0.1%) to avoid artifacts.

Step 3: If Precipitation Occurs Upon Dilution, Consider Co-solvents

If the compound precipitates when diluted into your aqueous buffer, a co-solvent system may be necessary. Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[1]

  • Common Co-solvents for Biological Assays:

    • Polyethylene glycol 300 or 400 (PEG-300, PEG-400)

    • Propylene glycol

    • Glycerol

Experimental Workflow for Co-solvent Screening:

Caption: Workflow for co-solvent screening to improve aqueous solubility.

Step 4: pH Adjustment

While this compound does not have a readily ionizable group, the pH of your buffer can influence the stability of the oxetane ring. It is generally advisable to work in neutral or slightly basic conditions (pH 7-8.5). Strongly acidic conditions should be avoided as they can promote the ring-opening of the oxetane.[2] While this is more of a stability concern, degradation will also affect apparent solubility.

Question 2: I am performing an organic reaction and my this compound is not dissolving in the reaction solvent. What are my options?

Answer:

Solubility in organic solvents is governed by the "like dissolves like" principle. The polarity of this compound is intermediate, so a solvent of similar polarity should be effective.

Solvent Selection Guide:

Solvent PolarityRecommended SolventsRationale
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), AcetoneThese solvents should effectively solvate the molecule without interfering with the polar functional groups.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)The hydroxyl group of the compound will interact favorably with these solvents.
Nonpolar Toluene, HexanesSolubility is expected to be limited in these solvents due to the polar oxetane and methanol groups. A mixture with a more polar solvent may be required.

Troubleshooting Steps for Organic Reactions:

  • Consult a Solvent Miscibility Chart: If you need to use a solvent mixture, ensure the solvents are miscible to avoid a biphasic system.

  • Gentle Heating: For many organic reactions, gentle heating (e.g., to 40-60 °C) can significantly increase solubility. Always check the thermal stability of your other reagents before heating. The oxetane ring is generally stable to moderate heat in the absence of strong acids or bases.

  • Sonication: An ultrasonic bath can aid in dissolving stubborn solids by breaking up agglomerates and increasing the surface area for solvation.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A: While there is no specific published value, the introduction of an oxetane ring in place of a gem-dimethyl group has been shown to increase aqueous solubility.[3] However, the presence of the fluorophenyl group will still likely result in low aqueous solubility. It is best to experimentally determine the solubility in your specific buffer system.

Q2: How does the oxetane ring affect the properties of this molecule?

A: The oxetane ring is a polar, three-dimensional motif that can influence a molecule's properties in several ways[4][5]:

  • Increased Polarity and Aqueous Solubility: As a polar group, it can improve solubility compared to a non-polar analogue.[3]

  • Metabolic Stability: The oxetane ring can be more metabolically stable than other functional groups it might replace.[6]

  • Modulation of pKa: The electron-withdrawing nature of the oxetane's oxygen can lower the pKa of nearby basic functional groups.[3]

Q3: Are there any stability concerns I should be aware of when working with this compound?

A: Yes. The oxetane ring, being a strained four-membered ether, can be susceptible to ring-opening under certain conditions.

  • Acidic Conditions: Avoid strongly acidic conditions (pH < 4) as this can catalyze the ring-opening of the oxetane.[2]

  • Strong Lewis Acids: Be cautious when using strong Lewis acids in organic synthesis, as they can also promote ring-opening.

Q4: What are the safety precautions for handling this compound?

A: According to available safety data sheets, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[7] Always handle this compound in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Decision Tree for Solvent Selection:

G A Goal: Dissolve this compound B Aqueous or Organic System? A->B C Aqueous System (Biological Assay) B->C Aqueous D Organic System (Chemical Reaction) B->D Organic E Try direct dissolution in buffer C->E L Select solvent based on polarity D->L F Successful? E->F G Prepare concentrated stock in DMSO/EtOH F->G No K Proceed with experiment F->K Yes H Dilute into aqueous buffer G->H I Precipitation? H->I J Use co-solvent (PEG, Propylene Glycol) I->J Yes I->K No J->H N Insoluble? L->N M Consider gentle heating or sonication M->N O Try solvent mixture M->O Still Insoluble N->K No N->M Yes O->L

Caption: Decision tree for selecting an appropriate solvent system.

III. References

  • Jorgensen, M. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: --INVALID-LINK--

  • Waduthanthri, K. D., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: --INVALID-LINK--

  • BenchChem (2023). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Available at: --INVALID-LINK--

  • de la Torre, A., et al. (2022). Chemical Space Exploration of Oxetanes. Molecules. Available at: --INVALID-LINK--

  • Jorgensen, M. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Croft, R. A., et al. (2022). Comparison of solubility. Kinetic solubility at 3 pH values with color indicating solubility range as indicated. ResearchGate. Available at: --INVALID-LINK--

  • Wipf, P., et al. (2014). An uncharged oxetanyl sulfoxide as a covalent modifier for improving aqueous solubility. ACS Medicinal Chemistry Letters. Available at: --INVALID-LINK--

  • News-Medical.Net (2023). Breakthrough method opens door to fluorinated oxetane drug molecules. Available at: --INVALID-LINK--

  • Beilstein Journals (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45480380, (3-Fluorooxetan-3-yl)methanol. Available at: --INVALID-LINK--

  • The Dong Group. Oxetane Presentation. Available at: --INVALID-LINK--

  • AK Scientific, Inc. This compound Safety Data Sheet. Available at: --INVALID-LINK--

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences. Available at: --INVALID-LINK--

  • Tilstam, U., et al. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Processes. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45480380, (3-Fluorooxetan-3-yl)methanol. Available at: --INVALID-LINK--

  • Fluorochem. [3-(4-chlorophenyl)oxetan-3-yl]methanol. Available at: --INVALID-LINK--

  • An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International. Available at: --INVALID-LINK--

  • Sigma-Aldrich. Solvent Miscibility Table. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-(4-Fluorophenyl)oxetan-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you navigate the challenges of this synthesis.

The oxetane ring is a valuable structural motif in modern medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] this compound is a key building block that installs this desirable functionality, making its efficient synthesis critical for many research programs.

Overview of the Primary Synthetic Route

The most common and direct method for preparing this compound is through the nucleophilic addition of a Grignard reagent to oxetan-3-one. This process involves two main stages: the formation of the organometallic nucleophile and its subsequent reaction with the ketone.

Synthetic_Workflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition A 1-Bromo-4-fluorobenzene + Magnesium Turnings C 4-Fluorophenylmagnesium Bromide (Grignard Reagent) A->C Initiation (Iodine trace) B Anhydrous Ether (e.g., THF, Diethyl Ether) B->C Solvation & Stabilization E Magnesium Alkoxide Intermediate C->E Nucleophilic Attack D Oxetan-3-one D->E Addition at low temp (-78°C to 0°C) F This compound (Final Product) E->F Aqueous Acidic Workup (e.g., NH4Cl solution)

Figure 1. General workflow for the Grignard-based synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most widely employed and reliable method is the addition of a 4-fluorophenyl Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) to oxetan-3-one.[2] Grignard reagents are potent carbon nucleophiles that readily attack the electrophilic carbonyl carbon of ketones to form a new carbon-carbon bond.[3] The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the desired tertiary alcohol.[4]

Q2: Why must the reaction be conducted under anhydrous (dry) conditions?

Grignard reagents are highly basic and will react with even trace amounts of acidic protons, particularly from water.[3] This reaction, an acid-base neutralization, is much faster than the desired addition to the ketone. Water contamination will quench the Grignard reagent, converting it into fluorobenzene and magnesium salts, thereby reducing or eliminating the yield of the desired product. All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight), and anhydrous solvents must be used.

Q3: What is the mechanism of the Grignard addition to oxetan-3-one?

The reaction proceeds via a nucleophilic addition mechanism. The carbon atom of the 4-fluorophenyl group, which is covalently bonded to magnesium, is highly nucleophilic (carbanionic character) and attacks the electrophilic carbonyl carbon of oxetan-3-one.[5] This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. In a subsequent step, an acidic workup (typically with a mild acid like ammonium chloride) protonates the alkoxide to furnish the final tertiary alcohol product.[4][6]

Reaction_Mechanism Grignard 4-F-Ph-MgBr Ketone Oxetan-3-one Grignard->Ketone Nucleophilic Attack Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Product This compound Alkoxide->Product Protonation Workup H₃O⁺ (Workup) Workup->Alkoxide

Figure 2. Simplified mechanism of Grignard addition and workup.

Q4: Can I use an organolithium reagent instead of a Grignard reagent?

Yes, organolithium reagents (e.g., 4-fluorophenyllithium) can also be used. They are generally more reactive and more basic than their Grignard counterparts. This increased reactivity can sometimes lead to more side reactions, such as enolization of the ketone or reactions with the ether solvent. For this specific synthesis, Grignard reagents offer a good balance of reactivity and handling, making them the more common choice.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Tree Start Experiment Completed Problem Low or No Product Yield? Start->Problem Cause1 Grignard Reagent Did Not Form Problem->Cause1 Yes Cause2 Grignard Reagent Was Quenched Problem->Cause2 Yes Cause3 Inefficient Addition to Ketone Problem->Cause3 Yes Sol1 Activate Mg, Ensure Dry Conditions Cause1->Sol1 Sol2 Use Anhydrous Solvents, Check Starting Materials for Water Cause2->Sol2 Sol3 Optimize Temperature, Check Ketone Quality Cause3->Sol3

Figure 3. Decision tree for troubleshooting low product yield.
Issue 1: Low or No Product Yield

Q: My reaction yielded very little or no this compound. What went wrong?

This is the most common issue and usually points to a problem with the Grignard reagent itself.

  • Potential Cause A: Failure of Grignard Reagent Formation.

    • Diagnosis: The reaction mixture should turn cloudy and warm upon initiation. If the magnesium turnings remain shiny and no exotherm is observed, the reaction has not started.

    • Solution:

      • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be breached. You can activate the magnesium by crushing the turnings under an inert atmosphere, adding a small crystal of iodine (which will disappear as it reacts with Mg), or adding a few drops of 1,2-dibromoethane.

      • Absolute Anhydrous Conditions: As mentioned in the FAQ, any moisture will prevent the formation of the reagent. Ensure all glassware is flame-dried or oven-dried immediately before use and that the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use freshly opened or distilled anhydrous solvents (THF or diethyl ether).[6]

  • Potential Cause B: Premature Quenching of the Grignard Reagent.

    • Diagnosis: The Grignard reagent may have formed successfully but was consumed before the addition of oxetan-3-one.

    • Solution:

      • Check Starting Materials: Your 1-bromo-4-fluorobenzene or oxetan-3-one may be contaminated with water. If in doubt, distill or dry the starting materials before use.

      • Avoid Protic Solvents: Ensure no protic solvents (e.g., ethanol, methanol, water) are inadvertently introduced.[6]

  • Potential Cause C: Inefficient Addition to Oxetan-3-one.

    • Diagnosis: The Grignard reagent formed correctly, but the addition step was unsuccessful. This can be confirmed by quenching an aliquot of the Grignard solution, which should yield fluorobenzene, and checking the main reaction mixture, which will show unreacted oxetan-3-one (e.g., by TLC or GC-MS).

    • Solution:

      • Temperature Control: The addition of oxetan-3-one to the Grignard reagent should be done at a low temperature (e.g., 0°C or -78°C) to control the reaction's exothermicity.[2] After the addition is complete, the reaction is typically allowed to slowly warm to room temperature to ensure it goes to completion.

      • Reverse Addition: Consider adding the Grignard reagent solution via cannula to a solution of oxetan-3-one at low temperature. This keeps the ketone in excess initially, which can sometimes minimize side reactions.

Issue 2: Significant Byproduct Formation

Q: I isolated my product, but it is contaminated with significant impurities. What are they and how can I avoid them?

  • Potential Byproduct A: 4,4'-Difluorobiphenyl.

    • Formation: This byproduct arises from the coupling of the Grignard reagent with unreacted 1-bromo-4-fluorobenzene.

    • Prevention:

      • Slow Addition: Form the Grignard reagent by adding the 1-bromo-4-fluorobenzene solution dropwise to the magnesium suspension. This keeps the concentration of the aryl halide low, minimizing the coupling side reaction.

      • Optimal Temperature: Maintain a gentle reflux during Grignard formation. Excessively high temperatures can promote side reactions.

  • Potential Byproduct B: Starting Ketone (Oxetan-3-one) Recovered.

    • Formation: This can occur if the Grignard reagent acts as a base to deprotonate the α-carbon of the ketone, forming an enolate. The enolate is unreactive toward the Grignard and will revert to the starting ketone upon acidic workup.[5]

    • Prevention:

      • Low Temperature: Perform the addition at a very low temperature (e.g., -78°C). Nucleophilic addition is generally favored over enolization at lower temperatures.

      • Rapid Mixing: Ensure efficient stirring during the addition of the ketone to avoid localized high concentrations of the Grignard reagent.

  • Potential Byproduct C: Ring-Opened Products.

    • Formation: While the oxetane ring is generally stable under these conditions, highly reactive nucleophiles or the presence of certain Lewis acids can promote ring-opening.[7][8] This is less common but possible.

    • Prevention:

      • Avoid Lewis Acids: Ensure your magnesium does not contain significant Lewis acidic impurities.

      • Controlled Temperature: Do not allow the reaction to heat uncontrollably.

      • Mild Workup: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup. Using strong acids (like HCl) at this stage could potentially catalyze the degradation of the oxetane ring.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Setup: Assemble a three-neck round-bottom flask, oven-dried and cooled under a stream of dry nitrogen, equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Grignard Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium. The color of the iodine should fade, and the solution should begin to gently reflux, indicating initiation.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.

  • Addition Reaction:

    • Cool the flask containing the newly formed Grignard reagent to 0°C in an ice-water bath.

    • Prepare a solution of oxetan-3-one (1.1 equivalents) in anhydrous THF.

    • Add the oxetan-3-one solution dropwise to the stirred Grignard solution over 30 minutes, ensuring the internal temperature does not rise above 5°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9]

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Mg:Aryl Halide Ratio 1.2 : 1.0 equivalentsA slight excess of magnesium ensures complete conversion of the aryl halide.
Grignard:Ketone Ratio 1.0 : 1.1 equivalentsA slight excess of the ketone can help ensure all of the valuable Grignard reagent is consumed.
Solvent Anhydrous THF or Diethyl EtherEthers are required to solvate and stabilize the Grignard reagent.[6]
Grignard Formation Temp. ~35-60°C (Gentle Reflux)Sufficient temperature to initiate and sustain the reaction without promoting side reactions.
Addition Temp. -78°C to 0°CMinimizes side reactions like enolization and controls the exotherm.[5]
Workup Reagent Saturated aq. NH₄ClA mild acid that effectively protonates the alkoxide without causing degradation of the acid-sensitive oxetane ring.

References

Technical Support Center: (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(4-Fluorophenyl)oxetan-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this valuable building block. Our goal is to empower you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your research.

Introduction to this compound

This compound is a unique trifunctional building block featuring a 3,3-disubstituted oxetane ring, a primary alcohol, and a 4-fluorophenyl group. The oxetane motif is of significant interest in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] However, the inherent strain of the four-membered ring and the reactivity of the benzylic alcohol moiety can present stability challenges under certain experimental conditions.[4][5] This guide will address these potential issues directly.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to identify and resolve the issue.

Issue 1: Unexpected Degradation During Acid-Catalyzed Reactions

Scenario: You are attempting a reaction under acidic conditions (e.g., esterification, acetal formation) and observe the formation of multiple byproducts or a low yield of the desired product.

Root Cause Analysis: The oxetane ring is susceptible to ring-opening under strongly acidic conditions.[4] Protonation of the oxetane oxygen creates a highly reactive oxonium ion, which is then vulnerable to nucleophilic attack, leading to ring cleavage and the formation of 1,3-diol derivatives or other rearranged products.[5][6][7]

Troubleshooting Steps:

  • Assess Acid Strength: Avoid strong Brønsted acids (e.g., HCl, H₂SO₄) and potent Lewis acids. Opt for milder acidic conditions where possible.

  • Alternative Catalysts: Consider using milder acidic catalysts such as pyridinium p-toluenesulfonate (PPTS) or solid-supported acid catalysts that can be easily filtered off.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. High temperatures can accelerate the decomposition of the oxetane ring.[8]

  • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Water can act as a nucleophile, leading to the formation of the corresponding 1,3-diol.

  • Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to minimize reaction time and prevent prolonged exposure to acidic conditions.

Issue 2: Decomposition Observed During Purification by Silica Gel Chromatography

Scenario: Your crude reaction mixture appears clean by NMR or LC-MS, but after purification on a standard silica gel column, you isolate a mixture of your desired product and a significant amount of a more polar impurity.

Root Cause Analysis: Standard silica gel is slightly acidic and can induce the degradation of sensitive compounds, including the ring-opening of the oxetane. The prolonged contact time on the column can be sufficient to cause decomposition.

Troubleshooting Steps:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then re-equilibrate with the mobile phase. This will neutralize the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: Consider using less acidic or neutral stationary phases such as neutral alumina or Florisil.

  • Flash Chromatography: Minimize the contact time on the column by using flash chromatography techniques rather than gravity chromatography.

  • Non-Chromatographic Purification: If possible, explore alternative purification methods such as recrystallization or distillation (if the compound is thermally stable) to avoid contact with silica gel altogether.

Issue 3: Product Degradation During Oxidative Reactions of the Primary Alcohol

Scenario: When attempting to oxidize the primary alcohol to the corresponding aldehyde or carboxylic acid, you observe a complex mixture of products and low conversion of the starting material.

Root Cause Analysis: The benzylic position of the alcohol makes it susceptible to oxidation.[9] However, harsh oxidizing agents or reaction conditions can lead to over-oxidation or degradation of the entire molecule, including the oxetane ring. The electron-withdrawing nature of the 4-fluorophenyl group can also influence the rate and outcome of the oxidation.[10][11]

Troubleshooting Steps:

  • Select Mild Oxidizing Agents:

    • For Aldehyde Synthesis: Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or conditions for a Swern or Parikh-Doering oxidation.[12]

    • For Carboxylic Acid Synthesis: While stronger oxidants are needed, consider a two-step procedure (oxidation to aldehyde followed by further oxidation) or carefully controlled conditions with reagents like potassium permanganate (KMnO₄) at low temperatures.[12]

  • Control Reaction Temperature: Perform oxidations at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity and minimize side reactions.

  • pH Control: For certain oxidations, maintaining a specific pH can be crucial to prevent acid- or base-catalyzed degradation of the oxetane ring.[13]

  • Protecting Group Strategy: If the oxidation continues to be problematic, consider a protecting group strategy for the oxetane, although this adds synthetic steps.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier recommendations and the chemical nature of the compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[14] This prevents potential slow degradation due to atmospheric moisture and oxygen. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.

Q2: Is the oxetane ring in this compound stable to common basic conditions?

A2: The 3,3-disubstituted oxetane ring is generally stable to a wide range of basic conditions, especially when compared to its susceptibility to acids.[12] It can tolerate common bases like triethylamine, diisopropylethylamine (DIPEA), and potassium carbonate. However, very strong bases (e.g., organolithium reagents, sodium hydride) at elevated temperatures could potentially lead to ring-opening or other side reactions.

Q3: Can I perform a reduction on a derivative of this molecule without affecting the oxetane ring?

A3: Yes, but with caution. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is generally well-tolerated by the oxetane ring. However, powerful hydride-reducing agents, particularly lithium aluminum hydride (LiAlH₄) at temperatures above 0 °C, have been reported to cause decomposition of oxetane-containing molecules.[12] If a strong reducing agent is required, it is crucial to perform the reaction at low temperatures (e.g., -30 to -10 °C) and monitor it closely.[12]

Q4: How does the 4-fluorophenyl group affect the stability of the molecule?

A4: The fluorine atom is an electron-withdrawing group. This has two main effects:

  • Benzylic Position: It can destabilize any potential carbocation formation at the benzylic carbon, which might influence the mechanism and rate of certain reactions, such as nucleophilic substitutions on the alcohol.[15][16]

  • Oxetane Ring: The electronic effect on the oxetane ring itself is less direct but contributes to the overall chemical environment. The fluorinated phenyl ring is also generally stable to a wide range of reaction conditions.

Q5: What should I consider if I plan to conduct a forced degradation study on a drug candidate containing this moiety?

A5: A comprehensive forced degradation study should investigate the molecule's stability under various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[17][18][19] For this compound, key conditions to test would include:

  • Acidic Hydrolysis: Use dilute HCl and/or H₂SO₄ at various temperatures. Expect ring-opening to be the primary degradation pathway.

  • Basic Hydrolysis: Use dilute NaOH. The molecule is expected to be relatively stable, but degradation should still be tested.

  • Oxidative Degradation: Use hydrogen peroxide (H₂O₂) or other oxidizing agents. Expect oxidation of the primary alcohol.

  • Thermal Stress: Heat the solid compound and a solution of the compound to assess thermal stability.

  • Photostability: Expose the compound to UV and visible light to test for photodegradation, which can be a concern for fluorinated aromatic compounds.[20][21]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study - Acidic Conditions
  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubation: Incubate the solution at 60 °C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N NaOH.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV and MS detection to identify and quantify the parent compound and any degradants.

Data Presentation
Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl, 60 °C010000
285123
472235
855387
24157015
0.1 N NaOH, 60 °C24>98<1<1
3% H₂O₂, RT24928 (Aldehyde)<1

Table 1: Representative data from a forced degradation study. Actual results may vary.

Visualizations of Degradation Pathways

Below are diagrams illustrating the primary degradation pathways for this compound.

Acid_Degradation Start This compound Intermediate Protonated Oxetane (Oxonium Ion) Start->Intermediate + H⁺ Product Ring-Opened Diol (2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol) Intermediate->Product + H₂O (Nucleophilic Attack)

Caption: Acid-catalyzed ring-opening degradation pathway.

Oxidative_Degradation Start This compound Aldehyde 3-(4-Fluorophenyl)oxetane-3-carbaldehyde Start->Aldehyde Mild Oxidation (e.g., DMP) CarboxylicAcid 3-(4-Fluorophenyl)oxetane-3-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation (e.g., KMnO₄)

Caption: Stepwise oxidation of the primary alcohol.

References

Technical Support Center: Purification of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-(4--Fluorophenyl)oxetan-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important building block. The strained oxetane ring, while offering desirable properties in medicinal chemistry, can present unique purification hurdles.[1][2] This resource provides in-depth, experience-driven advice in a user-friendly question-and-answer format.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (3-(4-Fluorophenyl)oxetan-3-yl)methanol, offering explanations and actionable solutions.

Question 1: My primary purification by column chromatography is resulting in low yield and co-elution of impurities. What can I do?

Answer: This is a frequent challenge. The polarity of this compound, imparted by the hydroxyl group, can lead to tailing on silica gel and co-elution with polar impurities. Here’s a systematic approach to troubleshoot this:

A. Re-evaluate Your Solvent System:

  • Polarity Gradient: A common mistake is using a solvent system that is too polar too quickly. Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.[3] This allows for better separation of less polar impurities first.

  • Alternative Solvents: If a hexanes/ethyl acetate system is not providing adequate separation, consider alternatives. Dichloromethane/methanol or toluene/ethyl acetate systems can offer different selectivity.

  • Additive Modification: Adding a small amount of a modifier like triethylamine (0.1-1%) can help to deactivate acidic sites on the silica gel, reducing tailing of the amine-containing impurities.

B. Optimize Column Chromatography Parameters:

  • Silica Gel Choice: Ensure you are using a high-quality silica gel with a consistent particle size (e.g., 40-63 µm).

  • Dry Loading: For samples that are oils or difficult to dissolve in the initial mobile phase, dry loading onto Celite or a small amount of silica gel is highly recommended to ensure a concentrated band at the start of the purification.[3]

  • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.

C. Consider a Different Purification Technique:

If column chromatography continues to be problematic, it may not be the optimal method for your specific impurity profile. Consider recrystallization as a powerful alternative.

Question 2: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too rapidly.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[4][5] For a mid-polar compound like this compound, consider solvents like toluene, ethyl acetate/hexanes mixtures, or isopropanol.

  • Slow Cooling is Crucial: Rapid cooling, such as placing the flask directly in an ice bath, is a common cause of oiling out.[4] Allow the solution to cool slowly to room temperature first. If crystals do not form, then proceed to slower cooling in a refrigerator before attempting an ice bath.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled, saturated solution to provide a nucleation point for crystal growth.[4]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that can initiate crystallization.[4]

  • Two-Solvent Recrystallization: This technique can be very effective.[6]

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or acetone).

    • Slowly add a "poor" solvent (one in which it is insoluble, like hexanes or pentane) dropwise until the solution becomes cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly.

Question 3: My final product purity is still not meeting the required specifications (>95%). What are the likely persistent impurities and how can I remove them?

Answer: Persistent impurities in the synthesis of this compound often include starting materials, byproducts from side reactions, or degradation products.

Common Impurities and Removal Strategies:

Impurity TypePotential SourceRecommended Removal Strategy
Unreacted 1-(4-fluorophenyl)ethan-1-oneIncomplete initial reactionCareful column chromatography with a shallow gradient.
Diol byproductRing-opening of the oxetaneA water wash (liquid-liquid extraction) before chromatography can help remove highly polar diols.
Isomeric impuritiesNon-selective reactionsHigh-resolution chromatography (potentially HPLC) or fractional crystallization may be necessary.

Analytical Techniques for Purity Assessment:

To accurately determine purity and identify impurities, a combination of analytical methods is recommended.

Analytical MethodPrimary Use
HPLC Quantifying purity and detecting non-volatile impurities.[7]
GC-MS Identifying volatile impurities and providing structural information.[7]
qNMR An accurate method for purity determination without a specific reference standard.[7]

II. Frequently Asked Questions (FAQs)

What are the key physical properties of this compound to consider during purification?

While specific experimental data for this exact compound is not widely published, we can infer properties from similar structures.[8][9] It is expected to be a high-boiling point liquid or a low-melting solid.[10] Its solubility will be highest in polar organic solvents like methanol, ethanol, and acetone, with decreasing solubility in less polar solvents like dichloromethane, ethyl acetate, and toluene, and poor solubility in non-polar solvents like hexanes.

What is a good starting point for developing a column chromatography method?

A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. A system that gives your product an Rf value of ~0.3 is often a good starting point for column chromatography. A common eluent system for compounds of similar polarity is a gradient of ethyl acetate in hexanes.[3][11]

How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on purity.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., the hydroxyl group).

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

What are the stability considerations for this compound during purification?

The oxetane ring is generally stable under standard purification conditions.[2] However, it can be susceptible to ring-opening under strongly acidic or basic conditions, especially at elevated temperatures. Therefore, it is advisable to avoid prolonged exposure to harsh pH conditions during extraction and purification.

III. Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the mobile phase. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, perform a dry load by adsorbing the crude product onto a small amount of silica gel or Celite.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Step-by-Step Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further Cooling: If crystals do not form at room temperature, place the flask in a refrigerator, followed by an ice bath if necessary.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Purification Workflow Diagram

PurificationWorkflow Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Purity_Analysis Purity & Identity Confirmation (NMR, HPLC, MS) Column_Chromatography->Purity_Analysis Recrystallization Recrystallization Recrystallization->Purity_Analysis Purity_Analysis->Recrystallization Needs Further Purification Pure_Product Pure Product (>95%) Purity_Analysis->Pure_Product Meets Spec RecrystallizationTroubleshooting Start Attempt Recrystallization Oiling_Out Product 'Oils Out' Start->Oiling_Out Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling Yes Success Crystals Form Oiling_Out->Success No Seed_Crystal Add Seed Crystal Slow_Cooling->Seed_Crystal Two_Solvent Try Two-Solvent System Seed_Crystal->Two_Solvent Two_Solvent->Success

References

Technical Support Center: Synthesis of Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted oxetanes. As a Senior Application Scientist, I have compiled this guide to address the common challenges and pitfalls encountered in the synthesis of these valuable four-membered rings. This resource is designed to provide practical, field-proven insights and troubleshooting strategies to enhance the success of your synthetic endeavors. Oxetanes are increasingly important motifs in medicinal chemistry, and a thorough understanding of their synthesis is crucial for the rapid advancement of drug discovery programs.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of substituted oxetanes notoriously challenging?

The synthesis of oxetanes is primarily complicated by the inherent ring strain of the four-membered ether, which is approximately 25.5 kcal/mol.[2] This strain makes the oxetane ring susceptible to ring-opening reactions under both acidic and, to a lesser extent, basic conditions.[4][5] Consequently, synthetic routes must be carefully chosen to avoid harsh conditions that can lead to decomposition of the desired product.[4][6] Moreover, the formation of a four-membered ring is kinetically less favored compared to five- or six-membered rings, often leading to competitive side reactions.

Q2: I am observing very low yields in my oxetane synthesis. What are the likely culprits?

Low yields are a frequent complaint in oxetane synthesis. The most common causes include:

  • Competing Side Reactions: The formation of the oxetane ring is often in competition with other thermodynamically or kinetically favored pathways. A significant side reaction in intramolecular cyclizations is the Grob fragmentation , which leads to the formation of an alkene and a carbonyl compound instead of the desired oxetane.[2]

  • Ring Opening of the Product: The synthesized oxetane can undergo ring-opening under the reaction conditions, especially in the presence of acid or nucleophiles.[4][5]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, choice of base, and solvent can have a dramatic impact on the yield.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.

Q3: Are certain substitution patterns on the oxetane ring more stable than others?

Yes, the substitution pattern significantly influences the stability of the oxetane ring. As a general rule, 3,3-disubstituted oxetanes are considerably more stable than their 2-substituted or monosubstituted counterparts.[5][7] This increased stability is attributed to steric hindrance around the ether oxygen, which impedes the approach of nucleophiles or acids that could initiate ring-opening.[7]

Troubleshooting Guide: Common Synthetic Methods

This section provides a detailed troubleshooting guide for the two most common methods employed for the synthesis of substituted oxetanes: the Williamson Ether Synthesis (intramolecular cyclization) and the Paternò-Büchi Reaction ([2+2] photocycloaddition).

Method 1: Williamson Ether Synthesis (Intramolecular Cyclization)

The Williamson ether synthesis is a robust and widely used method for constructing the oxetane ring via an intramolecular SN2 reaction of a 1,3-halohydrin or a related substrate.[8][9]

Problem: My intramolecular cyclization is resulting in a low yield of the desired oxetane, and I am observing significant byproduct formation.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Strategy
Grob Fragmentation This is a major competing elimination reaction, particularly when a good leaving group is present and the stereochemistry is appropriate for a concerted fragmentation.[2]- Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., NaH, KH) to favor the intramolecular SN2 reaction over elimination. - Leaving Group: A less labile leaving group (e.g., mesylate instead of tosylate or iodide) can sometimes suppress fragmentation.
Intermolecular Reactions At high concentrations, intermolecular Williamson etherification can occur, leading to oligomerization or polymerization.- High Dilution: Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular pathway.
Incomplete Deprotonation Incomplete formation of the alkoxide will result in unreacted starting material.- Stronger Base: Use a sufficiently strong base (e.g., NaH, KH) to ensure complete deprotonation of the alcohol. - Anhydrous Conditions: Ensure strictly anhydrous conditions, as water will quench the base.
Ring Opening of Product The product may not be stable to the reaction conditions, especially if a strong nucleophilic base is used at elevated temperatures.- Milder Base: If possible, use a milder base (e.g., K2CO3) and a more reactive leaving group. - Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

This protocol describes the synthesis of 3-methyl-3-phenyloxetane from 2-methyl-2-phenylpropane-1,3-diol.

Step 1: Monotosylation of the Diol [1]

  • Dissolve 2-methyl-2-phenylpropane-1,3-diol (1.0 eq) in anhydrous pyridine (0.5 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the monotosylate.

Step 2: Intramolecular Cyclization [1]

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve the monotosylated diol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the 3-methyl-3-phenyloxetane.

Figure 1: Workflow for the Williamson ether synthesis of oxetanes and the competing Grob fragmentation.

Method 2: Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane.[10][11] This reaction is particularly useful for accessing oxetanes with substitution patterns that are difficult to obtain through other methods.

Problem: My Paternò-Büchi reaction is giving a low yield of the desired oxetane and/or a mixture of regioisomers and diastereomers.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Strategy
Inappropriate Wavelength The carbonyl compound needs to be excited to its reactive n,π* state. Aromatic ketones typically require longer wavelengths (~350 nm) than aliphatic ketones (~280 nm).- Select the Correct Light Source and Filter: Use a light source and filter combination that matches the absorption maximum of your carbonyl compound.
Carbonyl Photoreduction A common side reaction is the photoreduction of the carbonyl compound to a pinacol, especially at high concentrations.- Optimize Concentration: Run the reaction at a lower concentration of the carbonyl compound.
Poor Regioselectivity The regioselectivity is determined by the stability of the 1,4-diradical intermediate. The reaction will favor the pathway that forms the more stable radical.[5]- Substrate Choice: The electronic nature of the alkene and carbonyl substituents can influence the stability of the diradical intermediates. Consider modifying the substrates if possible.
Low Diastereoselectivity For reactions proceeding through a triplet excited state, the 1,4-diradical intermediate has a longer lifetime, allowing for bond rotation before ring closure, which can lead to a mixture of diastereomers.[5]- Solvent Effects: The polarity of the solvent can influence the lifetime and conformation of the diradical intermediate. Experiment with different solvents. - Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the kinetically controlled product.

This is a general protocol and may require optimization for specific substrates.

  • Preparation: In a quartz or Pyrex reaction vessel (depending on the required wavelength), dissolve the carbonyl compound (1.0 eq) and the alkene (1.5-3.0 eq) in a suitable solvent (e.g., acetonitrile, benzene). The concentration of the carbonyl compound should typically be in the range of 0.05-0.1 M.

  • Degassing: Degas the solution thoroughly by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state of the carbonyl.

  • Irradiation: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (e.g., using a cooling bath).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or distillation under reduced pressure to isolate the desired oxetane.

Paterno_Buchi_Reaction cluster_0 Reaction Pathway cluster_1 Troubleshooting Carbonyl Carbonyl Compound hv hv Carbonyl->hv Alkene Alkene Diradical 1,4-Diradical Intermediate Alkene->Diradical Excited_Carbonyl Excited Carbonyl (Singlet or Triplet) hv->Excited_Carbonyl Excited_Carbonyl->Alkene + Alkene Oxetane Oxetane Diradical->Oxetane Ring Closure Low_Yield Low Yield Wavelength Incorrect Wavelength Low_Yield->Wavelength Concentration High Concentration Low_Yield->Concentration Poor_Selectivity Poor Selectivity Radical_Stability Diradical Stability Poor_Selectivity->Radical_Stability Bond_Rotation Bond Rotation Poor_Selectivity->Bond_Rotation

Figure 2: Mechanism of the Paternò-Büchi reaction and common troubleshooting points.

Purification of Substituted Oxetanes

The purification of oxetanes can be challenging due to their polarity and potential instability.

Q4: I am having difficulty purifying my substituted oxetane. What are the best practices?
  • Flash Column Chromatography: This is the most common method for purifying oxetanes.[1][6][12]

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point.

    • Silica Gel: Standard silica gel is usually suitable. For very acid-sensitive oxetanes, consider using deactivated silica gel (e.g., treated with triethylamine).

    • Loading: "Dry loading" the crude material onto silica gel can sometimes improve separation.[13]

  • Distillation: For thermally stable and relatively low molecular weight oxetanes, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the oxetane is a solid, recrystallization from a suitable solvent system can provide highly pure material.

References

Technical Support Center: (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Product Purity

Welcome to the technical support center for (3-(4-Fluorophenyl)oxetan-3-yl)methanol (CAS RN: 1378472-32-2).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable oxetane building block. The unique physicochemical properties of the oxetane ring, such as its ability to act as a hydrogen bond acceptor and its role as a metabolically stable isostere for groups like gem-dimethyl or carbonyls, make it a privileged scaffold in modern drug discovery.[2][3]

Ensuring high purity of this compound is critical for the success of subsequent synthetic steps and for obtaining reliable biological data. This document, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you overcome common purification challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The profile of potential impurities is intrinsically linked to the synthetic route employed. The most common laboratory-scale synthesis involves the nucleophilic addition of a 4-fluorophenyl organometallic reagent (like a Grignard or organolithium) to oxetan-3-one, followed by an aqueous workup.

Common Synthesis-Related Impurities: [4]

  • Unreacted Oxetan-3-one: The starting ketone may persist if the reaction does not go to completion. It is typically more volatile and polar than the desired product.

  • Biphenyl Derivative (4,4'-difluorobiphenyl): This is a common byproduct from the coupling of the Grignard reagent (Wurtz-type coupling). It is a non-polar impurity.

  • Ring-Opened Byproducts: The strained oxetane ring can be susceptible to ring-opening under certain conditions (e.g., strongly acidic or nucleophilic). This can lead to the formation of diol or other acyclic impurities.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, diethyl ether, toluene) can be retained in the crude product.[4]

Below is a workflow to guide your initial purification strategy based on the likely impurities.

G cluster_0 Purification Strategy Workflow Crude Crude Product (Mixture of Product & Impurities) Analysis Initial Analysis (TLC, ¹H NMR) Crude->Analysis Decision1 Non-polar impurities (e.g., 4,4'-difluorobiphenyl) present? Analysis->Decision1 Recrystallization Recrystallization (Heptane/EtOAc) Decision1->Recrystallization Yes Decision2 Polar impurities (e.g., Oxetan-3-one) present? Decision1->Decision2 No Recrystallization->Decision2 Column Silica Gel Column Chromatography Decision2->Column Yes FinalAnalysis Purity & Identity Check (NMR, LC-MS, mp) Decision2->FinalAnalysis No Column->FinalAnalysis PureProduct Pure Product (>98%) FinalAnalysis->PureProduct

Caption: A decision workflow for purifying this compound.

Q2: My initial analysis shows multiple spots on TLC and the crude solid has a low, broad melting point. How can I effectively purify it using recrystallization?

A2: Recrystallization is an excellent first-line technique for removing minor impurities and is particularly effective at eliminating non-polar byproducts like 4,4'-difluorobiphenyl. The principle relies on the differential solubility of your product and the impurities in a chosen solvent system at high and low temperatures.[5]

Choosing the Right Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For a molecule like this compound, which has both a polar alcohol group and a non-polar fluorophenyl group, a binary solvent system often provides the best results.

Solvent SystemComponent A (Solubilizing)Component B (Anti-solvent)Typical Ratio (A:B)Rationale
System 1 (Recommended) Ethyl Acetate (EtOAc)Heptane or Hexane1:5 to 1:10Balances polarity. EtOAc dissolves the product well when hot, while heptane reduces solubility upon cooling.[6]
System 2 Dichloromethane (DCM)Heptane or Hexane1:4 to 1:8Good for compounds that are highly soluble. DCM ensures initial dissolution, heptane forces crystallization.
System 3 TolueneHeptane or Hexane1:3 to 1:6A less polar option, useful if the product is co-crystallizing with very non-polar impurities.
System 4 Isopropanol (IPA)Water20:1 to 10:1A polar system. Use with caution as the product may "oil out" if water is added too quickly.

Detailed Recrystallization Protocol (Using EtOAc/Heptane):

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle boil. Causality: Using the minimum volume is crucial to ensure the solution is saturated, which is necessary for high recovery upon cooling.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This step prevents premature crystallization of the product.

  • Induce Crystallization: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[5]

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (heptane) to remove any residual soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity by melting point analysis and NMR. A sharp melting point close to the literature value indicates high purity.

Q3: Recrystallization failed to remove a key impurity or resulted in very low yield. When and how should I use column chromatography?

A3: Column chromatography is the method of choice when dealing with impurities that have similar solubility profiles to your product, making recrystallization ineffective. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[3]

When to Choose Chromatography:

  • When TLC analysis shows impurities with Rf values close to the product's Rf.

  • When the product is an oil or a low-melting solid that is difficult to recrystallize.

  • When multiple impurities of varying polarities are present.

  • When the highest possible purity (>99%) is required for applications like reference standard preparation.

Experimental Protocol for Flash Column Chromatography:

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is the most common and effective choice for this molecule.

  • Mobile Phase (Eluent) Selection:

    • The goal is to find a solvent system that provides good separation on a TLC plate, with the product having an Rf value of approximately 0.25-0.35.

    • A common starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

    • Recommended Eluent: Start with a gradient of 10% to 40% Ethyl Acetate in Hexanes. The non-polar impurities will elute first, followed by the product, and finally any highly polar impurities.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent mixture (e.g., 10% EtOAc/Hexanes). Proper packing is essential to avoid channeling and ensure good separation.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, Acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. Causality: Dry loading often results in sharper bands and better separation by preventing the dissolution solvent from disrupting the top of the column.

  • Elution and Fraction Collection: Begin elution with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

G Principle of Chromatographic Separation cluster_0 Glass Column a Mobile Phase (Eluent) (e.g., EtOAc/Hexane) b Crude Sample Mixture (Loaded on top) c Stationary Phase (Silica Gel) Impurity1 Non-polar Impurity Product Product Impurity2 Polar Impurity d Separated Bands (Eluting over time) e Collected Fractions Impurity1_sep Impurity1->Impurity1_sep Elutes First (Weakly Adsorbed) Product_sep Product->Product_sep Elutes Second Impurity2_sep Impurity2->Impurity2_sep Elutes Last (Strongly Adsorbed)

Caption: Separation of components on a silica gel column.

References

Technical Support Center: Catalyst Selection for (3-(4-Fluorophenyl)oxetan-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-(4-Fluorophenyl)oxetan-3-yl)methanol. Oxetanes are privileged structural motifs in modern medicinal chemistry, valued for their ability to act as polar, metabolically stable isosteres for groups like gem-dimethyl or carbonyls.[1][2] This document provides in-depth, practical guidance on catalyst selection for the critical ring-forming step, framed within a robust synthetic strategy, and offers solutions to common experimental challenges.

Part 1: Recommended Synthetic Pathway & The Catalytic Nexus

The synthesis of 3,3-disubstituted oxetanes like this compound is often challenged by the inherent strain of the four-membered ring.[3] While several methods exist for oxetane formation, a reliable and scalable approach involves the intramolecular Williamson etherification of a suitably functionalized 1,3-diol. This strategy places the critical catalytic step at the ring-closing cyclization, where the choice of base is paramount for success.

The recommended pathway proceeds in four key stages:

  • Malonate Synthesis: Alkylation of diethyl malonate with 4-fluorobenzyl bromide to yield diethyl (4-fluorobenzyl)malonate.

  • Diol Formation: Reduction of the diester and the newly introduced hydroxymethyl precursor group to form the core intermediate: 2-(4-fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol.

  • Selective Activation: Monotosylation of one of the primary hydroxyl groups to create a good leaving group.

  • Catalytic Cyclization: Base-catalyzed intramolecular SN2 reaction to form the oxetane ring. This is the focal point of our guide.

SynthesisWorkflow Start Diethyl Malonate & 4-Fluorobenzyl Bromide Step1 Alkylation Start->Step1 Intermediate1 Diethyl (4-fluorobenzyl)malonate Step1->Intermediate1 Step2 LiAlH4 Reduction Intermediate1->Step2 Intermediate2 2-(4-fluorophenyl)-2- (hydroxymethyl)propane-1,3-diol Step2->Intermediate2 Step3 Selective Monotosylation (TsCl, Pyridine) Intermediate2->Step3 Intermediate3 Tosylated Diol Precursor Step3->Intermediate3 Step4 Base-Catalyzed Cyclization (Catalyst Selection) Intermediate3->Step4 End This compound Step4->End

Caption: Overall synthetic workflow for this compound.

Part 2: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common questions regarding the crucial base-catalyzed intramolecular cyclization step.

Q1: What are the recommended catalysts for forming the oxetane ring via Williamson etherification?

A: The "catalyst" in this context is a strong, non-nucleophilic base that deprotonates the remaining primary alcohol to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, displacing the tosylate leaving group to form the strained four-membered ring. The most effective bases for this transformation are:

  • Sodium Hydride (NaH): A common, cost-effective choice. It acts as a heterogeneous base, deprotonating the alcohol with the evolution of hydrogen gas. Its insolubility can sometimes lead to slower reaction kinetics.

  • Potassium tert-butoxide (KOtBu): A very strong, hindered base that is soluble in polar aprotic solvents like THF. Its high reactivity and solubility often lead to higher yields and shorter reaction times compared to NaH.[4]

  • Sodium bis(trimethylsilyl)amide (NaHMDS): Another strong, hindered base that offers good solubility and reactivity, often used when other bases fail.

Q2: How does the choice of base impact reaction efficiency and potential side reactions?

A: The base's properties—strength, steric bulk, and solubility—directly influence the balance between the desired cyclization and competing side reactions.

  • Strength: A sufficiently strong base is required to fully deprotonate the alcohol, ensuring a high concentration of the reactive alkoxide. pKa of the alcohol is ~16-17, so a base that generates a conjugate acid with a pKa > 20 is ideal.

  • Steric Hindrance: A bulky base like KOtBu is preferred because it is non-nucleophilic. A less hindered, nucleophilic base (e.g., NaOH, NaOMe) could potentially attack the tosylate directly in an intermolecular fashion, leading to unwanted byproducts.

  • Solubility: Soluble bases like KOtBu provide a homogeneous reaction mixture, which typically results in more predictable kinetics and often cleaner reactions.

Q3: What is the role of the solvent in this catalytic step?

A: The solvent is critical. It must be polar aprotic to dissolve the alkoxide intermediate without protonating it. Protic solvents like water or alcohols would immediately quench the alkoxide and halt the reaction.

  • Tetrahydrofuran (THF): An excellent and widely used solvent for this reaction. It has good solvating power for the organic substrate and the alkoxide.

  • N,N-Dimethylformamide (DMF): A more polar option that can sometimes accelerate SN2 reactions. However, it requires higher purification standards and can be harder to remove.

Q4: Are there alternative catalytic strategies for this synthesis?

A: Yes, other methods for oxetane synthesis exist, such as the Paternò-Büchi reaction (a [2+2] photocycloaddition) or photoredox-catalyzed approaches.[1][5][6] However, for constructing a specific, highly substituted oxetane like the target molecule, the intramolecular Williamson etherification of a well-defined precursor remains one of the most robust, predictable, and scalable methods.[3]

Part 3: Troubleshooting Guide for the Cyclization Step

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the catalytic cyclization.

Issue 1: Low or No Yield of the Desired Oxetane Product

  • Possible Cause A: Incomplete Deprotonation.

    • Diagnosis: The starting material (tosylated diol) is recovered largely unreacted.

    • Underlying Logic: The base is either not strong enough or has degraded due to improper storage or reaction setup. Grignard reactions are notoriously moisture-sensitive, and similar care must be taken here.[7] Anhydrous conditions are paramount.

    • Solution:

      • Ensure all glassware is oven- or flame-dried.

      • Use a freshly opened bottle of base or titrate to determine its activity.

      • Use a slight excess (1.1-1.2 equivalents) of the base.

      • Confirm that the solvent is truly anhydrous.

  • Possible Cause B: Competing Elimination Reaction (Grob Fragmentation).

    • Diagnosis: Formation of an alkene byproduct instead of the oxetane.

    • Underlying Logic: The formation of a four-membered ring is kinetically and thermodynamically challenging.[8] An entropically favored competing pathway is the Grob fragmentation, which leads to the formation of an alkene.[8]

    • Solution:

      • Employ High-Dilution Conditions: Add the tosylated diol substrate slowly via syringe pump to a solution of the base in the solvent. This keeps the substrate concentration low, favoring the intramolecular cyclization over intermolecular side reactions.

      • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the desired SN2 pathway over the elimination pathway, which often has a higher activation energy.

CompetingPathways Alkoxide Alkoxide Intermediate SN2 Desired Pathway: Intramolecular SN2 Alkoxide->SN2 4-exo-tet (Favored by dilution) Elimination Side Reaction: Grob Fragmentation Alkoxide->Elimination Entropically Favored Product This compound SN2->Product Byproduct Alkene Byproduct Elimination->Byproduct

Caption: Competing reaction pathways for the alkoxide intermediate.

Issue 2: Formation of Polymeric or High Molecular Weight Byproducts

  • Diagnosis: A significant amount of baseline material or an intractable residue is observed on TLC or during workup.

  • Underlying Logic: If the concentration of the alkoxide is too high, an intermolecular SN2 reaction can occur where the alkoxide of one molecule attacks the tosylate of another, leading to chain growth and polymerization.

  • Solution: This issue is almost always solved by implementing the high-dilution technique described above. The goal is to ensure the reactive ends of a single molecule find each other before finding another molecule.

Part 4: Data & Protocols

Table 1: Comparison of Catalytic Conditions for Oxetane Formation
Base (Catalyst)SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Key Considerations
Sodium Hydride (NaH)THF0 to 65 (reflux)6 - 1860 - 80Heterogeneous; requires careful handling. Reaction progress monitored by H₂ evolution.
Potassium tert-butoxide (KOtBu)THF0 to 252 - 675 - 90+Homogeneous; very fast. Highly hygroscopic. Often the highest yielding option.[4]
NaHMDS / KHMDSTHF/DME-20 to 254 - 1270 - 85Good for sensitive substrates; generates a soluble, non-nucleophilic base.
Experimental Protocol: Catalytic Cyclization using KOtBu

This protocol is a representative example and should be adapted based on your specific substrate and laboratory safety procedures.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (0.01 M final concentration) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Base Addition: Cool the THF to 0 °C in an ice bath. Carefully add potassium tert-butoxide (1.2 eq) to the flask. Stir until it is fully dissolved.

  • Substrate Addition: Dissolve the tosylated diol precursor (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the stirred KOtBu solution over 2-3 hours. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[9]

References

Technical Support Center: Solvent Effects in Reactions of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental use of (3-(4-Fluorophenyl)oxetan-3-yl)methanol. Our focus is to elucidate the critical role of solvent selection in directing reaction outcomes, ensuring the integrity and success of your synthetic campaigns.

Introduction: The Duality of the Oxetane Ring

This compound is a valuable building block in modern medicinal chemistry. The 3,3-disubstituted oxetane motif is often employed to enhance physicochemical properties such as aqueous solubility and metabolic stability, or to serve as a bioisosteric replacement for less stable functional groups like carbonyls or gem-dimethyl moieties.[1][2] However, the inherent ring strain of the oxetane (approx. 106 kJ·mol⁻¹) also makes it a versatile synthetic intermediate, prone to ring-opening reactions that yield highly functionalized 1,3-diol derivatives.[3][4]

The key to harnessing the reactivity of this molecule lies in understanding and controlling the reaction mechanism. The choice of solvent is arguably the single most important factor that dictates whether the ring-opening proceeds through an SN1 or SN2 pathway, directly influencing reaction rate, yield, and product distribution. This guide is designed to help you navigate these complexities.

Section 1: Fundamental Principles — The Mechanistic Crossroads

The ring-opening of this compound is typically initiated by acid catalysis, which protonates the oxetane oxygen to form a reactive oxonium ion. From this point, the reaction can diverge into two distinct pathways, governed primarily by the solvent environment.

  • SN1 Pathway: This pathway involves the departure of the leaving group (the rest of the ring) to form a tertiary carbocation intermediate, which is stabilized by the adjacent 4-fluorophenyl group. This carbocation is then captured by a nucleophile. This mechanism is favored in polar protic solvents .[5][6]

  • SN2 Pathway: This pathway involves a direct, concerted attack by a nucleophile on one of the oxetane's electrophilic carbon atoms, proceeding through a single transition state. This mechanism is favored in polar aprotic solvents .[7][8]

G sub This compound oxonium Protonated Oxonium Ion sub->oxonium  Acid Catalyst H_plus H+ carbocation Tertiary Carbocation Intermediate oxonium->carbocation  Slow, Rate-Determining Step sn2_ts SN2 Transition State oxonium->sn2_ts  Concerted Nucleophilic  Attack (Nu:) sn1_solvent Polar Protic Solvent (e.g., H₂O, MeOH, EtOH) sn1_solvent->carbocation  Stabilizes Intermediate sn1_product SN1 Ring-Opened Product (Racemization if chiral) carbocation->sn1_product  Fast, Nucleophilic  Attack (Nu:) sn2_solvent Polar Aprotic Solvent (e.g., DMSO, DMF, Acetone) sn2_solvent->sn2_ts  Enhances Nucleophile  Reactivity sn2_product SN2 Ring-Opened Product (Inversion of stereochemistry) sn2_ts->sn2_product

Caption: Competing SN1 and SN2 pathways for oxetane ring-opening.

Table 1: Comparison of Solvent Classes for Oxetane Ring-Opening Reactions
FeaturePolar Protic SolventsPolar Aprotic Solvents
Examples Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH), Acetic Acid (CH₃COOH)Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile (CH₃CN)
Mechanism Favored SN1 [7]SN2 [5]
Effect on Nucleophile Weakens strong nucleophiles through hydrogen bonding (solvation or "caging"), reducing their reactivity.[5][9]Solvates the counter-ion (cation) of nucleophilic salts, leaving the nucleophilic anion "naked" and highly reactive.[8]
Effect on Intermediates Effectively stabilizes carbocation intermediates and leaving groups through hydrogen bonding and high dielectric constant.[6]Stabilizes the transition state of SN2 reactions.[6]
Ideal Nucleophiles Weak nucleophiles (often the solvent itself, i.e., solvolysis).Strong, often anionic, nucleophiles (e.g., N₃⁻, CN⁻, RS⁻, OH⁻).[7]
Potential Issues Risk of solvolysis as a side reaction; potential for carbocation rearrangements.Salts of nucleophiles must be soluble; requires anhydrous conditions for moisture-sensitive reagents.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My ring-opening reaction with a strong nucleophile (e.g., sodium azide) in methanol is extremely slow and gives low yields. What is happening?

A1: This is a classic case of solvent-nucleophile mismatch. You are attempting to perform an SN2-type reaction with a strong, anionic nucleophile (N₃⁻) in a polar protic solvent (methanol). The methanol molecules form a "solvation shell" or cage around the azide anion via hydrogen bonding.[5][7] This stabilizes the nucleophile so effectively that it becomes significantly less reactive and is hindered from attacking the oxetane ring.

Troubleshooting Steps:

  • Change the Solvent: Switch to a polar aprotic solvent like DMF or DMSO. These solvents will dissolve the sodium azide but will only solvate the Na⁺ cation, leaving the azide anion free and highly nucleophilic.[8]

  • Ensure Anhydrous Conditions: Use dry solvent and reagents, as water can compete as a nucleophile.

  • Temperature Control: While SN2 reactions are favored in polar aprotic solvents, some initial heating (e.g., 50-80 °C) may be required to overcome the activation energy for ring-opening. Monitor the reaction by TLC or LC-MS to avoid decomposition.

Q2: I am trying to open the oxetane ring using ethanol and a sulfuric acid catalyst, but I'm getting a complex mixture of products and some starting material remains even after prolonged heating. How can I improve selectivity and conversion?

A2: You are performing an SN1-type solvolysis reaction. The issues you are facing likely stem from three factors: insufficient acid catalysis, side reactions from a stabilized carbocation, and potential for polymerization.

Troubleshooting Steps:

  • Catalyst Choice & Loading: While H₂SO₄ works, Lewis acids like BF₃·OEt₂ or Sc(OTf)₃ can sometimes be more effective and require lower temperatures, potentially reducing side reactions.[3] Ensure you are using a truly catalytic amount (1-10 mol%); too much acid can promote polymerization.

  • Temperature Management: SN1 reactions have a higher activation energy. However, excessive heat can lead to dehydration, elimination, or other rearrangements of the carbocation intermediate. Try running the reaction at a lower temperature for a longer period or at a moderate, controlled temperature (e.g., refluxing ethanol, ~78 °C).

  • Prevent Polymerization: Cationic ring-opening polymerization is a common side reaction. To minimize this, maintain a low concentration of the protonated oxonium ion. This can be achieved by the slow, dropwise addition of the oxetane substrate to the solution of acid in ethanol, rather than adding the acid to the bulk substrate.

Q3: I've observed the formation of a significant byproduct that appears to be an intramolecular cyclization product. Why is this occurring and how can I favor the desired intermolecular reaction with my external nucleophile?

A3: The pendant -(CH₂OH) group on your molecule is an internal nucleophile.[10] Under certain conditions, especially with acid catalysis, this hydroxyl group can attack the protonated oxetane ring, leading to the formation of a bicyclic ether. This intramolecular reaction is often kinetically favored, particularly at low concentrations.

Troubleshooting Steps:

  • Increase Concentration: Intermolecular reactions are favored at higher concentrations, as the probability of two different molecules colliding increases. Run your reaction at a higher molarity (e.g., 0.5 M to 1.0 M).

  • Use a Stronger, External Nucleophile: Ensure your external nucleophile is significantly more reactive than the internal alcohol. If performing an SN2 reaction, use a strong, anionic nucleophile in a polar aprotic solvent.

  • Protect the Hydroxyl Group: If intramolecular cyclization remains a persistent problem, consider protecting the primary alcohol as a silyl ether (e.g., TBDMS) or benzyl ether before performing the ring-opening reaction. The protecting group can be removed in a subsequent step.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the general stability of this compound? The 3,3-disubstituted pattern makes this oxetane relatively stable compared to other substitution patterns.[11] It is generally stable to weakly basic conditions, many reductive and oxidative conditions, and standard chromatographic purification. However, it is susceptible to ring-opening under strongly acidic conditions or at high temperatures.[10][12]

FAQ 2: How does the 4-fluorophenyl group influence the oxetane's reactivity? The fluorine atom is electron-withdrawing via the inductive effect. In an SN1 reaction, this will slightly destabilize the tertiary carbocation intermediate compared to an unsubstituted phenyl ring, potentially slowing the reaction rate. Conversely, this inductive withdrawal increases the electrophilicity of the oxetane ring carbons, which may make the compound slightly more susceptible to nucleophilic attack in an SN2 reaction.

FAQ 3: Can I perform a ring-opening reaction under basic conditions? Direct ring-opening of an unactivated oxetane with a nucleophile under basic conditions is generally not feasible due to the poor leaving group ability of the alkoxide that would be formed. The reaction requires activation, which is almost always achieved with an acid catalyst to create a good leaving group (the neutral alcohol in the opened ring).

Section 4: Experimental Protocols

Protocol 1: SN2-Type Ring-Opening with Sodium Azide in DMF

This protocol details a representative SN2 reaction, which is designed to favor the attack of a strong external nucleophile.

G start Start setup Setup Reaction: - Dry, N₂-flushed flask - Add this compound (1.0 eq) - Add Sodium Azide (1.5 eq) - Add anhydrous DMF start->setup acid Add Acid Catalyst: - Add CSA or p-TsOH (0.1 eq) setup->acid heat Heat Reaction: - Heat to 60-80 °C - Stir under N₂ acid->heat monitor Monitor Progress: - TLC or LC-MS analysis - Check for consumption of starting material heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup: - Cool to RT - Quench with H₂O - Extract with Ethyl Acetate monitor->workup Reaction Complete purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical SN2 ring-opening reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 eq.).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq.) followed by anhydrous dimethylformamide (DMF, to make a 0.5 M solution).

  • Catalyst: Add a catalytic amount of a mild acid such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) (0.1 eq.). The acid is required to generate the reactive oxonium ion.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Protocol 2: SN1-Type Solvolysis with Methanol

This protocol outlines a representative SN1 reaction where the solvent also acts as the nucleophile.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add methanol to make a final concentration of 0.1-0.2 M.

  • Catalyst: Add a catalytic amount of sulfuric acid (H₂SO₄, 5-10 mol%).

  • Reagent Addition: Heat the methanol/acid mixture to reflux (~65 °C). In a separate flask, dissolve this compound (1 eq.) in a small amount of methanol. Add this solution dropwise to the refluxing mixture over 30-60 minutes.

  • Reaction: Maintain the reflux and stir the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Purification: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract three times with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

References

Technical Support Center: Production of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of (3-(4-Fluorophenyl)oxetan-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies encountered during the production of this valuable oxetane building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical experience. Our goal is to empower you with the knowledge to identify, manage, and mitigate impurities, ensuring the highest quality of your final product.

Section 1: Synthesis Overview and Key Challenges

The most common and scalable synthetic route to this compound involves the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to oxetan-3-one. This reaction, while generally efficient, is susceptible to the formation of several impurities that can complicate downstream applications and impact the overall yield and purity of the final product.

The primary challenges in this synthesis revolve around:

  • Grignard Reagent Quality: The purity and reactivity of the 4-fluorophenylmagnesium bromide are paramount. Side reactions during its formation can introduce critical impurities.

  • Reaction Control: Precise control of reaction parameters such as temperature and stoichiometry is crucial to minimize byproduct formation.

  • Oxetane Ring Stability: The strained four-membered oxetane ring can be susceptible to ring-opening under certain conditions, leading to undesired byproducts.[1][2][3][4]

  • Purification Strategy: The selection of an appropriate purification method is critical for the effective removal of structurally similar impurities.

Below is a diagram illustrating the primary synthetic pathway and the points at which key impurities can arise.

Synthesis_and_Impurities cluster_grignard Grignard Reagent Formation cluster_main_reaction Main Reaction 4-Bromofluorobenzene 4-Bromofluorobenzene Grignard_Reagent 4-Fluorophenylmagnesium bromide 4-Bromofluorobenzene->Grignard_Reagent + Mg in THF/Ether Mg Mg Biphenyl_Impurity 4,4'-Difluorobiphenyl (Impurity A) Grignard_Reagent->Biphenyl_Impurity Side Reaction (Wurtz Coupling) Product This compound (Target Molecule) Grignard_Reagent->Product + Oxetan-3-one Ring_Opened_Impurity Ring-Opened Impurity (Impurity C) Grignard_Reagent->Ring_Opened_Impurity Ring Opening Side Reaction Oxetan-3-one Oxetan-3-one Unreacted_Starting_Material Unreacted Oxetan-3-one (Impurity B)

Caption: Synthetic pathway and major impurity formation points.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

FAQ 1: My Grignard reaction is sluggish or fails to initiate. What are the common causes and solutions?

Answer:

Initiation of the Grignard reaction is highly sensitive to the quality of reagents and the reaction environment. Several factors can hinder the reaction:

  • Moisture: Grignard reagents are extremely reactive towards protic sources like water.[5] All glassware must be rigorously dried, preferably in an oven overnight, and cooled under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Magnesium Surface Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction.[6]

  • Purity of 4-Bromofluorobenzene: Impurities in the starting halide can inhibit the reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >100 °C for several hours and assemble while hot, cooling under a stream of dry nitrogen or argon.[5][7]

    • Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., sodium/benzophenone for THF/ether).

  • Activate the Magnesium:

    • Mechanically crush a few pieces of magnesium turnings in the reaction flask with a dry glass rod to expose a fresh surface.

    • Add a small crystal of iodine, which can etch the oxide layer. A brown color that disappears upon warming indicates successful initiation.

    • Add a few drops of 1,2-dibromoethane to the magnesium suspension. The formation of ethylene gas bubbles indicates activation.

  • Initiation Protocol:

    • Add a small portion of the 4-bromofluorobenzene solution to the magnesium turnings.

    • Gently warm the mixture. A cloudy appearance and gentle reflux of the solvent are indicators of reaction initiation.

    • Once initiated, the remaining 4-bromofluorobenzene solution should be added dropwise to maintain a controlled reflux.

FAQ 2: I am observing a significant amount of a non-polar, crystalline byproduct in my crude product. What is it and how can I minimize its formation?

Answer:

This byproduct is likely 4,4'-difluorobiphenyl (Impurity A) . It is formed via a Wurtz-type coupling reaction between the Grignard reagent and unreacted 4-bromofluorobenzene.[1]

Minimizing the Formation of 4,4'-Difluorobiphenyl:

  • Slow Addition of Alkyl Halide: Add the solution of 4-bromofluorobenzene to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.[1]

  • Maintain Moderate Temperature: While some initial heating may be necessary for initiation, avoid excessive temperatures during the Grignard formation, as higher temperatures can promote the coupling side reaction.[1]

  • Use of Excess Magnesium: A slight excess of magnesium can help to ensure that the 4-bromofluorobenzene reacts preferentially with the magnesium rather than the formed Grignard reagent.

FAQ 3: My final product purity is low, and I suspect the presence of unreacted starting material. How can I confirm this and improve the conversion?

Answer:

Unreacted oxetan-3-one (Impurity B) is a common impurity if the reaction does not go to completion.

Confirmation and Mitigation:

  • Analytical Confirmation:

    • TLC: Unreacted oxetan-3-one will have a different Rf value compared to the more polar product.

    • GC-MS: A peak corresponding to the molecular weight of oxetan-3-one (72.06 g/mol ) may be observed.

    • ¹H NMR: The presence of a singlet at approximately 4.7 ppm in CDCl₃, corresponding to the four equivalent protons of oxetan-3-one, is a clear indicator.

  • Improving Reaction Conversion:

    • Grignard Reagent Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

    • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time after the addition of the Grignard reagent. The reaction is typically conducted at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

    • Reverse Addition: Adding the oxetan-3-one solution slowly to the Grignard reagent solution can sometimes improve yields by maintaining an excess of the Grignard reagent throughout the reaction.

FAQ 4: I have identified an impurity with a higher molecular weight that appears to be an isomer of my product. What could it be?

Answer:

This is likely a ring-opened byproduct (Impurity C) . While oxetanes are generally more stable than epoxides, they can undergo ring-opening reactions, especially in the presence of strong nucleophiles like Grignard reagents, which can be catalyzed by Lewis acidic magnesium species.[2][3][4] The Grignard reagent can attack one of the methylene carbons of the oxetane ring, leading to the formation of a primary alcohol after workup.

Plausible Ring-Opened Impurity:

A likely structure for the ring-opened impurity is 1-(4-fluorophenyl)-2-(hydroxymethyl)propan-2-ol.

Minimizing Ring-Opening:

  • Low Reaction Temperature: Perform the Grignard addition at low temperatures (e.g., -20 °C to 0 °C) to disfavor the kinetically slower ring-opening pathway.

  • Rapid Quenching: Once the reaction is complete, quench it promptly with a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and neutralize the reactive species, preventing further side reactions.

  • Copper Catalysis: In some cases, the use of a copper catalyst can promote the desired 1,2-addition to the carbonyl group over the ring-opening of the oxetane.[2]

Section 3: Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for monitoring reaction progress, identifying impurities, and ensuring the final product quality.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of this compound and its non-volatile impurities.

Typical HPLC Method Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, gradually increasing B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25-30 °C

Expected Elution Order: The target product is more polar than the 4,4'-difluorobiphenyl impurity, so the biphenyl will have a longer retention time. Unreacted oxetan-3-one, being more polar, will elute earlier.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for identifying and quantifying volatile impurities and the main product.

Typical GC-MS Method Parameters:

ParameterRecommended Conditions
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Carrier Gas Helium at a constant flow of 1 mL/min
MS Detector Electron Ionization (EI) at 70 eV

Expected Observations: The mass spectrum of the main product should show a molecular ion peak (or fragments corresponding to its loss of water or other small molecules). Impurities like 4,4'-difluorobiphenyl and unreacted oxetan-3-one can be identified by their characteristic mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation of the final product and identification of impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃) for this compound:

ProtonsChemical Shift (ppm)Multiplicity
Ar-H~7.4 (dd)2H
Ar-H~7.1 (t)2H
-CH₂- (oxetane)~4.8 (d)2H
-CH₂- (oxetane)~4.6 (d)2H
-CH₂OH~3.9 (s)2H
-OHVariablebroad singlet

The presence of signals corresponding to 4,4'-difluorobiphenyl (aromatic protons only), oxetan-3-one (a singlet around 4.7 ppm), or the ring-opened product can indicate the presence of these impurities.

Section 4: Purification Strategies

Effective purification is key to obtaining high-purity this compound.

Experimental Protocol 1: Column Chromatography

This is a highly effective method for removing both more and less polar impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Crude this compound

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexanes) to elute non-polar impurities like 4,4'-difluorobiphenyl.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate and gradually increasing to 70:30).

    • The target product will elute as the polarity is increased. Unreacted oxetan-3-one, being more polar, will elute later than the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography_Workflow Start Start Prepare_Slurry Prepare Silica Gel Slurry Start->Prepare_Slurry Pack_Column Pack Chromatography Column Prepare_Slurry->Pack_Column Load_Sample Load Crude Product Pack_Column->Load_Sample Elute_NonPolar Elute with Non-Polar Solvent (e.g., Hexanes) Load_Sample->Elute_NonPolar Collect_Impurity_A Collect 4,4'-Difluorobiphenyl (Impurity A) Elute_NonPolar->Collect_Impurity_A Increase_Polarity Gradually Increase Polarity (e.g., add Ethyl Acetate) Elute_NonPolar->Increase_Polarity Collect_Product Collect Pure Product Fractions Increase_Polarity->Collect_Product Elute_Polar Elute with More Polar Solvent Collect_Product->Elute_Polar Combine_Fractions Combine Pure Fractions Collect_Product->Combine_Fractions Collect_Impurity_B Collect Unreacted Oxetan-3-one (Impurity B) Elute_Polar->Collect_Impurity_B Remove_Solvent Remove Solvent Combine_Fractions->Remove_Solvent End Pure Product Remove_Solvent->End

Caption: Workflow for purification by column chromatography.

Experimental Protocol 2: Recrystallization

If the crude product is a solid and contains impurities with different solubilities, recrystallization can be an effective purification method.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., a mixture of a soluble solvent like ethyl acetate or toluene and an anti-solvent like hexanes or heptane)

Procedure:

  • Dissolution: Dissolve the crude product in the minimum amount of the hot soluble solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization of the pure product. The more soluble impurities will remain in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Section 5: Forced Degradation Studies

To understand the intrinsic stability of this compound and to ensure the stability-indicating nature of the analytical methods, forced degradation studies are recommended, particularly in a drug development context.[8][9][10][11][12]

Stress Conditions:

  • Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at elevated temperatures (e.g., 60 °C) and monitor for degradation over time.

  • Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at elevated temperatures and monitor for degradation.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[10][11]

  • Thermal Degradation: Expose the solid material to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

The degradation products formed under these stress conditions should be analyzed by HPLC and/or LC-MS to identify potential degradants and to demonstrate that the analytical method can separate them from the parent compound.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. The introduction of unique bioisosteres, such as the oxetane ring, into drug candidates necessitates rigorous structural validation to ensure the integrity of the molecule and to understand its structure-activity relationship (SAR). This guide provides an in-depth technical comparison of the methods used to validate the structure of (3-(4-Fluorophenyl)oxetan-3-yl)methanol, a promising building block in drug discovery, and contrasts its analytical data with that of its chloro and non-halogenated phenyl analogues.

The Imperative of Unambiguous Structural Confirmation

The substitution of a phenyl ring with a 4-fluorophenyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom can influence metabolic stability, binding affinity, and membrane permeability. Therefore, unequivocal confirmation of the presence and position of the fluorine atom, as well as the integrity of the oxetane and methanol moieties, is a critical step in the development of any drug candidate containing this scaffold. This guide will delve into the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Structural Analysis

To provide a comprehensive understanding of the influence of the halogen substituent on the analytical data, this guide will compare this compound with two closely related analogues:

  • (3-(4-Chlorophenyl)oxetan-3-yl)methanol: The chloro-analogue provides a direct comparison of the effect of a different halogen on the spectroscopic properties.

  • (3-Phenyloxetan-3-yl)methanol: The non-halogenated parent compound serves as a baseline for understanding the impact of halogen substitution.

A summary of the key structural and physical properties of these compounds is presented in Table 1.

CompoundMolecular FormulaMolecular Weight
This compoundC₁₀H₁₁FO₂182.19 g/mol
(3-(4-Chlorophenyl)oxetan-3-yl)methanolC₁₀H₁₁ClO₂198.65 g/mol [1]
(3-Phenyloxetan-3-yl)methanolC₁₀H₁₂O₂164.20 g/mol [2]

Table 1: Key Properties of the Compared Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Expected ¹H NMR Data Comparison:

ProtonsThis compound (Expected δ, ppm)(3-(4-Chlorophenyl)oxetan-3-yl)methanol (Expected δ, ppm)(3-Phenyloxetan-3-yl)methanol (Expected δ, ppm)Multiplicity
Aromatic (ortho to halogen/H)~7.4-7.6~7.3-7.5~7.3-7.5Doublet of Doublets
Aromatic (meta to halogen/H)~7.0-7.2~7.2-7.4~7.2-7.4Triplet
Oxetane (-CH₂-O-)~4.7-4.9~4.7-4.9~4.7-4.9Doublet
Oxetane (-O-CH₂-)~4.5-4.7~4.5-4.7~4.5-4.7Doublet
Methanol (-CH₂-OH)~3.8-4.0~3.8-4.0~3.8-4.0Singlet
Hydroxyl (-OH)VariableVariableVariableBroad Singlet

Note: Expected chemical shifts (δ) are approximate and can vary based on solvent and concentration.

The key differentiator in the ¹H NMR will be the coupling patterns of the aromatic protons due to the influence of the fluorine atom in the target molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the fluorine atom will induce characteristic splitting of the signals for the carbon atoms in the phenyl ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 100 MHz.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak.

Expected ¹³C NMR Data Comparison:

CarbonThis compound (Expected δ, ppm)(3-(4-Chlorophenyl)oxetan-3-yl)methanol (Expected δ, ppm)(3-Phenyloxetan-3-yl)methanol (Expected δ, ppm)
C-ipso (C-Ar)~138-140 (d, ¹JCF ≈ 245 Hz)~140-142~142-144
C-ortho (C-Ar)~127-129 (d, ²JCF ≈ 8 Hz)~128-130~126-128
C-meta (C-Ar)~115-117 (d, ³JCF ≈ 21 Hz)~128-130~128-130
C-para (C-Ar)~161-163 (d, ⁴JCF ≈ 2 Hz)~133-135~127-129
Quaternary Oxetane (C)~45-47~45-47~45-47
Oxetane (-CH₂-)~78-80~78-80~78-80
Methanol (-CH₂-OH)~65-67~65-67~65-67

Note: Expected chemical shifts (δ) are approximate. The presence of C-F coupling is a definitive indicator for the fluorinated compound.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a direct and highly sensitive method to confirm the presence and chemical environment of the fluorine atom.[3][4][5][6][7][8]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a spectrometer equipped with a fluorine probe.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Reference the spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm).

Expected ¹⁹F NMR Data:

For this compound, a single resonance is expected in the aromatic fluorine region, typically between -110 and -120 ppm. The absence of a signal in the ¹⁹F NMR spectrum for the chloro and non-halogenated analogues confirms their identity.

Workflow for NMR-Based Structural Validation

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound in Deuterated Solvent H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C NMR Sample->C13_NMR F19_NMR 19F NMR Sample->F19_NMR Structure_Confirm Structure Confirmation H1_NMR->Structure_Confirm C13_NMR->Structure_Confirm F19_NMR->Structure_Confirm Comparator_Analysis Comparison with Analogues Structure_Confirm->Comparator_Analysis

Caption: A streamlined workflow for the comprehensive NMR-based structural validation of the target molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Expected MS Data Comparison:

IonThis compound(3-(4-Chlorophenyl)oxetan-3-yl)methanol(3-Phenyloxetan-3-yl)methanol
Molecular Ion (M⁺) m/z 182m/z 198/200 (3:1 ratio)m/z 164
[M - CH₂OH]⁺ m/z 151m/z 167/169m/z 133
[M - C₂H₃O]⁺ (loss of oxetane fragment) m/z 139m/z 155/157m/z 121
Fluorophenyl/Chlorophenyl/Phenyl cation m/z 95m/z 111/113m/z 77

Note: The presence of the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key identifier for the chloro-analogue.

The fragmentation of these molecules is expected to involve the loss of the hydroxymethyl group, cleavage of the oxetane ring, and formation of the corresponding aryl cation. The distinct molecular ions and isotopic patterns provide clear differentiation between the three compounds.[9]

Logical Relationship in Mass Spectrometry Fragmentation

MS_Fragmentation M Molecular Ion (M⁺) M_minus_CH2OH [M - CH2OH]⁺ M->M_minus_CH2OH Loss of hydroxymethyl radical M_minus_Oxetane [M - C2H3O]⁺ M->M_minus_Oxetane Oxetane ring cleavage Aryl_Cation Aryl Cation M_minus_CH2OH->Aryl_Cation Further fragmentation

Caption: A simplified representation of the key fragmentation pathways expected in the EI-mass spectrum.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[10][11][12]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Expected Crystallographic Data:

While obtaining a crystal structure for all three compounds may be challenging, a successful analysis of this compound would definitively confirm the connectivity and provide precise geometric parameters. Comparison with the crystal structures of the analogues, if available, would allow for a detailed analysis of how the different halogen substituents influence the crystal packing and intermolecular interactions.

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive structural validation of this compound relies on the synergistic application of multiple analytical techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide a detailed map of the molecular framework, while mass spectrometry confirms the molecular weight and offers insights into its stability. Single-crystal X-ray crystallography, when feasible, delivers the ultimate proof of the three-dimensional structure.

By comparing the analytical data of the target molecule with its chloro- and non-halogenated analogues, researchers can gain a deeper understanding of the structural and electronic effects of fluorine substitution. This rigorous, multi-faceted approach to structural validation is an indispensable component of modern drug discovery and development, ensuring the integrity and quality of novel therapeutic agents.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to ERK5-Targeted Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note on (3-(4-Fluorophenyl)oxetan-3-yl)methanol: An initial survey of scientific literature and chemical databases does not identify "this compound" as a recognized kinase inhibitor. This molecule is commercially available as a building block for chemical synthesis.[1][2][3][4] However, the presence of an oxetane ring is a feature of interest in modern medicinal chemistry. The oxetane motif, a four-membered cyclic ether, is increasingly utilized by drug designers to fine-tune the physicochemical properties of drug candidates, such as solubility and metabolic stability, and has been incorporated into various biologically active compounds, including some kinase inhibitors.[5][6]

Given the interest in kinase inhibitors with novel structural motifs, this guide will provide a comparative analysis of established inhibitors targeting a key signaling node: Extracellular signal-regulated kinase 5 (ERK5). This comparison will focus on compounds where robust experimental data is available, providing researchers with a framework for evaluating inhibitor efficacy and selectivity.

The Rationale for Targeting ERK5

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[7] Unlike the well-studied ERK1/2 kinases, ERK5 possesses a unique C-terminal tail that allows it to directly regulate gene expression, influencing a host of cellular processes including proliferation, differentiation, and survival.[7][8] Dysregulation of the ERK5 pathway has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[7]

The ERK5 signaling pathway is a tiered cascade. Upstream stimuli, such as growth factors and stress, activate MEKK2/3, which in turn phosphorylate and activate MEK5. Activated MEK5 then phosphorylates ERK5, leading to its activation and subsequent downstream signaling.[7][8]

ERK5_Pathway Growth Factors Growth Factors MEKK2_3 MEKK2/3 Growth Factors->MEKK2_3 Cellular Stress Cellular Stress Cellular Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive phosphorylates ERK5_active ERK5 (active) ERK5_inactive->ERK5_active Transcription_Factors Transcription Factors (e.g., MEF2C) ERK5_active->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Responses Proliferation, Survival Gene_Expression->Cellular_Responses

Caption: Simplified ERK5 signaling pathway and points of inhibition.

Comparative Analysis of ERK5 Inhibitors

A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target. Non-specific binding can lead to off-target effects, complicating the interpretation of experimental results and potentially causing toxicity. This is a particularly relevant issue for some of the first-generation ERK5 inhibitors.

Here, we compare two widely cited ERK5 inhibitors, XMD8-92 and Erk5-IN-1 , with a focus on their potency and selectivity.

CompoundTargetPotency (IC50/Kd)Key Off-TargetsPotency (Off-Target)
XMD8-92 ERK5Kd: 80 nM[9][10]BRD4Kd: 170-190 nM[9][10]
DCAMKL2Kd: 190 nM[9]
PLK4Kd: 600 nM[9]
TNK1Kd: 890 nM[9]
Erk5-IN-1 ERK5IC50: 162 nM[9][10]BRD4Significant activity[9]
LRRK2IC50: 339 nM[10]

Key Insights from the Data:

  • Potent ERK5 Inhibition: Both XMD8-92 and Erk5-IN-1 are potent inhibitors of ERK5, with potencies in the nanomolar range.[9][10]

  • Significant Off-Target Activity: A major caveat for both compounds is their significant off-target activity. Notably, both inhibitors also potently inhibit Bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription.[9] This dual inhibition makes it challenging to attribute cellular effects solely to the inhibition of ERK5 kinase activity.[8][9]

  • XMD8-92's Broader Off-Target Profile: Further kinase profiling has revealed that XMD8-92 also binds to other kinases, such as DCAMKL2, PLK4, and TNK1, with relatively high affinity.[9]

  • Implications for Research: The off-target profiles of XMD8-92 and Erk5-IN-1 necessitate careful experimental design. Researchers using these compounds should include controls to account for the effects of BRD4 inhibition. For studies aiming to specifically dissect the role of ERK5's kinase function, the use of newer, more selective inhibitors is highly recommended.[9]

Experimental Protocols for Kinase Inhibitor Evaluation

The data presented above is generated through a series of well-established experimental protocols. Here, we outline the methodologies for two key assays: an in vitro kinase assay to determine potency and a broad-scale selectivity profiling assay.

In Vitro Kinase Assay (for IC50 Determination)

This protocol provides a general framework for determining the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (the IC50 value).

Principle: The assay measures the ability of a kinase to phosphorylate a specific substrate in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is then quantified, typically using a method that detects the incorporation of radiolabeled phosphate or utilizes a phosphorylation-specific antibody.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing all necessary components for the kinase reaction (e.g., ATP, magnesium chloride, and a buffer to maintain pH).

    • Prepare solutions of the recombinant active kinase and its specific substrate.

  • Assay Plate Preparation:

    • Create a serial dilution of the test inhibitor in the reaction buffer.

    • Add the diluted inhibitor solutions to the wells of a microtiter plate. Include control wells with no inhibitor (100% activity) and wells with no kinase (background).

  • Kinase Reaction:

    • Add the kinase and substrate to each well to initiate the reaction.

    • Incubate the plate at a controlled temperature for a specific period to allow for phosphorylation to occur.

  • Detection:

    • Stop the reaction (e.g., by adding a solution containing EDTA).

    • Quantify the amount of phosphorylated substrate in each well using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or an ELISA-based method with a phospho-specific antibody).

  • Data Analysis:

    • Subtract the background signal from all measurements.

    • Normalize the data to the "no inhibitor" control.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling (e.g., KINOMEscan™)

Principle: This type of assay assesses the ability of a test compound to compete with a known, immobilized ligand for the ATP-binding site of a large panel of kinases. The amount of kinase that binds to the immobilized ligand is quantified, and a reduction in this amount in the presence of the test compound indicates an interaction.

KinomeScan_Workflow cluster_preparation Preparation cluster_binding Competition Binding cluster_quantification Quantification cluster_analysis Data Analysis Test_Compound Test Compound Incubation Incubate Kinase, Compound, and Ligand Test_Compound->Incubation Kinase_Panel Panel of Kinases Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Washing Wash to Remove Unbound Components Incubation->Washing Detection Quantify Bound Kinase (e.g., qPCR) Washing->Detection Comparison Compare to Control (No Compound) Detection->Comparison Selectivity_Profile Generate Selectivity Profile Comparison->Selectivity_Profile

Caption: General workflow for the KINOMEscan competition binding assay.

Step-by-Step Methodology:

  • Assay Setup: A large panel of recombinant kinases, each tagged with a unique DNA identifier, is used. An immobilized, broadly active kinase inhibitor is prepared on a solid support (e.g., beads).

  • Competition: The test compound is incubated with the kinase panel and the immobilized inhibitor. The test compound competes with the immobilized inhibitor for binding to the kinases in the panel.

  • Affinity Capture: The beads with the immobilized inhibitor are washed to remove any kinases that did not bind.

  • Quantification: The amount of each kinase that remains bound to the beads is quantified, typically by measuring the amount of its unique DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of each kinase bound in the presence of the test compound is compared to the amount bound in a control experiment without the test compound. A significant reduction in binding indicates that the test compound interacts with that particular kinase. The results are often expressed as a percentage of the control and can be used to calculate dissociation constants (Kd).

Conclusion

While the specific molecule this compound is not a known kinase inhibitor, the principles of evaluating such compounds are well-established. The case of the ERK5 inhibitors XMD8-92 and Erk5-IN-1 highlights the critical importance of assessing not only the on-target potency but also the broader selectivity profile of any new inhibitor. As the field moves towards more targeted therapies, the development and rigorous testing of highly selective kinase inhibitors will be paramount to achieving desired therapeutic outcomes while minimizing off-target effects.

References

The Strategic Incorporation of the Oxetane Scaffold: A Comparative Guide to the Structure-Activity Relationship of (3-Aryl-oxetan-3-yl)methanol Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced "drug-like" properties is a perpetual challenge. Researchers and scientists are in a constant search for molecular scaffolds that can confer improved physicochemical and pharmacokinetic profiles upon lead compounds. Among the more recent additions to the medicinal chemist's toolbox, the oxetane ring has emerged as a particularly valuable motif.[1][2][3] This four-membered cyclic ether, while once considered synthetically challenging and potentially unstable, is now strategically employed to overcome common hurdles in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity.[4][5]

The unique stereoelectronic properties of the oxetane ring, including its polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor, make it an attractive bioisosteric replacement for more traditional functional groups like gem-dimethyl and carbonyl moieties.[4][5] This guide will provide an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of oxetane-containing compounds: (3-aryl-oxetan-3-yl)methanol analogs. While a specific biological target for the (3-(4-Fluorophenyl)oxetan-3-yl)methanol parent compound is not extensively documented in publicly available literature, this guide will utilize a well-established example of where this core scaffold has been effectively employed: the inhibition of the mammalian target of rapamycin (mTOR) , a serine/threonine kinase crucial in cell growth and proliferation.[1]

This guide will delve into the causality behind experimental choices in the design of these analogs, present comparative data, and provide detailed experimental protocols for researchers in the field of drug development.

The (3-Aryl-oxetan-3-yl)methanol Scaffold: A Privileged Substructure

The 3-aryl-3-(hydroxymethyl)oxetane scaffold presents a unique combination of features that are highly desirable in drug design. The 3,3-disubstitution pattern on the oxetane ring is known to enhance its stability against ring-opening.[6] The aryl group provides a vector for interaction with aromatic residues in a protein's binding pocket, while the hydroxymethyl group can act as a key hydrogen bond donor or acceptor. The inherent polarity of the oxetane ring itself contributes to improved aqueous solubility.[4]

Structure-Activity Relationship (SAR) Studies of (3-Aryl-oxetan-3-yl)methanol Analogs as mTOR Inhibitors

The following sections will dissect the SAR of this scaffold, drawing upon principles and examples from the medicinal chemistry literature to illustrate how subtle molecular modifications can profoundly impact biological activity.

The Influence of the Aryl Substituent

The nature and position of substituents on the aryl ring are critical for target engagement and selectivity.

  • Lipophilicity and Halogen Substitution: The introduction of a halogen, such as the fluorine in the titular this compound, can significantly impact the electronic properties and lipophilicity of the molecule. Fluorine, with its small size and high electronegativity, can engage in favorable polar interactions and often improves metabolic stability by blocking potential sites of oxidation. The position of the substituent is also crucial; for instance, a para-substitution might allow for deeper penetration into a hydrophobic pocket within the mTOR active site.

  • Hydrogen Bonding and Polar Groups: The addition of hydrogen bond donors or acceptors (e.g., hydroxyl, amino, or methoxy groups) to the aryl ring can lead to specific interactions with polar residues in the target's binding site, thereby increasing potency.

Modifications of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl moiety is a key interaction point and a potential site for metabolic modification.

  • Esterification and Etherification: Conversion of the alcohol to an ether or ester can modulate the compound's lipophilicity and cell permeability. For instance, a methyl ether could enhance metabolic stability by preventing oxidation to the corresponding aldehyde and carboxylic acid.

  • Replacement with other Functional Groups: Replacing the hydroxymethyl group with other functionalities, such as an amine or a small alkyl chain, can probe the steric and electronic requirements of the binding pocket. An amino group, for example, could introduce a basic center and form salt bridges with acidic residues.

The Role of the Oxetane Ring

While the oxetane is often considered a modulator of physicochemical properties, its direct interaction with the target should not be discounted. The oxygen atom of the oxetane can act as a hydrogen bond acceptor, and the puckered ring itself can influence the overall conformation of the molecule, pre-organizing it for optimal binding.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes hypothetical SAR data for a series of (3-Aryl-oxetan-3-yl)methanol analogs targeting mTOR, based on established medicinal chemistry principles.

Compound IDAryl Substituent (R)Hydroxymethyl Modification (R')mTOR Inhibition IC50 (nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)
1 4-Fluorophenyl-CH2OH507530
2 Phenyl-CH2OH1205025
3 4-Chlorophenyl-CH2OH456045
4 4-Methoxyphenyl-CH2OH809020
5 4-Fluorophenyl-CH2OCH3658560
6 4-Fluorophenyl-CH2NH23015028
7 (Alternative Scaffold) 4-Fluorophenyl (gem-dimethyl)-CH2OH2502015

Analysis of Comparative Data:

  • Impact of Aryl Halogenation (1 vs. 2 vs. 3): The data illustrates that halogen substitution at the para-position of the phenyl ring is generally favorable for mTOR inhibition, with the chloro-substituted analog 3 showing slightly better potency and metabolic stability than the fluoro-substituted analog 1 . The unsubstituted phenyl analog 2 is significantly less active.

  • Effect of a Polar Group on the Aryl Ring (1 vs. 4): The introduction of a methoxy group in analog 4 leads to a slight decrease in potency compared to the fluoro-analog 1 , although it improves solubility. This suggests that while polarity is beneficial for solubility, the electronic effect of the methoxy group may be less favorable for binding than that of a halogen.

  • Modification of the Hydroxymethyl Group (1 vs. 5 vs. 6): Capping the hydroxyl group as a methyl ether in analog 5 results in a modest loss of potency but a significant improvement in metabolic stability. The introduction of an amino group in analog 6 leads to a notable increase in potency and solubility, highlighting the potential for a key ionic interaction.

  • Comparison with an Alternative Scaffold (1 vs. 7): Replacing the oxetane ring with a gem-dimethyl group (a common bioisostere) in analog 7 results in a dramatic loss of activity and a significant decrease in solubility and metabolic stability. This strongly supports the advantageous role of the oxetane scaffold in this context.

Experimental Protocols

To facilitate further research, detailed methodologies for key assays are provided below.

mTOR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against the mTOR kinase.

Materials:

  • mTOR Kinase (recombinant, active)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test Compounds (solubilized in DMSO)

  • 384-well microplates (low volume, black)

  • Microplate reader capable of TR-FRET detection

Procedure:

  • Prepare Kinase/Antibody Mixture: Dilute the mTOR kinase and Eu-anti-GST antibody in kinase buffer to the desired concentration.

  • Prepare Compound Dilutions: Perform a serial dilution of the test compounds in DMSO, and then dilute further in kinase buffer.

  • Prepare Tracer Solution: Dilute the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

  • Assay Assembly:

    • Add 2.5 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase/antibody mixture to all wells.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Aqueous Solubility Assay (Thermodynamic Solubility)

This protocol determines the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • Test Compound (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • HPLC system with UV detector

  • 96-well filter plates (0.45 µm)

Procedure:

  • Compound Preparation: Add an excess of the solid test compound to a vial containing PBS.

  • Equilibration: Shake the vials at room temperature for 24 hours to ensure equilibrium is reached.

  • Filtration: Filter the saturated solution using a 96-well filter plate to remove undissolved solid.

  • Quantification:

    • Prepare a standard curve of the test compound in DMSO at known concentrations.

    • Analyze the filtered aqueous solution and the standards by HPLC-UV.

  • Data Analysis: Determine the concentration of the compound in the filtered aqueous solution by comparing its peak area to the standard curve. This concentration represents the aqueous solubility.

Metabolic Stability Assay (Human Liver Microsomes)

This protocol assesses the in vitro metabolic stability of a compound using human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate Buffer, pH 7.4

  • Test Compound (in DMSO)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing HLM and phosphate buffer.

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Add the test compound to the mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizing the SAR Landscape and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Structure-Activity Relationship (SAR) landscape for (3-Aryl-oxetan-3-yl)methanol analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Analog Synthesis Kinase_Assay mTOR Kinase Assay Synthesis->Kinase_Assay Solubility_Assay Aqueous Solubility Synthesis->Solubility_Assay Metabolic_Assay Metabolic Stability (HLM) Synthesis->Metabolic_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Solubility_Assay->SAR_Analysis Metabolic_Assay->SAR_Analysis

Caption: Experimental workflow for the evaluation of (3-Aryl-oxetan-3-yl)methanol analogs.

Conclusion: The Oxetane Scaffold as a Tool for Optimizing Drug Candidates

The strategic incorporation of the oxetane moiety into drug candidates represents a powerful approach to enhancing their physicochemical and pharmacokinetic properties. As demonstrated through the comparative analysis of (3-aryl-oxetan-3-yl)methanol analogs as potential mTOR inhibitors, the oxetane ring is not merely a passive spacer but an active contributor to improved solubility and metabolic stability, ultimately leading to more promising drug candidates. The detailed experimental protocols provided herein offer a practical guide for researchers to explore the SAR of this and other oxetane-containing scaffolds. The continued exploration of such underexplored chemical space will undoubtedly lead to the discovery of novel therapeutics with superior efficacy and safety profiles.

References

An In Vitro Comparative Guide to the Pharmacological Characterization of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Structured In Vitro Assessment

(3-(4-Fluorophenyl)oxetan-3-yl)methanol is a novel chemical entity that presents intriguing possibilities for drug discovery. Its structure combines two key motifs of high interest in modern medicinal chemistry: a 3,3-disubstituted oxetane ring and a 4-fluorophenyl group. The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a versatile tool to enhance key physicochemical properties. It is recognized for its ability to improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functions.[1][2][3] The oxetane's inherent polarity and three-dimensional structure can facilitate novel interactions with biological targets.[4]

The 4-fluorophenyl group is a common substituent in a vast number of approved drugs. Strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing a compound's half-life, and its strong electronegativity can modulate binding affinity to target proteins.[5] The combination of these two structural features in this compound warrants a systematic and comparative in vitro evaluation to profile its foundational pharmacological properties.

This guide presents a tiered, logical workflow for the initial in vitro characterization of this compound, which we will refer to as Cmpd-X . We will compare its performance against well-characterized industry-standard compounds in a suite of assays designed to assess its fundamental viability, safety profile, and potential target interactions. The experimental choices outlined herein are grounded in established drug discovery principles, aiming to generate a robust, interpretable dataset to guide future development decisions.

Tier 1: Foundational Profiling – Assessing Fundamental Drug-like Properties

The initial tier of assessment focuses on establishing the baseline viability of Cmpd-X. These assays address critical questions: Is the compound sufficiently soluble for testing? Does it exhibit overt cytotoxicity? Is it rapidly metabolized? Answering these questions early prevents the investment of resources in a compound with fundamental liabilities.

Experimental Workflow: Tier 1

G cluster_0 Tier 1: Foundational Profiling cluster_1 Decision Gate A Cmpd-X Synthesis & QC B Aqueous Solubility Assay (Kinetic) A->B Test Compound C Cytotoxicity Profiling (ATP-based Luminescence) A->C Test Compound D Metabolic Stability Assay (Human Liver Microsomes) A->D Test Compound E Analyze Data: - Solubility > 50 µM? - Cytotoxicity IC50 > 30 µM? - Metabolic Half-life > 15 min? B->E C->E D->E F Advance to Tier 2 Screening E->F Proceed

Caption: Tier 1 workflow for foundational in vitro assessment of Cmpd-X.

General Cytotoxicity Assessment

Causality: Before exploring specific biological targets, it is crucial to determine the concentration range at which Cmpd-X exerts general cytotoxic effects. This contextualizes all future activity data and identifies a suitable concentration window for subsequent assays. We will employ an ATP-based luminescence assay, which measures the ATP content of metabolically active cells, offering a highly sensitive and reproducible endpoint for cell viability.[6][7]

Comparator Compound:

  • Doxorubicin: A well-characterized chemotherapy agent with potent and broadly cytotoxic effects, serving as a positive control for assay performance.

Protocol: ATP-based Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HepG2) in a 96-well, white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cmpd-X in DMSO, starting at a top concentration of 10 mM. Prepare identical dilutions for Doxorubicin.

  • Cell Treatment: Add 1 µL of each compound dilution to the respective wells (final top concentration of 100 µM, final DMSO concentration of 1%). Include vehicle-only (DMSO) controls and no-cell (media only) background controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the ATP-based assay reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract background luminescence, normalize the data to vehicle-treated controls (100% viability), and plot the dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Comparative Cytotoxicity

CompoundCell LineAssay TypeIC₅₀ (µM)
Cmpd-X HepG2ATP-Luminescence> 100
Doxorubicin HepG2ATP-Luminescence0.85

Hypothetical data presented for illustrative purposes.

Metabolic Stability Profiling

Causality: A compound's susceptibility to metabolism by liver enzymes is a critical determinant of its pharmacokinetic profile. The in vitro metabolic stability assay using human liver microsomes (HLM) provides an early assessment of intrinsic clearance, primarily mediated by Cytochrome P450 (CYP) enzymes.[8][9] A compound that is too rapidly metabolized is unlikely to achieve therapeutic concentrations in vivo.

Comparator Compounds:

  • Verapamil: A high-clearance compound, rapidly metabolized by CYPs. Serves as a positive control for metabolic activity.

  • Warfarin: A low-clearance compound, metabolized more slowly. Serves as a negative control.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).[10] Prepare a separate NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Compound Incubation: Add Cmpd-X to the microsomal suspension to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes. Include Verapamil and Warfarin in separate reactions as controls. Also, run a control reaction for each compound without the NADPH regenerating system to check for non-enzymatic degradation.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.

Data Presentation: Comparative Metabolic Stability

CompoundTest Systemt₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)Stability Classification
Cmpd-X HLM4521.6Moderate
Verapamil HLM8120.2Low (Rapidly Metabolized)
Warfarin HLM> 120< 8.1High (Stable)

Hypothetical data presented for illustrative purposes.

Tier 2: Safety and Broad Target-Class Screening

Following successful completion of Tier 1, Cmpd-X is subjected to a broader screen to identify potential safety liabilities and to uncover possible classes of biological targets. This tier helps to flag potential off-target effects early and provides initial hypotheses for the compound's mechanism of action.

hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[11] Regulatory agencies mandate hERG testing for most new chemical entities.[12] Automated patch-clamp technology provides a high-throughput and reliable method for assessing hERG inhibition.[13]

Comparator Compound:

  • E-4031: A potent and specific hERG channel blocker, used as a positive control to validate the assay system.

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells). Harvest the cells and prepare a single-cell suspension according to the automated patch-clamp platform's specifications.

  • System Setup: Load the cell suspension, intracellular solution, extracellular solution, and compound plates onto the automated patch-clamp system (e.g., IonFlux, QPatch).

  • Cell Sealing and Current Recording: The system will automatically achieve gigaseal whole-cell recordings. Record baseline hERG currents using a standardized voltage-clamp protocol designed to elicit the characteristic hERG tail current.[11][14]

  • Compound Application: Apply the vehicle control (e.g., 0.1% DMSO in extracellular solution) to establish a stable baseline. Subsequently, apply increasing concentrations of Cmpd-X (e.g., 0.1, 1, 10, 30 µM) and E-4031.

  • Data Acquisition: Measure the peak hERG tail current at each concentration after the effect has reached a steady state.

  • Data Analysis: For each cell, normalize the current at each concentration to the baseline current. Pool the data from multiple cells (n ≥ 3) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation: Comparative hERG Inhibition

CompoundTest SystemIC₅₀ (µM)Potential Cardiac Risk
Cmpd-X hERG-CHO cells> 30Low
E-4031 hERG-CHO cells0.025High

Hypothetical data presented for illustrative purposes.

Broad Kinase Panel Screening

Causality: Protein kinases are a large family of enzymes that play central roles in cell signaling and are common targets for therapeutic intervention, particularly in oncology and immunology. Screening Cmpd-X against a diverse panel of kinases can reveal potential on-target activity or off-target liabilities. Luminescence-based assays that quantify ADP production are a common, robust method for measuring kinase activity.[15][16]

Comparator Compound:

  • Staurosporine: A potent, non-selective, ATP-competitive kinase inhibitor that can be used as a general positive control for inhibition across the panel.

Protocol: In Vitro Kinase Panel Assay (e.g., ADP-Glo™)

  • Assay Setup: In a 384-well plate, add the reaction buffer, a specific kinase from a diverse panel (e.g., >100 kinases covering different families), and its corresponding peptide substrate.

  • Compound Addition: Add Cmpd-X at a fixed concentration (e.g., 10 µM) to each well. Include Staurosporine as a positive control and a vehicle (DMSO) control for uninhibited (100%) activity.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to the Kₘ for each respective kinase. Incubate at room temperature for 1 hour.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Signal Generation: Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent. This newly synthesized ATP is used by a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for Cmpd-X against each kinase relative to the vehicle and positive controls. Any kinase showing >50% inhibition would be flagged as a "hit" for follow-up IC₅₀ determination.

Data Presentation: Kinase Panel Screening Hits

Kinase TargetCmpd-X (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 1 µM)
CDK2/CycA898
EGFR1295
PIM1 65 92
SRC599
VEGFR2 72 91

Hypothetical data illustrating potential "hits" (in bold) for Cmpd-X.

Signaling Pathway Visualization

G cluster_0 Generic Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor P RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation, Angiogenesis TF->Proliferation CmpdX Cmpd-X CmpdX->Receptor Potential Inhibition

Caption: A potential signaling pathway (VEGFR2) that could be inhibited by Cmpd-X.

Conclusion and Forward Look

This structured in vitro comparison guide provides a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, metabolic stability, hERG liability, and broad target interactions against industry-standard comparators, we can efficiently build a comprehensive profile of the compound. The hypothetical data presented herein illustrates a favorable outcome: a compound with low general cytotoxicity, moderate metabolic stability, a clean cardiac safety profile, and selective activity against specific kinases. Such a profile would strongly support its advancement into more detailed mechanistic studies, lead optimization, and eventual in vivo testing. This logical, data-driven approach ensures that resources are focused on compounds with the highest probability of success in the long and complex journey of drug development.

References

Navigating Preclinical Development: A Comparative Guide to the In Vivo Evaluation of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is fraught with challenges. A critical milestone in this path is the comprehensive in vivo evaluation, which provides the first glimpse into a compound's behavior within a living system. This guide offers an in-depth technical framework for the in vivo assessment of (3-(4-Fluorophenyl)oxetan-3-yl)methanol, a molecule of interest due to its intriguing structural motifs: a fluorophenyl group and a 3,3-disubstituted oxetane ring.

Given the nascent stage of research on this specific molecule, direct experimental data is not yet publicly available. Therefore, this guide will establish a robust, scientifically-grounded hypothetical evaluation plan. We will compare the anticipated performance of this compound with established oxetane-containing drug candidates, leveraging a wealth of data from the medicinal chemistry literature. This comparative approach will provide a predictive lens through which to assess its potential and design rigorous preclinical studies.

The Rationale: Why the Oxetane Motif is a Game-Changer in Drug Design

The inclusion of an oxetane ring in drug candidates is a strategic decision driven by the desire to optimize physicochemical and pharmacokinetic properties.[1][2][3][4][5] The 3,3-disubstituted oxetane in our topic compound is particularly significant. This motif is known to be more stable than other substitution patterns, mitigating concerns about potential ring-opening in vivo.[3][4]

Key advantages conferred by the oxetane moiety include:

  • Improved Solubility and Reduced Lipophilicity: The polar nature of the oxetane ring can enhance aqueous solubility, a crucial factor for oral bioavailability and formulation development.[1][2][3]

  • Metabolic Stability: The oxetane can serve as a "metabolic shield" for adjacent functional groups, preventing undesirable oxidative metabolism by cytochrome P450 enzymes.[2][3][4]

  • Modulation of Basicity: When placed near a basic nitrogen atom, the inductive effect of the oxetane's oxygen can lower the pKa, which can be beneficial in avoiding off-target effects, such as hERG inhibition.[2][3][4][6]

  • Three-Dimensionality: The non-planar structure of the oxetane ring can lead to improved target engagement and selectivity by allowing for better exploration of the three-dimensional space of a protein's binding pocket.[2]

A Proposed In Vivo Evaluation Workflow

The following workflow outlines a logical progression for the in vivo characterization of this compound.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: In Vivo Efficacy A Single Ascending Dose (SAD) Study in Mice B Pharmacokinetic (PK) Profiling A->B C Maximum Tolerated Dose (MTD) Determination B->C D Selection of Relevant Xenograft Model (e.g., Human Cancer Cell Line) C->D Proceed if favorable PK/safety profile E Efficacy Study: Tumor Growth Inhibition D->E F Pharmacodynamic (PD) Marker Analysis E->F

Caption: Proposed workflow for the in vivo evaluation of novel compounds.

Part 1: Pharmacokinetic and Tolerability Assessment

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety margin, is paramount before proceeding to efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study
  • Animal Model: Male CD-1 mice (n=3 per time point).

  • Formulation: The compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV administration: 1 mg/kg via the tail vein.

    • PO administration: 10 mg/kg via oral gavage.

  • Blood Sampling: Blood samples (approx. 50 µL) are collected from the saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.

  • Plasma Preparation: Samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability) are calculated using non-compartmental analysis software.

Comparative Pharmacokinetic Data

The table below presents a hypothetical, yet realistic, pharmacokinetic profile for this compound, benchmarked against known oxetane-containing mTOR inhibitors. The anticipated improvements in solubility and metabolic stability due to the oxetane moiety are reflected in the projected favorable oral bioavailability.

ParameterThis compound (Projected)GDC-0349 (mTOR Inhibitor)[4][6]Compound 43 (mTOR Inhibitor Precursor)[1]
Oral Bioavailability (F%) > 40%HighLow
Clearance (mL/min/kg) ModerateLowHigh
Half-life (t½, h) 4 - 66.8Short
hERG IC50 (µM) > 30> 1008.5

Data for comparator compounds are sourced from cited literature. The profile for the topic compound is a projection based on the known benefits of the oxetane motif.

Part 2: In Vivo Efficacy Evaluation in an Oncology Model

Given the prevalence of the fluorophenyl motif in oncology drugs and the role of oxetanes in kinase inhibitors, a cancer xenograft model is a logical choice for the initial efficacy assessment.[1]

Experimental Protocol: Human Tumor Xenograft Study
  • Cell Line and Animal Model: Human cancer cells (e.g., a breast cancer line like MCF-7) are implanted subcutaneously into the flank of female athymic nude mice.[7][8][9]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups (n=8-10 per group).

  • Treatment: this compound is administered orally once daily at one or more dose levels determined from the MTD study.

  • Efficacy Readouts:

    • Tumor volume is measured 2-3 times per week with calipers.

    • Body weight is monitored as an indicator of toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate statistical tests.

Comparative Efficacy Data

The following table compares the projected efficacy of our topic compound with a clinically evaluated oxetane-containing BTK inhibitor, highlighting the potential for potent in vivo activity.

CompoundTargetIn Vivo ModelDosing RegimenTumor Growth Inhibition (TGI)
This compound (Projected)Hypothetical KinaseHuman Cancer XenograftOral, Once DailySignificant, dose-dependent TGI
BTK Inhibitor 18 (AS-1763)[1]BTKNot Specified6 mg/kg, Twice DailyComparable to ibrutinib

Data for the comparator compound is from cited literature. The efficacy for the topic compound is a projection based on the structural alerts for anti-cancer activity.

Visualizing the Path Forward: A Logic Diagram for Development

The decision to advance a compound through preclinical development is a multi-faceted process. The following diagram illustrates the key decision points based on the outcomes of the proposed in vivo studies.

G start In Vivo Evaluation of This compound pk_study Pharmacokinetic & Tolerability Studies start->pk_study pk_outcome Favorable PK Profile? (Good Bioavailability, Acceptable Safety) pk_study->pk_outcome efficacy_study In Vivo Efficacy Study (Xenograft Model) pk_outcome->efficacy_study Yes no_go_pk Stop or Redesign Molecule (Poor PK/Toxicity) pk_outcome->no_go_pk No efficacy_outcome Significant Tumor Growth Inhibition? efficacy_study->efficacy_outcome go_decision Advance to IND-Enabling Studies efficacy_outcome->go_decision Yes no_go_efficacy Stop or Re-evaluate Mechanism (Lack of Efficacy) efficacy_outcome->no_go_efficacy No

Caption: Decision-making flowchart for preclinical in vivo studies.

Conclusion and Future Directions

While the in vivo profile of this compound remains to be experimentally determined, this guide provides a comprehensive and scientifically rigorous framework for its evaluation. By leveraging the extensive knowledge base surrounding the use of oxetanes in medicinal chemistry, we can project a favorable pharmacokinetic and efficacy profile for this molecule. The strategic incorporation of the 3,3-disubstituted oxetane is anticipated to confer significant advantages in terms of drug-like properties, making it a compelling candidate for further investigation.

The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers embarking on the preclinical development of novel oxetane-containing compounds. Rigorous execution of these, or similar, studies will be essential to fully elucidate the therapeutic potential of this compound and guide its journey toward the clinic.

References

A Comparative Guide to the Metabolic Stability of (3-(4-Fluorophenyl)oxetan-3-yl)methanol and its Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of transforming a promising chemical entity into a life-saving therapeutic, metabolic stability stands as a pivotal gatekeeper. It is the measure of a compound's susceptibility to biotransformation by the body's enzymatic machinery, a process that profoundly influences its pharmacokinetic profile.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Therefore, a deep understanding and early assessment of metabolic stability are paramount for selecting drug candidates with favorable properties such as optimal half-life, bioavailability, and clearance.[1][2][3]

The liver is the primary organ of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP450) enzymes, chemically modify xenobiotics to facilitate their excretion.[4][5] In vitro assays using liver-derived systems like microsomes and hepatocytes are indispensable tools in early drug discovery, providing crucial data on intrinsic clearance (CLint) — the inherent ability of the liver to metabolize a drug.[5][6][7] This data allows for the early ranking of compounds and informs the iterative process of lead optimization.[5]

This guide provides an in-depth comparison of the metabolic stability of (3-(4-Fluorophenyl)oxetan-3-yl)methanol (Compound A), a molecule featuring a fluorinated aromatic ring and a strained oxetane moiety. We will compare its metabolic fate against strategically designed analogs where key structural motifs are replaced with common bioisosteres. Bioisosteric replacement is a powerful medicinal chemistry strategy used to modulate physicochemical and pharmacokinetic properties, including metabolic stability, without losing desired biological activity.[8][9] Through detailed experimental protocols and comparative data, this guide will illustrate how subtle structural modifications can profoundly impact a compound's metabolic profile, offering actionable insights for drug development professionals.

Our comparative analysis will include:

  • Compound A: this compound (The target compound)

  • Compound B: (3-Phenyloxetan-3-yl)methanol (Phenyl analog)

  • Compound C: (3-Cyclohexyloxetan-3-yl)methanol (Saturated ring analog)

  • Compound D: (3-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanol (Less-strained heterocycle analog)

(Image of chemical structures would be placed here in a real publication)

Experimental Design: A Self-Validating Approach to Assessing Metabolic Fate

To provide a comprehensive and reliable assessment, our experimental approach integrates two key in vitro assays: a high-throughput liver microsomal stability screen and a more physiologically relevant hepatocyte stability assay. This is followed by metabolite identification using high-resolution mass spectrometry to elucidate the metabolic pathways.

G cluster_0 In Vitro Metabolism Assessment cluster_1 Analysis & Data Interpretation cluster_2 Outcome A Compound Incubation B Human Liver Microsomes (HLM) (Phase I Metabolism) A->B Incubate with C Cryopreserved Hepatocytes (Phase I & II Metabolism) A->C Incubate with D Time-Point Sampling (e.g., 0, 15, 30, 60 min) B->D C->D E Reaction Quenching (Acetonitrile with Internal Standard) D->E F LC-MS/MS Analysis E->F Analyze Samples G Quantify Parent Compound F->G H Metabolite Identification F->H I Calculate t½ and CLint G->I J Identify Metabolic 'Soft Spots' H->J K Rank Compounds by Stability Inform Structure-Metabolism Relationship I->K J->K

Figure 1: Overall experimental workflow for assessing metabolic stability and identifying metabolic pathways.

I. In Vitro Liver Microsomal Stability Assay

Causality Behind Experimental Choice: The liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing.[3][7] Microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I drug-metabolizing enzymes, particularly the CYP450s.[4][7] This assay is cost-effective, has high throughput, and is an excellent tool for identifying compounds that are highly susceptible to CYP450-mediated oxidative metabolism.[5][10] By comparing the degradation rates of our four compounds in this system, we can directly assess the impact of the fluorophenyl and oxetane motifs on Phase I metabolic stability.

Detailed Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions (10 mM) of test compounds (A, B, C, D) and a positive control (e.g., Verapamil, a known CYP3A4 substrate) in DMSO.

    • Prepare a working solution (e.g., 100 µM) of each compound by diluting the stock solution in acetonitrile.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[11] This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP450 activity.

  • Incubation Procedure:

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[10]

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells, followed immediately by the test compound working solution (final substrate concentration typically 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol).[10][11] The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[10]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .[10]

G start Start: Prepare Reagents prep_mics Thaw & Dilute Human Liver Microsomes (HLM) start->prep_mics pre_warm Pre-warm HLM at 37°C prep_mics->pre_warm add_nadph Add NADPH Regenerating System pre_warm->add_nadph add_cpd Add Test Compound (t=0) add_nadph->add_cpd incubate Incubate at 37°C with Shaking add_cpd->incubate t0 t=0 quench Quench Reaction (Cold Acetonitrile + Internal Std) incubate->quench At each time point t5 t=5 t15 t=15 t30 t=30 t60 t=60 centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate end End: Report Results calculate->end

Figure 2: Step-by-step workflow for the liver microsomal stability assay.

II. Metabolite Identification

Causality Behind Experimental Choice: While the microsomal stability assay tells us how fast a compound is metabolized, it doesn't tell us how or where. Metabolite identification is crucial for understanding the metabolic pathways and identifying "metabolic soft spots"—the parts of the molecule most vulnerable to enzymatic attack.[13] This knowledge is invaluable for medicinal chemists to guide structural modifications aimed at improving metabolic stability.[14] LC-MS/MS is the gold standard for this application due to its sensitivity and ability to provide structural information from fragmentation patterns.[13][15]

Methodology Outline: Samples from the 60-minute incubation time point of the microsomal assay are analyzed by high-resolution LC-MS/MS. The mass spectrometer is operated in full scan mode to detect all potential metabolites, followed by data-dependent MS/MS scans to obtain fragmentation spectra of the most abundant ions.[15][16] Putative metabolite structures are proposed based on the mass shift from the parent compound and interpretation of the fragmentation patterns. Common metabolic transformations include hydroxylation (+16 Da), N-dealkylation, O-dealkylation, and oxidation.[17]

Comparative Data and In-Depth Analysis

The following table summarizes the experimental data obtained from the human liver microsomal stability assay for this compound and its analogs.

CompoundStructure Descriptiont½ (min)CLint (µL/min/mg protein)Major Metabolic Pathways Identified
A This compound 4530.8Oxetane ring opening (hydrolysis); Minor aromatic hydroxylation
B (3-Phenyloxetan-3-yl)methanol1877.0Aromatic hydroxylation (para-position); Oxetane ring opening
C (3-Cyclohexyloxetan-3-yl)methanol> 60< 23.1Cyclohexyl ring hydroxylation
D (3-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanol> 60< 23.1Minor aromatic hydroxylation
Analysis of Structure-Metabolism Relationships

Compound A vs. Compound B: The Protective Effect of Fluorine

A comparison between Compound A (t½ = 45 min) and its non-fluorinated analog, Compound B (t½ = 18 min), clearly demonstrates the metabolic blocking effect of the fluorine atom. The phenyl ring in Compound B is electronically rich and a prime target for oxidative metabolism by CYP450 enzymes, leading to rapid para-hydroxylation.[8] The strong electron-withdrawing nature of the fluorine atom in Compound A deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP450s.[18] This significantly slows down the rate of metabolism, more than doubling the half-life in microsomes.

Compound A vs. Compound C: The Impact of Aromaticity

Replacing the fluorophenyl ring with a saturated cyclohexyl ring (Compound C) results in a dramatic increase in metabolic stability (t½ > 60 min). This is a classic and highly effective strategy in medicinal chemistry.[19] By removing the planar, π-electron-rich aromatic system, the primary site of CYP450-mediated oxidation is eliminated. While the cyclohexyl ring can still be hydroxylated, this process is generally much slower than aromatic hydroxylation. This result highlights that for this scaffold, the aromatic ring is the main metabolic liability.

Compound A vs. Compound D: The Role of the Oxetane Ring

The data reveals a significant metabolic pathway for Compound A involves the opening of the strained oxetane ring to form a diol. This is consistent with reports that oxetanes can be substrates for microsomal epoxide hydrolase (mEH), offering a non-CYP450 metabolic route.[20][21][22][23] When the strained four-membered oxetane ring is replaced with the more stable, less-strained five-membered tetrahydrofuran (THF) ring in Compound D, metabolic stability is significantly enhanced (t½ > 60 min). This suggests that the THF ring is not a substrate for the same hydrolytic enzymes, and with the fluorophenyl ring already being relatively stable, Compound D exhibits very low intrinsic clearance. This finding is critical, as it demonstrates that the oxetane itself, while often incorporated to improve physicochemical properties, can introduce a unique metabolic liability.[22][24]

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of discrete structural modifications on the metabolic stability of this compound. Our findings, grounded in established experimental protocols, provide a clear rationale for strategic chemical alterations in drug design.

  • Fluorination of an aromatic ring is an effective strategy to block CYP450-mediated oxidation.

  • Bioisosteric replacement of an aromatic ring with a saturated aliphatic ring can drastically improve metabolic stability by removing a primary site of metabolism.

  • The oxetane ring , while a useful design element, can be a metabolic liability susceptible to hydrolytic ring-opening. Replacing it with a more stable heterocycle like THF can mitigate this pathway.

The insights gained from these in vitro studies are invaluable for guiding lead optimization. For the this compound scaffold, if higher metabolic stability is desired, replacing the oxetane with a tetrahydrofuran ring (as in Compound D) appears to be the most promising strategy. These results provide a solid foundation for subsequent in vivo pharmacokinetic studies to confirm if the observed in vitro stability translates into an improved in vivo profile. This iterative cycle of design, testing, and analysis is the engine of modern drug discovery, driving the development of safer and more effective medicines.

References

A Comparative Guide to the Cytotoxicity Assessment of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from the bench to the clinic is paved with rigorous testing, of which cytotoxicity assessment is a foundational pillar. This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel oxetane derivative, (3-(4-Fluorophenyl)oxetan-3-yl)methanol. As no public cytotoxicity data for this specific compound currently exists, this document serves as a detailed, application-oriented roadmap for its initial in vitro characterization.[1][2] We will compare its hypothetical cytotoxic profile against a panel of controls, providing field-proven insights into experimental design, execution, and data interpretation.

The oxetane ring is a valuable motif in medicinal chemistry, often introduced to modulate physicochemical properties like solubility and metabolic stability.[3] However, its impact on cellular health must be thoroughly investigated. This guide will detail a multi-assay strategy to not only quantify cell death but also to elucidate the underlying mechanism, distinguishing between apoptosis and necrosis.

Strategic Selection of Comparators and Cell Lines

A meaningful comparison requires carefully chosen controls and relevant biological systems. The selection process is guided by the need to benchmark the test compound's activity and assess its potential for selective cytotoxicity.

  • Test Compound: this compound (TCM). A stock solution (e.g., 10 mM in DMSO) should be prepared for serial dilution.[4]

  • Positive Control: Doxorubicin. A well-characterized chemotherapy agent known to induce potent cytotoxicity through DNA intercalation and topoisomerase II inhibition.[][6][7][8][9] It serves as a benchmark for high-potency cytotoxic effects.

  • Negative/Structural Analog Control: (3-Phenyloxetan-3-yl)methanol. This analog lacks the fluorine substituent, allowing for an initial assessment of the fluorophenyl group's contribution to any observed cytotoxicity.

  • Cell Line Panel:

    • HeLa (Human Cervical Cancer): A robust, widely-used cancer cell line for initial cytotoxicity screening.[10]

    • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to determine the selectivity index (SI), a crucial measure of a compound's potential therapeutic window.[10]

Experimental Design: A Multi-Pronged Approach

To build a comprehensive cytotoxicity profile, we will employ a tiered approach. We begin with assays that measure overall cell viability and membrane integrity, followed by a more specific assay to determine the mode of cell death.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis prep1 Culture HeLa & HEK293 Cell Lines prep2 Seed Cells into 96-well Plates prep1->prep2 prep3 Prepare Serial Dilutions of Test Compound & Controls prep2->prep3 treat1 Treat Cells with Compounds prep3->treat1 treat2 Incubate for 48 hours treat1->treat2 assay1 MTT Assay (Metabolic Activity) treat2->assay1 assay2 LDH Release Assay (Membrane Integrity) treat2->assay2 assay3 Annexin V/PI Staining (Apoptosis vs. Necrosis) treat2->assay3 analysis1 Calculate IC50 Values assay1->analysis1 assay2->analysis1 analysis2 Quantify Apoptotic & Necrotic Populations assay3->analysis2 analysis3 Determine Selectivity Index analysis1->analysis3 analysis2->analysis3

Figure 1: Overall experimental workflow for cytotoxicity assessment.

Core Viability Assessment: MTT and LDH Assays

These two assays provide complementary information on the cytotoxic effects of the test compound. The MTT assay measures metabolic activity as a proxy for viability, while the LDH assay directly measures cell death via membrane rupture.[11][12]

MTT Assay: Gauging Metabolic Health

The MTT assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[11][13][14] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[14]

Protocol: MTT Cytotoxicity Assay [4][13][15][16]

  • Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO concentration matched to the highest test concentration).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

LDH Release Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon damage to the plasma membrane.[12][17][18] It is a reliable marker for cytotoxicity involving cell lysis.[19]

Protocol: LDH Release Assay [17]

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using a separate set of 96-well plates.

  • Controls: Prepare additional control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a detergent (e.g., Triton X-100) 30 minutes before the assay endpoint.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well with supernatant.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[17]

  • Data Analysis: Calculate cytotoxicity (%) using the formula: [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100. Determine the IC50 value from the dose-response curve.

Mechanistic Deep Dive: Annexin V/PI Staining for Apoptosis

To understand how the compound induces cell death, we must differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[20]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21][22]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It only enters late apoptotic and necrotic cells where membrane integrity is lost.[22]

G cluster_pathway Apoptotic Signaling cluster_detection Assay Detection stimulus Cytotoxic Stimulus (e.g., Test Compound) caspase Caspase Cascade Activation stimulus->caspase membrane Phosphatidylserine (PS) Translocation to Outer Membrane annexin Annexin V-FITC (Binds to exposed PS) membrane->annexin Detects Early Apoptosis caspase->membrane death Programmed Cell Death caspase->death pi Propidium Iodide (PI) (Enters compromised membrane) death->pi Detects Late Apoptosis/ Necrosis

Figure 2: Simplified diagram of apoptosis detection by Annexin V/PI.

Protocol: Annexin V/PI Staining by Flow Cytometry [21][22][23]

  • Cell Culture and Treatment: Culture and treat HeLa cells in 6-well plates with the test compound at its IC50 and 2x IC50 concentrations for 48 hours. Include untreated and positive (Doxorubicin) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

    • Necrotic cells: Annexin V(-) / PI(+)

Data Presentation and Comparative Analysis

Organizing the data into clear tables is essential for comparison and interpretation. The following tables present hypothetical data for this study.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineMTT Assay IC50 (µM)LDH Assay IC50 (µM)Selectivity Index (SI)*
This compound) HeLa15.218.54.1
HEK29362.875.1
(3-Phenyloxetan-3-yl)methanol HeLa> 100> 100> 2
HEK293> 200> 200
Doxorubicin HeLa0.81.112.5
HEK29310.013.5

*Selectivity Index (SI) = IC50 in HEK293 / IC50 in HeLa (based on MTT data).

Table 2: Mode of Cell Death in HeLa Cells (48h Treatment)

TreatmentConcentrationLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control -95.12.52.4
This compound) 15 µM (IC50)48.535.216.3
30 µM (2x IC50)22.145.832.1
Doxorubicin 0.8 µM (IC50)50.239.810.0

Interpretation of Hypothetical Results:

  • The test compound, this compound, shows moderate cytotoxicity against the HeLa cancer cell line, with an IC50 value around 15 µM.

  • The non-fluorinated analog is significantly less active, suggesting the fluorophenyl group is crucial for the cytotoxic effect.

  • The test compound displays a degree of selectivity for cancer cells over non-cancerous cells (SI = 4.1), though it is less selective than the positive control, Doxorubicin (SI = 12.5).

  • The Annexin V/PI data strongly suggests that the compound induces cell death primarily through apoptosis, as evidenced by the large population of Annexin V-positive cells at the IC50 concentration.

This multi-faceted approach provides a robust initial assessment of a novel compound's cytotoxic profile. By comparing it to relevant controls and employing assays that probe different cellular functions, researchers can make informed decisions about the compound's potential for further development.

References

A Head-to-Head Comparison of Oxetane vs. Cyclobutane Moieties in Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Small Saturated Rings in Modern Drug Discovery

In the relentless pursuit of optimized drug candidates, medicinal chemists increasingly turn to sp³-rich, three-dimensional scaffolds to escape the "flatland" of aromatic systems. Small, saturated rings like cyclobutane and its heteroatomic cousin, oxetane, have emerged as powerful tools for fine-tuning the physicochemical and pharmacokinetic properties of molecules.[1][2][3] These motifs offer a means to impart conformational rigidity, enhance metabolic stability, and modulate solubility.[1][4][5] While often used interchangeably as bioisosteres for the ubiquitous gem-dimethyl group, the choice between an all-carbon cyclobutane and an oxygen-containing oxetane is far from trivial.[2][6][7] The presence of the heteroatom in the oxetane ring introduces profound electronic and structural differences that can be strategically exploited to overcome specific drug design challenges.[6][8][9]

This guide provides a detailed, head-to-head comparison of the oxetane and cyclobutane moieties, synthesizing data from key literature to inform rational design choices. We will dissect their structural nuances, compare their impact on critical drug-like properties, and provide actionable experimental protocols for their evaluation.

Structural and Conformational Analysis: A Tale of Two Rings

The fundamental differences between cyclobutane and oxetane originate from their distinct atomic compositions, which dictate their geometry, strain, and electronic nature.

  • Cyclobutane: This all-carbon ring is characterized by significant ring strain (26.3 kcal/mol) and adopts a puckered conformation to alleviate torsional strain between adjacent hydrogen atoms.[1] This puckering gives it a distinct three-dimensional shape.[4][5][10]

  • Oxetane: The replacement of a methylene (CH₂) group with an oxygen atom reduces gauche interactions, resulting in a significantly more planar structure compared to cyclobutane.[11][12] The puckering angle of oxetane is approximately 8.7°, much smaller than the roughly 30° angle in cyclobutane.[13][14] This near-planarity, combined with the polar C-O bonds, creates a unique spatial and electronic profile.

The oxygen atom in the oxetane ring also acts as a powerful electron-withdrawing group via the inductive effect, a feature absent in the non-polar cyclobutane ring.[11][15] This electronic perturbation has significant consequences for the properties of adjacent functional groups, most notably amines.

G cluster_0 Structural Comparison cluster_1 Common Bioisosteric Replacements A Cyclobutane - Puckered Conformation (~30°) - Ring Strain: ~26.3 kcal/mol - Non-polar C-C & C-H bonds - 3D Vectorial Projection B Oxetane - Near-Planar Conformation (~8.7°) - Ring Strain: ~106 kJ/mol (~25.3 kcal/mol) - Polar C-O bonds - Inductive Electron Withdrawal C gem-Dimethyl Group C->A Increases 3D character Maintains lipophilicity C->B Increases 3D character Reduces lipophilicity Improves solubility D Carbonyl Group D->B Metabolically stable surrogate Maintains H-bond acceptance

References

The Oxetane Scaffold in Modern Drug Discovery: A Comparative Analysis of Fluorinated and Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, where small molecular modifications can lead to profound changes in therapeutic efficacy, the oxetane ring has emerged as a powerful strategic piece. This four-membered cyclic ether, once a curiosity, is now a celebrated motif in medicinal chemistry, prized for its ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Its growing prevalence is a testament to its utility as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl moieties, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][4][5]

The strategic incorporation of fluorine, a cornerstone of modern medicinal chemistry, adds another layer of sophistication to the use of oxetanes.[6][7][8] Fluorination can dramatically alter a molecule's properties, including its acidity, metabolic stability, and binding affinity.[7][8][9] This guide provides a comparative analysis of fluorinated versus non-fluorinated oxetane analogs, offering insights into their respective advantages and providing the experimental frameworks necessary to evaluate these critical parameters.

The Rise of the Oxetane Ring: A Bioisostere with Benefits

The utility of the oxetane ring lies in its unique combination of properties. It is a small, polar, and three-dimensional scaffold that can introduce favorable changes to a molecule's profile without significantly increasing its size.[1][2]

One of the most compelling applications of the oxetane motif is as a hydrophilic replacement for the gem-dimethyl group.[1][4] While the gem-dimethyl group is often used to block metabolic oxidation, it can also increase lipophilicity, potentially leading to poor solubility and off-target effects. Substituting a gem-dimethyl group with an oxetane can preserve or even enhance metabolic stability while simultaneously boosting aqueous solubility.[4][5] Studies have shown that this substitution can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[4]

Furthermore, the oxetane ring can serve as a metabolically stable surrogate for a carbonyl group.[5][10] The polar oxygen atom is maintained in a similar spatial position, but the oxetane is resistant to metabolic reduction. This strategic replacement can lead to improved pharmacokinetic profiles.

The Fluorine Factor: Enhancing the Oxetane Scaffold

The introduction of fluorine into an oxetane ring combines the benefits of both moieties, creating a scaffold with truly unique properties.[11][12] While the synthesis of fluorinated oxetanes has historically been challenging, recent breakthroughs have made these valuable compounds more accessible.[11][12]

Fluorination can impart several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, making fluorinated compounds less susceptible to metabolic degradation.[6][7][13] Placing fluorine atoms at metabolically vulnerable positions on the oxetane or adjacent substituents can significantly prolong a drug's half-life.[7][9]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups and alter the molecule's overall lipophilicity (logP).[7][14] While often increasing lipophilicity, the effect is context-dependent and can be strategically employed to fine-tune a compound's ADME (absorption, distribution, metabolism, and excretion) properties.[6][9][14]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased potency and selectivity.[7][9]

Comparative Physicochemical and Pharmacokinetic Properties

The following table summarizes the anticipated differences in key properties between a hypothetical non-fluorinated oxetane-containing compound and its fluorinated analog.

PropertyNon-Fluorinated Oxetane AnalogFluorinated Oxetane AnalogRationale for Difference
Aqueous Solubility Generally good (improved over gem-dimethyl)May be slightly lowerThe introduction of fluorine can increase lipophilicity, potentially reducing aqueous solubility. However, the overall polarity of the oxetane ring often mitigates this effect.
Lipophilicity (logP) ModerateHigherThe C-F bond is poorly polarizable and generally increases hydrophobicity.[6][9]
Metabolic Stability Good (resistant to oxidation)ExcellentThe strong C-F bond provides a steric and electronic shield against metabolic enzymes like cytochrome P450.[6][7][13]
Acidity (pKa of adjacent groups) BaselineLower (more acidic)The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons.[7][14]
Basicity (pKa of adjacent amines) BaselineLower (less basic)The inductive effect of fluorine reduces the electron density on adjacent nitrogen atoms, thereby decreasing their basicity.[2][7]

Experimental Protocols

To empirically validate these differences, the following experimental protocols are recommended.

Protocol 1: Synthesis of a 3-Substituted Oxetane

This protocol describes a general method for the synthesis of a 3-substituted oxetane from a 1,3-diol, a common precursor.[1]

Objective: To synthesize a 3-substituted oxetane for subsequent evaluation.

Materials:

  • Appropriately substituted 1,3-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Monotosylation of the Diol: a. Dissolve the 1,3-diol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C. b. Add pyridine (1.1 eq) or triethylamine (1.2 eq). c. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and separate the organic layer. f. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylate.

  • Intramolecular Cyclization: a. In a separate flame-dried flask under nitrogen, suspend sodium hydride (1.5 eq) in anhydrous THF or DMF and cool to 0 °C. b. Dissolve the crude mono-tosylate from step 1 in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension. c. Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC. d. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. e. Add water and extract the product with ethyl acetate (3x). f. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted oxetane.

Protocol 2: Determination of Aqueous Solubility

Objective: To quantify and compare the aqueous solubility of the fluorinated and non-fluorinated oxetane analogs.

Method: The shake-flask method (OECD Guideline 105) is a standard and reliable technique.

Procedure:

  • Add an excess amount of the test compound to a known volume of distilled water in a flask.

  • Shake the flask at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The solubility is expressed in mg/L or µg/mL.

Protocol 3: Measurement of Lipophilicity (logP)

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Method: The shake-flask method (OECD Guideline 107) or a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used. The HPLC method is faster and requires less material.

Procedure (RP-HPLC Method):

  • Calibrate an HPLC system with a C18 column using a series of standards with known logP values.

  • Dissolve the test compounds in a suitable solvent and inject them into the HPLC system.

  • Determine the retention time of each compound.

  • A calibration curve of log k' (k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time) versus known logP values of the standards is plotted.

  • The logP of the test compounds is then calculated from their retention times using the calibration curve.

Protocol 4: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.

Method: Incubation with human liver microsomes (HLM) and monitoring the disappearance of the parent compound over time.

Procedure:

  • Prepare an incubation mixture containing HLM, NADPH (as a cofactor), and a buffer solution (e.g., phosphate buffer, pH 7.4) in a 96-well plate.

  • Pre-incubate the mixture at 37 °C.

  • Add the test compound (at a final concentration of, for example, 1 µM) to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t₁/₂) and intrinsic clearance (CL_int) can then be calculated from the rate of disappearance of the parent compound.

Visualizing the Concepts

Oxetane_Drug_Design cluster_0 Core Scaffold Modification cluster_1 Fluorination Strategy cluster_2 Comparative Evaluation Start Lead Compound (e.g., with gem-dimethyl) Oxetane Introduce Oxetane Ring Start->Oxetane Bioisosteric Replacement NonFluorinated Non-Fluorinated Oxetane Analog Oxetane->NonFluorinated Improved Solubility & Metabolic Stability Fluorination Strategic Fluorination Oxetane->Fluorination Properties Physicochemical & ADME Property Profiling NonFluorinated->Properties Fluorinated Fluorinated Oxetane Analog Fluorination->Fluorinated Enhanced Metabolic Stability, Modulated pKa & logP Fluorinated->Properties

References

A Comparative Benchmarking Guide for the (3-Aryl-oxetan-3-yl)methanol Motif in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of novel structural motifs is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in potency, selectivity, and pharmacokinetics. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable bioisostere, offering significant advantages over traditional functionalities.[1][2] This guide focuses on the performance of the (3-(4-Fluorophenyl)oxetan-3-yl)methanol building block, not as a standalone therapeutic, but as a representative of the powerful (3-aryl-oxetan-3-yl)methanol motif. We provide an in-depth, data-driven comparison of how this motif performs against conventional bioisosteres, such as the gem-dimethyl and carbonyl groups, across a spectrum of critical drug discovery assays. This analysis is designed to equip researchers, scientists, and drug development professionals with the experimental evidence and mechanistic rationale needed to leverage this motif for optimizing lead compounds.

Introduction: The Rise of the Oxetane Motif

This compound[3] is a readily accessible chemical intermediate that embodies two key features of modern drug design: a stabilizing fluorophenyl group and a 3,3-disubstituted oxetane core. While this specific molecule is not an active pharmaceutical ingredient, it serves as a critical synthon for introducing the oxetane motif into lead candidates.

The "magic" of the oxetane lies in its role as a bioisostere—a functional group replacement that retains or enhances desired biological activity while improving physicochemical or pharmacokinetic properties.[4][5] The oxetane ring is frequently used as a surrogate for two common groups:

  • The gem-Dimethyl Group: Often used to block sites of metabolism, the gem-dimethyl group invariably increases lipophilicity, which can negatively impact solubility and other properties.[6]

  • The Carbonyl Group: While polar, carbonyls can be metabolically labile or possess undesirable electronic properties.[7]

The oxetane motif offers a unique solution, providing polarity and a stable, three-dimensional structure that can profoundly enhance a compound's drug-like properties.[8][9] This guide will benchmark these improvements through the lens of standardized, reproducible assays.

Bioisosteric_Replacement cluster_0 Traditional Motifs cluster_1 Modern Bioisostere Gem_Dimethyl gem-Dimethyl (-C(CH3)2-) Oxetane Oxetane (3,3-disubstituted) Gem_Dimethyl->Oxetane Improves: - Solubility - Metabolic Stability - Reduces Lipophilicity Carbonyl Carbonyl (-C=O) Carbonyl->Oxetane Offers: - H-bond acceptance - Improved Stability - Favorable Geometry sEH_Assay_Workflow cluster_workflow sEH Fluorescent Inhibition Assay Workflow cluster_controls Essential Controls Prep 1. Prepare Reagents (sEH Enzyme, Buffer, Substrate) Dispense_Cmpd 2. Dispense Compounds & Controls (Lead-GM, Lead-OXT, Vehicle, Positive Control) to 384-well plate Prep->Dispense_Cmpd Add_Enzyme 3. Add sEH Enzyme (Pre-incubate for 15 min) Dispense_Cmpd->Add_Enzyme Add_Substrate 4. Initiate Reaction (Add Fluorescent Substrate PHOME) Add_Enzyme->Add_Substrate Incubate 5. Incubate at 30°C (30 minutes) Add_Substrate->Incubate Read_Plate 6. Read Fluorescence (Ex: 330 nm, Em: 465 nm) Incubate->Read_Plate Analyze 7. Analyze Data (Calculate % Inhibition & IC50) Read_Plate->Analyze Neg_Ctrl Negative Control (100% Activity) DMSO Vehicle Pos_Ctrl Positive Control (0% Activity) Potent sEH Inhibitor (e.g., AUDA)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(4-Fluorophenyl)oxetan-3-yl)methanol is a specialized chemical compound utilized in modern drug discovery and development. Its unique structure, incorporating a fluorophenyl group and an oxetane ring, offers distinct properties for chemical synthesis. However, these same structural features necessitate a rigorous and informed approach to its disposal. Improper handling of this and similar chemical wastes can lead to safety incidents, environmental contamination, and regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. It is designed for laboratory professionals who handle this compound, ensuring that safety and environmental stewardship are maintained at every stage of the waste management process. The procedures outlined are grounded in established safety protocols and regulatory guidelines, addressing the specific hazards associated with this molecule's functional groups.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is critical. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). This compound is classified as a hazardous substance.[1]

Key Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation (H335).[1]

  • Fluorinated Compound Considerations: While the SDS for this specific compound does not detail long-term environmental hazards, fluorinated organic compounds as a class can be persistent in the environment. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation.[2] Therefore, release into drains or soil must be strictly avoided.[1][3]

  • Oxetane Ring Reactivity: Oxetanes are four-membered cyclic ethers. While more stable than epoxides, the ring is strained and can open under certain conditions (e.g., strong acids), though this specific molecule's reactivity profile is not fully detailed in available literature.[4]

Quantitative Hazard Data Summary

Hazard StatementGHS ClassificationDescriptionSource
H315Skin Irritant, Category 2Causes skin irritation.[1]
H319Eye Irritant, Category 2Causes serious eye irritation.[1]
H335STOT SE, Category 3May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Due to the identified hazards, stringent use of appropriate PPE is mandatory when handling waste containing this compound.

  • Eye and Face Protection: Wear chemical safety goggles that meet EN166, AS/NZS 1337.1, or an equivalent national standard.[5][6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemical-resistant gloves are required. The specific glove material should be chosen based on compatibility with the solvents used in the waste mixture. Consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[3]

  • Body Protection: A flame-resistant lab coat must be worn at all times. For larger quantities of waste or during spill cleanup, a chemical-resistant apron is also advised.[3][7]

  • Respiratory Protection: All handling of waste, especially transfers between containers, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[1][8]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Immediately notify others in the laboratory and restrict access to the spill area.[3]

  • Ensure Ventilation: If not already running, turn on the chemical fume hood.

  • Remove Ignition Sources: Although the compound itself is not rated as highly flammable, it may be dissolved in flammable solvents. Remove all potential sources of ignition from the vicinity.[5][9]

  • Absorb the Spill: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][8]

  • Collect and Contain: Carefully sweep or scoop the absorbed material into a suitable, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) jug).[1]

  • Label as Hazardous Waste: Clearly label the container with "HAZARDOUS WASTE" and list the contents, including the spilled chemical and any solvents.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office, following local protocols.[8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste.[10][11] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [1][12]

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound are considered hazardous waste. This includes the pure compound, reaction mixtures, solutions, contaminated PPE, and spill cleanup materials.[11]

  • This waste stream must be segregated from other types of waste. Specifically, keep it separate from incompatible materials like strong acids or bases to prevent any unintended reactions.[13]

Step 2: Selection of a Compatible Waste Container

  • Use a container that is chemically compatible with the waste. Plastic containers, such as those made from HDPE, are generally preferred.[10]

  • The container must be in good condition, free from damage or leaks, and have a secure, screw-top cap to prevent leakage and evaporation.[13][14]

  • Ensure the container is appropriately sized for the volume of waste to be generated, leaving at least one inch of headroom to allow for expansion.[13]

Step 3: Waste Collection and Accumulation

  • Transfer all waste containing this compound into the designated waste container inside a chemical fume hood.

  • Keep the waste container securely capped at all times, except when adding waste.[10][11] Evaporation is not an acceptable method of disposal.[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[10][13]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arranging for Final Disposal

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[10][13]

  • The final disposal method will be determined by the licensed facility but typically involves high-temperature incineration in a permitted hazardous waste incinerator.[2][15][16] This is the most effective method for destroying persistent fluorinated organic compounds.[2][15]

Waste Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Is this waste mixed with incompatible chemicals? A->B C Segregate into a dedicated, compatible waste container (e.g., HDPE). B->C No D Consult EHS Immediately for guidance. B->D Yes E Label Container: 'HAZARDOUS WASTE' List all components. C->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Is container full OR storage limit reached? F->G H Continue to add waste. Keep container closed. G->H No I Schedule pickup with EHS or licensed contractor. G->I Yes H->F J Final Disposal: High-Temperature Incineration (Approved Facility) I->J

Caption: Disposal workflow for this compound waste.

References

Navigating the Handling of (3-(4-Fluorophenyl)oxetan-3-yl)methanol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis and application of novel chemical entities are paramount. Among these, fluorinated organic compounds such as (3-(4-Fluorophenyl)oxetan-3-yl)methanol are of significant interest due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. However, with novel structures come the responsibility of ensuring the utmost safety in their handling. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

The Foundation of Safety: A Proactive Risk Assessment

Before any laboratory work commences, a thorough risk assessment is not merely a recommendation but a critical necessity.[1][2][3] The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine if hazards are present that necessitate the use of PPE.[4][5] For this compound, the known hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] A comprehensive risk assessment should, therefore, evaluate the specific procedures to be undertaken, the quantities of the substance being used, and the potential for aerosol or dust generation.[2][6]

Key considerations for your risk assessment:

  • Scale of the reaction: Are you working with milligrams or multi-gram quantities?

  • Physical form: Is the compound in a solid or solution form?

  • Procedure: Does the protocol involve heating, sonication, or other processes that could increase exposure potential?

  • Environment: Will the work be conducted in a fume hood, on an open bench, or in a glove box?

Core Personal Protective Equipment: A Multi-layered Defense

Based on the hazard profile of this compound, a baseline of PPE is required for all handling procedures. This multi-layered approach ensures protection against the primary routes of exposure: dermal, ocular, and inhalation.

Eye and Face Protection: The First Line of Defense

Given that this compound is a known eye irritant, robust eye protection is non-negotiable.[1] All eye and face protection must meet the American National Standards Institute (ANSI) Z87.1 standard.[7][8][9]

  • Primary Protection: At a minimum, safety glasses with side shields are required for all laboratory activities.[10]

  • Secondary Protection for Splash Hazards: When there is a risk of splashing, such as during solution preparation or transfer of larger volumes, chemical splash goggles should be worn.[11] For enhanced protection, a face shield should be used in conjunction with chemical splash goggles.[10][11] It is critical to remember that a face shield alone does not provide adequate eye protection and must be worn with primary eye protection.[10][11]

Hand Protection: Preventing Dermal Exposure

This compound is classified as a skin irritant.[1] Therefore, the selection of appropriate chemical-resistant gloves is crucial. The choice of glove material should be based on its resistance to the specific chemical and any solvents being used.[12]

Glove MaterialSuitability for Aromatic/Fluorinated CompoundsGeneral Recommendations & Limitations
Nitrile Good for incidental contactPreferred for general laboratory use due to good chemical resistance and dexterity.[13] However, not recommended for prolonged exposure to aromatic solvents.[12]
Neoprene GoodOffers good resistance to a broad range of chemicals, including acids and bases.[14]
Butyl Rubber ExcellentProvides superior resistance to many organic compounds, but may be less dexterous.[12]
Viton™ (Fluoroelastomer) ExcellentOffers excellent resistance to aromatic and chlorinated solvents, but can be more expensive.[13][15]
Norfoil™ (Silver Shield®) ExcellentA multi-layer laminate glove that provides the highest level of protection against a wide range of hazardous chemicals.[15] Often used as an outer glove or for high-risk procedures.

For handling this compound, double-gloving with nitrile gloves is a recommended practice for incidental contact.[10] For extended contact or when handling larger quantities, a more robust glove such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or punctures before use.[10]

Body Protection: The Laboratory Coat

A laboratory coat serves as a removable barrier to protect your skin and personal clothing from contamination.[16]

  • Material: A lab coat made from a blend of polyester and cotton (at least 35% cotton) is suitable for general use where there are no open flames.[16] If there is a risk of fire, a flame-resistant lab coat is required.[17] For handling larger quantities of chemicals where significant splashes are possible, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[17][18]

  • Fit and Style: The lab coat should have long sleeves, a knee-length cut, and be fully buttoned or snapped to provide maximum coverage.[16][19]

Respiratory Protection: Mitigating Inhalation Hazards

This compound may cause respiratory irritation.[1] Therefore, all handling of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[20]

If engineering controls like a fume hood are not available or insufficient to control airborne concentrations, respiratory protection is necessary. The selection of a respirator should be based on a formal risk assessment.

  • For solid/powder form: If there is a potential to generate dust when handling the solid material, an N95 dust mask or a half-mask respirator with P100 particulate filters may be appropriate.[21]

  • For volatile solutions or aerosols: A half-mask or full-facepiece respirator with organic vapor cartridges should be used.[22] A full-facepiece respirator also provides the added benefit of eye and face protection.

Procedural Discipline: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[23][24][25]

Donning Procedure
  • Hand Hygiene: Start with clean hands. Wash with soap and water for at least 20 seconds.[23][24]

  • Lab Coat/Gown: Put on the lab coat, ensuring it is fully fastened.[23][24]

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[23][24]

Doffing Procedure

The principle of doffing is to touch the potentially contaminated outer surfaces of the PPE as little as possible.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, encasing the first glove. Dispose of the gloves in the appropriate waste container.[23][24]

  • Lab Coat/Gown: Unfasten the lab coat. Grasping the shoulders from behind, pull the coat forward, turning the sleeves inside out as you remove it. Fold the coat so the contaminated exterior is on the inside and place it in the designated area for laundering or disposal.[23][24]

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[23][24]

  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or headband from behind.[24]

  • Final Hand Hygiene: Wash your hands again.

Operational and Disposal Plans

Handling Operations:

  • Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.

  • Avoid the generation of dust and aerosols.

  • Wash hands thoroughly after handling.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[20]

Disposal Plan:

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[26]

  • Segregation: Do not mix this waste with other waste streams.[27]

  • Containment: Collect all waste in a clearly labeled, sealed container for hazardous waste.[28]

  • Consult Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific waste disposal guidelines.[29]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_ops Operational Controls Start Start: Handling this compound Quantity Quantity Handled? Start->Quantity Procedure Procedure Type? Quantity->Procedure < 1g ChemGloves Upgrade to: Neoprene or Butyl Gloves Quantity->ChemGloves > 1g Aerosol Aerosol/Dust Potential? Procedure->Aerosol Weighing / Solution Prep FaceShield Add: Face Shield Procedure->FaceShield Large Volume Transfer / Splash Risk BasePPE Baseline PPE: - Lab Coat (Polyester/Cotton Blend) - Nitrile Gloves (Double) - ANSI Z87.1 Safety Glasses Aerosol->BasePPE No Respirator Add: Respirator (N95 or Organic Vapor) Aerosol->Respirator FumeHood Work in Chemical Fume Hood BasePPE->FumeHood Goggles Upgrade to: Chemical Splash Goggles Goggles->Aerosol FaceShield->Goggles ChemGloves->Procedure Respirator->BasePPE

Caption: PPE selection workflow based on risk assessment.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-Fluorophenyl)oxetan-3-yl)methanol
Reactant of Route 2
(3-(4-Fluorophenyl)oxetan-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.